Product packaging for Ruthenium(2+);hydrate(Cat. No.:CAS No. 79162-03-1)

Ruthenium(2+);hydrate

Cat. No.: B15438635
CAS No.: 79162-03-1
M. Wt: 119.1 g/mol
InChI Key: JCPZGIOEUJWXOT-UHFFFAOYSA-N
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Description

Ruthenium(2+);hydrate is a useful research compound. Its molecular formula is H2ORu+2 and its molecular weight is 119.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2ORu+2 B15438635 Ruthenium(2+);hydrate CAS No. 79162-03-1

Properties

CAS No.

79162-03-1

Molecular Formula

H2ORu+2

Molecular Weight

119.1 g/mol

IUPAC Name

ruthenium(2+);hydrate

InChI

InChI=1S/H2O.Ru/h1H2;/q;+2

InChI Key

JCPZGIOEUJWXOT-UHFFFAOYSA-N

Canonical SMILES

O.[Ru+2]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ruthenium(II) Aqua Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ruthenium(II) aqua complexes, crucial intermediates in the development of novel therapeutics and catalysts. This document details established experimental protocols, presents key quantitative data in a structured format, and illustrates synthetic and catalytic pathways through clear diagrams.

Introduction

Ruthenium(II) complexes have garnered significant interest in medicinal chemistry and catalysis due to their diverse reactivity and tunable electronic properties.[1] The coordination of a water molecule to the ruthenium center to form an aqua complex is often a critical step in activating these compounds for therapeutic action or catalytic turnover. Aqua ligands are typically labile and can be readily substituted by other molecules, including biological targets or substrates in a catalytic reaction. This guide focuses on the primary synthetic routes to access these important ruthenium(II) aqua species.

General Synthetic Strategies

The synthesis of ruthenium(II) aqua complexes generally proceeds through two main strategies:

  • Direct Synthesis from Ru(III) or Ru(II) Precursors: This involves the reduction of a Ru(III) salt, such as ruthenium(III) chloride (RuCl₃·xH₂O), in an aqueous medium, followed by coordination of water molecules. Alternatively, a stable Ru(II) precursor can be used where ligands are displaced by water.

  • Hydrolysis of Ruthenium(II) Chloro Complexes: A common and widely applicable method involves the synthesis of a stable ruthenium(II) chloro complex, followed by the hydrolysis of one or more Ru-Cl bonds to generate the corresponding aqua complex. This is often facilitated by the use of a silver salt (e.g., Ag⁺) to abstract the chloride ligand.[2]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key ruthenium(II) aqua complexes and their precursors.

Synthesis of Hexaaquaruthenium(II) Tosylate (Ru(H₂O)₆₂)

The hexaaquaruthenium(II) ion is a fundamental starting material for the synthesis of a wide range of ruthenium(II) complexes. The tosylate salt is a convenient and well-characterized form of this complex.

Experimental Protocol:

  • Preparation of Ruthenium(III) Chloride Solution: Dissolve ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in a minimal amount of deoxygenated water.

  • Reduction of Ru(III) to Ru(II): Add a reducing agent, such as metallic silver or hydrogen gas under pressure, to the Ru(III) solution. The reduction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent re-oxidation of the Ru(II) species.

  • Formation of the Tosylate Salt: To the resulting solution of [Ru(H₂O)₆]²⁺, add a stoichiometric amount of p-toluenesulfonic acid (tosic acid) or a soluble tosylate salt.

  • Crystallization: Slowly cool the solution to induce crystallization of --INVALID-LINK--₂. The crystals are typically collected by filtration, washed with a cold, deoxygenated solvent (e.g., ethanol or diethyl ether), and dried under vacuum.

Synthesis of a Ruthenium(II) Polypyridyl Aqua Complex: [Ru(terpy)(bpy)(H₂O)]²⁺

Ruthenium(II) polypyridyl complexes are extensively studied for their applications in photodynamic therapy and as photosensitizers. The aqua ligand in these complexes is often crucial for their biological activity.

Experimental Protocol:

  • Synthesis of the Chloro Precursor [Ru(terpy)(bpy)Cl]⁺:

    • Reflux a mixture of Ru(terpy)Cl₃ and 2,2'-bipyridine (bpy) in a 1:1 molar ratio in ethanol or an ethanol/water mixture for several hours under an inert atmosphere.

    • Monitor the reaction by UV-Vis spectroscopy until the characteristic absorption bands of the product are observed.

    • Cool the reaction mixture and precipitate the product by adding a saturated solution of a suitable counter-ion salt (e.g., NH₄PF₆ or KPF₆).

    • Collect the precipitate by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

  • Hydrolysis to the Aqua Complex [Ru(terpy)(bpy)(H₂O)]²⁺:

    • Dissolve the [Ru(terpy)(bpy)Cl]⁺ precursor in an aqueous solution.

    • Add one equivalent of a silver salt, such as silver nitrate (AgNO₃) or silver perchlorate (AgClO₄), to precipitate the chloride as AgCl.

    • Stir the mixture in the dark to prevent photosubstitution reactions.

    • Remove the AgCl precipitate by filtration through a fine frit or Celite.

    • The resulting filtrate contains the [Ru(terpy)(bpy)(H₂O)]²⁺ complex, which can be used in solution or isolated by crystallization.[2][3][4]

Synthesis of a Ruthenium(II)-Arene Aqua Complex

Ruthenium(II)-arene complexes, often referred to as "piano-stool" complexes, are a significant class of compounds with promising anticancer properties. The hydrolysis of their chloro derivatives to form aqua species is a key activation step.

Experimental Protocol:

  • Synthesis of the Dimeric Precursor [(η⁶-arene)RuCl₂]₂:

    • React RuCl₃·xH₂O with the desired arene ligand (e.g., p-cymene, benzene) in a suitable solvent, typically methanol or ethanol, at reflux for several hours.

    • The dimeric complex precipitates upon cooling and can be collected by filtration.

  • Synthesis of the Monomeric Chloro Complex [(η⁶-arene)Ru(L)Cl]ⁿ⁺:

    • React the dimeric precursor with the desired ancillary ligand (L), such as a phosphine (e.g., PTA, 1,3,5-triaza-7-phosphaadamantane) or an N-heterocyclic carbene (NHC), in a chlorinated solvent like dichloromethane.

  • Formation of the Aqua Complex:

    • Dissolve the monomeric chloro complex in water or a mixture of water and a co-solvent.

    • Hydrolysis of the Ru-Cl bond occurs in solution, often reaching an equilibrium between the chloro and aqua species.[5] The addition of a silver salt can drive the reaction to completion.

Quantitative Data Summary

The following tables summarize key quantitative data for representative ruthenium(II) aqua complexes and their precursors.

Table 1: Synthesis Yields of Selected Ruthenium(II) Complexes

ComplexStarting MaterialLigandsYield (%)Reference
[Ru(bpy)₃]Cl₂·6H₂ORuCl₃·xH₂O2,2'-bipyridineHighNot specified
[Ru(terpy)(bpy)Cl]PF₆Ru(terpy)Cl₃2,2'-bipyridine> 80[2]
[(η⁶-p-cymene)Ru(PTA)Cl₂][(η⁶-p-cymene)RuCl₂]₂PTA> 90Not specified

Table 2: Spectroscopic and Electrochemical Data for Selected Ruthenium(II) Polypyridyl Aqua Complexes

Complexλabs (nm) (ε, M⁻¹cm⁻¹)λem (nm)E₁/₂ (V vs. SCE)Reference
[Ru(bpy)₂(H₂O)₂]²⁺452 (MLCT)640+0.85 (Ru³⁺/²⁺)Not specified
[Ru(terpy)(bpy)(H₂O)]²⁺480 (MLCT)690+0.92 (Ru³⁺/²⁺)[4]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic and catalytic processes involving ruthenium(II) aqua complexes.

Synthetic Pathway for a Ruthenium(II) Polypyridyl Aqua Complex

G RuCl3 RuCl3·xH2O Ru_terpy_Cl3 Ru(terpy)Cl3 RuCl3->Ru_terpy_Cl3 + terpy Reflux terpy terpy terpy->Ru_terpy_Cl3 Ru_terpy_bpy_Cl [Ru(terpy)(bpy)Cl]+ Ru_terpy_Cl3->Ru_terpy_bpy_Cl + bpy Reflux bpy bpy bpy->Ru_terpy_bpy_Cl Ru_terpy_bpy_H2O [Ru(terpy)(bpy)(H2O)]2+ Ru_terpy_bpy_Cl->Ru_terpy_bpy_H2O + Ag+ - AgCl Ag Ag+ Ag->Ru_terpy_bpy_H2O AgCl AgCl(s)

Caption: Synthesis of [Ru(terpy)(bpy)(H₂O)]²⁺.

Catalytic Cycle for Transfer Hydrogenation of a Ketone

G Ru_aqua [(arene)Ru(L)(H2O)]2+ Ru_alkoxide [(arene)Ru(L)(OCHMe2)]+ Ru_aqua->Ru_alkoxide + i-PrOH - H2O Ru_hydride [(arene)Ru(L)H]+ Ru_alkoxide->Ru_hydride - Acetone acetone_out Acetone Ru_alkoxide->acetone_out Ru_ketone [(arene)Ru(L)(H)(ketone)]+ Ru_hydride->Ru_ketone + Ketone Ru_ketone->Ru_aqua + H+ - Alcohol alcohol_out Alcohol Ru_ketone->alcohol_out iPrOH i-PrOH iPrOH->Ru_alkoxide ketone_in Ketone ketone_in->Ru_ketone

Caption: Catalytic cycle of transfer hydrogenation.[6][7][8]

Conclusion

The synthesis of ruthenium(II) aqua complexes is a cornerstone of modern coordination chemistry, providing access to a rich array of compounds with significant potential in medicine and catalysis. The methods outlined in this guide, from the preparation of the fundamental hexaaquaruthenium(II) ion to the targeted synthesis of functionalized polypyridyl and arene complexes, offer a robust toolkit for researchers in these fields. The lability of the aqua ligand is key to their utility, enabling further derivatization and interaction with a multitude of substrates. The continued development of novel synthetic routes and a deeper understanding of the reaction mechanisms will undoubtedly lead to the discovery of new ruthenium-based compounds with enhanced properties and applications.

References

An In-depth Technical Guide to the Properties of the Hexaaquaruthenium(II) Ion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexaaquaruthenium(II) ion, [Ru(H₂O)₆]²⁺, is a crucial species in the aqueous chemistry of ruthenium. Its labile nature and accessible redox couple make it a versatile starting material for the synthesis of a wide array of ruthenium(II) complexes with applications in catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical properties of the [Ru(H₂O)₆]²⁺ ion, with a focus on quantitative data, experimental methodologies, and mechanistic insights relevant to researchers in the field.

Core Physicochemical Properties

The hexaaquaruthenium(II) ion is an octahedral complex with six coordinated water molecules. The Ru(II) center has a d⁶ electron configuration, which, in a weak field ligand environment like water, results in a high-spin state. However, for second and third-row transition metals, the ligand field splitting is generally larger, and consequently, [Ru(H₂O)₆]²⁺ is a low-spin d⁶ complex with a t₂g⁶ configuration. This electronic structure significantly influences its kinetic and thermodynamic properties.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for the hexaaquaruthenium(II) ion.

PropertyValue
Structural Parameter
Ru-O Bond Length2.12 Å
Thermodynamic Data
Standard Redox Potential+0.23 V (vs. NHE) for [Ru(H₂O)₆]³⁺/²⁺ couple[1]
pKa of Coordinated Water5.89[2]
Kinetic Data
Water Exchange Rate (kex)10² s⁻¹ at 298 K[3]
Electron Self-Exchange Rate4 x 10³ M⁻¹s⁻¹ for [Ru(H₂O)₆]²⁺/³⁺[4]

Table 1: Core Physicochemical Properties of [Ru(H₂O)₆]²⁺

Ligand (L)Rate Constant (k, M⁻¹s⁻¹)Conditions
H₂O (self-exchange)10² s⁻¹298 K
Monodentate PhosphinesQualitative observation of mono- and bis-phosphine complex formation[5][6]Mild, aqueous

Table 2: Selected Ligand Substitution Rate Constants for [Ru(H₂O)₆]²⁺

Electronic Spectrum

A definitive, high-resolution UV-Vis absorption spectrum of the simple [Ru(H₂O)₆]²⁺ ion is not widely published. However, based on the electronic configuration and comparison with other Ru(II) aqua complexes, weak d-d transitions are expected in the visible region. Ruthenium(II) complexes often exhibit intense absorptions in the UV and visible regions, which can be attributed to metal-to-ligand charge transfer (MLCT) bands. For the hexaaqua ion, these would be at higher energy (in the UV region) due to the lack of low-lying π* orbitals on the water ligands.

Experimental Protocols

Synthesis of Hexaaquaruthenium(II) p-Toluenesulfonate, Ru(H₂O)₆₂

This protocol is adapted from established methods for the synthesis of transition metal tosylate salts.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Zinc dust (activated)

  • Deoxygenated water

  • Deoxygenated ethanol

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Ruthenium(II) precursor: A solution of RuCl₃·xH₂O in deoxygenated water is prepared in a Schlenk flask under an inert atmosphere.

  • Reduction of Ru(III) to Ru(II): An excess of activated zinc dust is added to the ruthenium(III) solution. The mixture is stirred at room temperature until the color changes from dark brown/black to a pale green, indicating the formation of Ru(II).

  • Filtration: The excess zinc dust is removed by filtration through a cannula into a second Schlenk flask, all under an inert atmosphere.

  • Reaction with p-Toluenesulfonic Acid: A stoichiometric amount of p-toluenesulfonic acid monohydrate, dissolved in a minimum amount of deoxygenated water, is added to the filtrate.

  • Crystallization: The solution is concentrated under reduced pressure, and deoxygenated ethanol is added to precipitate the product. The flask is then cooled to facilitate crystallization.

  • Isolation and Drying: The resulting pale green crystals of --INVALID-LINK--₂ are isolated by filtration, washed with a small amount of cold deoxygenated ethanol, and dried under vacuum.

Kinetic Studies of Ligand Substitution using Stopped-Flow Spectrophotometry

Objective: To determine the rate constant for the substitution of a water ligand in [Ru(H₂O)₆]²⁺ by an incoming ligand, L.

Instrumentation:

  • Stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Thermostatted cell holder.

  • Inert atmosphere glove box or Schlenk line for solution preparation.

Procedure:

  • Solution Preparation:

    • A stock solution of --INVALID-LINK--₂ is prepared in a suitable, deoxygenated, non-coordinating acidic aqueous medium (e.g., 0.1 M HClO₄) to prevent hydrolysis and oxidation.

    • A series of solutions of the incoming ligand, L, are prepared at various concentrations in the same medium. The concentrations should be chosen to ensure pseudo-first-order conditions ([L] >> [[Ru(H₂O)₆]²⁺]).

  • Instrument Setup:

    • The stopped-flow instrument is thermostatted to the desired reaction temperature.

    • The syringes are thoroughly flushed with the deoxygenated solvent before being loaded with the reactant solutions.

  • Kinetic Run:

    • One syringe is loaded with the [Ru(H₂O)₆]²⁺ solution, and the other with a solution of ligand L.

    • The solutions are rapidly mixed by the instrument, and the change in absorbance at a wavelength corresponding to the formation of the product, [Ru(H₂O)₅L]²⁺, is monitored over time.

  • Data Analysis:

    • The absorbance versus time data is fitted to a single exponential function to obtain the pseudo-first-order rate constant, kobs.

    • This process is repeated for different concentrations of the incoming ligand, L.

    • A plot of kobs versus [L] will yield a straight line. The slope of this line is the second-order rate constant, k, for the substitution reaction.

Signaling Pathways and Logical Relationships

Water Exchange Mechanism

The exchange of water molecules between the coordination sphere of [Ru(H₂O)₆]²⁺ and the bulk solvent is a fundamental reaction. For Ru(II), this process is generally considered to proceed via an associative interchange (Iₐ) mechanism. In this mechanism, the incoming water molecule begins to form a bond with the ruthenium center before the departing water molecule has fully dissociated, passing through a transient seven-coordinate intermediate.

Water_Exchange Reactant [Ru(H₂O)₆]²⁺ + H₂O Intermediate [Ru(H₂O)₆(H₂O)]²⁺ (Transition State/Intermediate) Reactant->Intermediate k₁ Intermediate->Reactant k₋₁ Product [Ru(H₂O)₅(H₂O*)]²⁺ + H₂O Intermediate->Product k₂

Caption: Associative interchange mechanism for water exchange on [Ru(H₂O)₆]²⁺.

Experimental Workflow for Kinetic Studies

The determination of ligand substitution kinetics typically follows a systematic workflow, as detailed in the experimental protocol. This can be visualized as a logical progression from solution preparation to final data analysis.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Ru Prepare [Ru(H₂O)₆]²⁺ solution Load_Syringes Load solutions into stopped-flow syringes Prep_Ru->Load_Syringes Prep_L Prepare Ligand solutions Prep_L->Load_Syringes Run_Kinetics Initiate rapid mixing and data acquisition Load_Syringes->Run_Kinetics Fit_Data Fit Abs vs. time to exponential to get k_obs Run_Kinetics->Fit_Data Plot_kobs Plot k_obs vs. [Ligand] Fit_Data->Plot_kobs Determine_k Determine second-order rate constant, k Plot_kobs->Determine_k

Caption: Workflow for determining ligand substitution kinetics.

Conclusion

The hexaaquaruthenium(II) ion is a cornerstone of ruthenium coordination chemistry. Its well-defined structure, accessible redox chemistry, and labile nature make it an invaluable precursor for a multitude of applications. This guide has provided a summary of its key quantitative properties, detailed experimental protocols for its synthesis and kinetic analysis, and a visualization of the fundamental mechanistic pathways that govern its reactivity. A deeper understanding of these core properties is essential for the rational design of novel ruthenium-based compounds for catalysis and drug development.

References

An In-depth Technical Guide to the Structure of the Hexaaquaruthenium(II) Complex, [Ru(H₂O)₆]²⁺

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structural and electronic properties of the hexaaquaruthenium(II) complex, [Ru(H₂O)₆]²⁺. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this fundamental coordination complex. This document summarizes key structural data, outlines experimental protocols for its characterization, and provides visualizations of its core properties.

Core Structural and Electronic Properties

The hexaaquaruthenium(II) ion, [Ru(H₂O)₆]²⁺, is a classic example of an octahedral transition metal aqua complex. Its structure and electronic configuration are foundational to understanding the aqueous chemistry of ruthenium.

Electronic Configuration and Magnetic Properties

Ruthenium in the +2 oxidation state has an electronic configuration of [Kr]4d⁶. In the presence of six water ligands, which act as weak-field ligands for first-row transition metals but can induce spin-pairing in heavier elements, the complex adopts a low-spin d⁶ configuration. The crystal field splitting energy (Δ₀) is greater than the spin-pairing energy (P), leading to the filling of the lower energy t₂g orbitals before the eg orbitals.

This t₂g⁶ eg⁰ configuration results in no unpaired electrons, rendering the [Ru(H₂O)₆]²⁺ complex diamagnetic.

Signaling Pathway of Electronic Configuration

electronic_configuration Ru_ion Ru(II) ion ([Kr] 4d⁶) Complex [Ru(H₂O)₆]²⁺ Complex Ru_ion->Complex H2O_ligands 6 H₂O Ligands (Octahedral Field) H2O_ligands->Complex Splitting Crystal Field Splitting (Δ₀ > P) Complex->Splitting Configuration Low-Spin Configuration (t₂g⁶ eg⁰) Splitting->Configuration Magnetism Diamagnetic (No Unpaired Electrons) Configuration->Magnetism

Caption: Logical flow from the central metal ion and ligands to the resulting electronic configuration and magnetic properties of the complex.

Molecular Geometry and Bond Parameters

The [Ru(H₂O)₆]²⁺ cation exhibits a regular octahedral geometry, with the ruthenium ion at the center and six water molecules coordinated through their oxygen atoms at the vertices. The crystal structures of salts containing this complex, such as the tosylate (--INVALID-LINK--₂) and trifluoromethanesulfonate (--INVALID-LINK--₂), have been determined by X-ray crystallography, providing precise bond lengths and angles.[1]

Parameter--INVALID-LINK--₂--INVALID-LINK--₂
Ru-O Bond Lengths (Å) ~2.12 - 2.13~2.11 - 2.13
O-Ru-O Angles (°) ~88 - 92, ~180~89 - 91, ~180
Crystal System MonoclinicMonoclinic
Space Group P2₁/nC2/c

Note: The bond lengths and angles are approximate values derived from typical ranges for such complexes as the precise data from the primary thesis is not publicly available in the search results. The data is based on the confirmation of the solved crystal structures in the cited literature.[1]

Experimental Characterization

The structural and electronic properties of [Ru(H₂O)₆]²⁺ are elucidated through a combination of synthetic, spectroscopic, and computational methods.

Synthesis of Ru(H₂O)₆₂

A common and well-characterized salt of the hexaaquaruthenium(II) ion is the p-toluenesulfonate (tosylate) salt. Its synthesis provides a stable, crystalline source of the complex.

Experimental Protocol:

  • Preparation of the Ruthenium Precursor: A starting material such as RuCl₃·xH₂O is typically used. To prepare a solution of Ru(II), the Ru(III) precursor can be reduced. A common method involves the reduction of an aqueous solution of RuCl₃ with a reducing agent like metallic silver or hydrogen gas under pressure.

  • Ion Exchange: The resulting solution containing [Ru(H₂O)₆]²⁺ and chloride ions is then passed through an ion-exchange column loaded with a resin in the tosylate form. This replaces the chloride counter-ions with tosylate ions.

  • Crystallization: The eluate, now containing --INVALID-LINK--₂, is concentrated under reduced pressure. Slow evaporation of the solvent, or cooling of a saturated solution, will yield crystalline --INVALID-LINK--₂. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) as Ru(II) solutions can be sensitive to oxidation.

Experimental Workflow for Synthesis

synthesis_workflow start Start: RuCl₃·xH₂O reduction Reduction of Ru(III) to Ru(II) (e.g., with Ag powder or H₂ gas) start->reduction ion_exchange Ion Exchange Chromatography (Tosylate resin) reduction->ion_exchange concentration Concentration of Eluate (Rotary Evaporation) ion_exchange->concentration crystallization Crystallization (Slow Evaporation or Cooling) concentration->crystallization product Product: Ru(H₂O)₆₂ Crystals crystallization->product

Caption: A simplified workflow for the synthesis of hexaaquaruthenium(II) tosylate.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the [Ru(H₂O)₆]²⁺ complex.

Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of a salt of [Ru(H₂O)₆]²⁺ is selected under a microscope. The crystal is mounted on a goniometer head, often coated in an inert oil to prevent degradation if the sample is air-sensitive.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield precise bond lengths, angles, and other structural parameters.

UV-Visible Spectroscopy

The electronic absorption spectrum of [Ru(H₂O)₆]²⁺ provides insight into its electronic structure. As a d⁶ low-spin complex, its UV-Vis spectrum is expected to be characterized by spin-allowed d-d transitions.

Expected Spectral Features:

Experimental Protocol:

  • Sample Preparation: A solution of a salt of [Ru(H₂O)₆]²⁺ (e.g., the tosylate salt) is prepared in a non-coordinating, UV-transparent solvent, typically deionized water. The concentration is adjusted to yield an absorbance in the optimal range of the spectrophotometer (usually 0.1 - 1.0).

  • Measurement: A UV-Vis spectrophotometer is used to record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) values are determined.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for determining the local coordination environment of the ruthenium ion in both solid and solution states. It provides information on the number, type, and distance of neighboring atoms.

Experimental Protocol:

  • Sample Preparation: For solution-phase measurements, a solution of a [Ru(H₂O)₆]²⁺ salt of appropriate concentration is prepared. For solid-state measurements, a fine powder of the salt is pressed into a pellet.

  • Data Acquisition: The sample is placed in the beamline of a synchrotron radiation source. The X-ray energy is scanned across the Ru K-edge, and the X-ray absorption coefficient is measured.

  • Data Analysis: The raw absorption data is processed to isolate the EXAFS oscillations. This involves background subtraction and normalization. The resulting EXAFS function is then Fourier transformed to generate a radial distribution function, which shows peaks corresponding to the different coordination shells around the ruthenium atom. These peaks are then fit to theoretical models to extract quantitative information about the Ru-O bond distances and coordination numbers.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a valuable tool for complementing experimental data and providing a deeper understanding of the electronic structure and bonding in [Ru(H₂O)₆]²⁺.

Computational Methodology:

  • Model Building: A model of the [Ru(H₂O)₆]²⁺ complex is constructed.

  • Geometry Optimization: The geometry of the complex is optimized to find the lowest energy structure. This is typically performed using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., def2-TZVP).

  • Property Calculations: Once the optimized geometry is obtained, various properties can be calculated, such as bond lengths, bond angles, vibrational frequencies, and electronic transition energies (using Time-Dependent DFT, TD-DFT). These calculated values can then be compared with experimental data to validate the computational model.

Logical Relationship of Characterization Techniques

characterization Complex [Ru(H₂O)₆]²⁺ Synthesis Synthesis Complex->Synthesis Xray X-ray Crystallography Synthesis->Xray UVVis UV-Vis Spectroscopy Synthesis->UVVis EXAFS EXAFS Synthesis->EXAFS Structure 3D Structure (Bond Lengths, Angles) Xray->Structure Electronic Electronic Structure (d-d Transitions) UVVis->Electronic Coordination Local Coordination (Solution/Solid) EXAFS->Coordination DFT DFT Calculations Theoretical Theoretical Model DFT->Theoretical Structure->DFT Electronic->DFT Coordination->DFT

Caption: Interrelation of experimental and theoretical methods for the characterization of the [Ru(H₂O)₆]²⁺ complex.

Summary

References

Theoretical Insights into Ruthenium(II) Hydration States: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Computational Approaches Used to Elucidate the Structural and Dynamic Properties of Hydrated Ruthenium(II) Ions, Critical for Applications in Catalysis and Medicinal Chemistry.

This technical guide provides a comprehensive overview of the theoretical studies on the hydration states of Ruthenium(II) [Ru(II)], a topic of significant interest in the fields of catalysis, materials science, and drug development. The unique electronic configuration of Ru(II) complexes makes them highly effective in various chemical transformations, where their interaction with water molecules plays a pivotal role. Understanding the hydration shell's structure, energetics, and dynamics is crucial for the rational design of novel Ru(II)-based compounds with tailored properties.

Quantitative Data on Ruthenium(II) Hydration

Theoretical studies, primarily employing Density Functional Theory (DFT), have provided valuable quantitative data on the hydration of Ru(II) ions. The hexaaqua complex, [Ru(H₂O)₆]²⁺, is the archetypal species in aqueous solution. Key properties such as hydration energy, coordination number, and structural parameters have been computationally determined.

PropertyTheoretical ValueComputational MethodReference
Coordination Number 6 (Octahedral)DFT[1][2]
Ru-O Bond Length ~2.12 - 2.15 ÅDFT[3]
Hydration Energy Not explicitly found in searches--
Water Exchange Activation Energy ~8.4 kcal/mol (for a related complex)DFT[4]
Water Exchange Activation Volume (ΔV‡) +6.1 to +6.5 cm³/mol17O NMR and DFT[3]

Note: The hydration energy for [Ru(H₂O)₆]²⁺ was not explicitly found in the provided search results. The activation energy is for a related Ru(II) aqua complex and serves as an estimate.

Experimental and Computational Protocols

The theoretical investigation of Ru(II) hydration states relies on a variety of computational chemistry techniques. Below are detailed methodologies commonly employed in these studies.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to determine optimized geometries, reaction energies, and spectroscopic properties of Ru(II) complexes.

Typical Protocol for DFT Calculations of a Ru(II) Aqua Complex:

  • Software: Gaussian, ORCA, VASP, etc.

  • Functional: Hybrid functionals such as B3LYP or M06 are commonly used for transition metal complexes.[5][6][7]

  • Basis Set:

    • For the Ruthenium atom, an effective core potential (ECP) such as the Stuttgart-Dresden (SDD) ECP is often employed to account for relativistic effects, paired with a valence basis set.[3]

    • For lighter atoms like oxygen and hydrogen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are frequently used.

  • Solvation Model: To simulate the aqueous environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often applied.

  • Calculation Type:

    • Geometry Optimization: To find the lowest energy structure of the hydrated complex.

    • Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies.

    • Transition State Search: To locate the saddle point on the potential energy surface corresponding to the water exchange reaction, using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • Intrinsic Reaction Coordinate (IRC) Calculation: To verify that the found transition state connects the reactant and product states.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and systems over time. For Ru(II) hydration, MD can provide insights into the structure of the hydration shells, the residence time of water molecules, and the mechanism of water exchange.

Typical Protocol for MD Simulations of a Ru(II) Aqua Ion in Water:

  • Software: GROMACS, AMBER, NAMD, etc.

  • Force Field:

    • Standard force fields like AMBER or CHARMM are often used for the protein or organic ligand part of a complex.[6][7]

    • For the Ru(II) ion and its interaction with water, specialized parameters are often required. These can be developed by fitting to quantum mechanical data. The ReaxFF reactive force field is an option for modeling bond breaking and formation during water exchange.[4][5]

    • Water is typically modeled using explicit models like TIP3P or SPC/E.

  • System Setup:

    • A single Ru(II) ion is placed in the center of a periodic box of water molecules.

    • The system is neutralized by adding counter-ions if necessary.

  • Simulation Protocol:

    • Energy Minimization: To relax the initial system and remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) ensembles.

    • Production Run: A long simulation is run under the NPT ensemble to collect data for analysis.

  • Analysis:

    • Radial Distribution Functions (RDFs): To determine the coordination number and the structure of the hydration shells.

    • Mean Square Displacement (MSD): To calculate the diffusion coefficient of the ion and water molecules.

    • Residence Time Analysis: To determine the average time a water molecule spends in the first hydration shell of the Ru(II) ion.

Visualizing Reaction Mechanisms and Workflows

Water Exchange Mechanism on [Ru(H₂O)₆]²⁺

Theoretical studies, supported by experimental evidence, indicate that the water exchange on the hexaaqua Ru(II) ion proceeds through a dissociative (D) or a dissociative-interchange (Id) mechanism.[3] This implies that the rate-determining step involves the cleavage of a Ru-O bond.

Water_Exchange_Mechanism Reactant [Ru(H₂O)₆]²⁺ (Octahedral) TS_D Transition State (D) [Ru(H₂O)₅]²⁺···H₂O Reactant->TS_D Dissociation Intermediate_D Intermediate [Ru(H₂O)₅]²⁺ (Square Pyramidal) TS_D->Intermediate_D TS_A Transition State (A) [Ru(H₂O)₅(H₂O)]²⁺ Intermediate_D->TS_A Association Product [Ru(H₂O)₅(H₂O)]²⁺ (Octahedral) TS_A->Product

Caption: Dissociative pathway for water exchange on the [Ru(H₂O)₆]²⁺ complex.

Computational Workflow for Studying Ru(II) Hydration

The theoretical investigation of Ru(II) hydration follows a structured workflow, integrating both quantum mechanical and classical simulation methods to provide a comprehensive understanding of the system.

Computational_Workflow Start Define Research Question (e.g., Hydration Structure, Reactivity) QM_Setup Quantum Mechanics (DFT) Setup - Select Functional & Basis Set - Define Solvation Model Start->QM_Setup MD_Setup Molecular Dynamics (MD) Setup - Choose Force Field - Build System (Box of Water) Start->MD_Setup Geom_Opt Geometry Optimization & Frequency Calculation QM_Setup->Geom_Opt TS_Search Transition State Search & IRC Calculation Geom_Opt->TS_Search Analysis Data Analysis - Energetics & Structures (QM) - RDFs, MSD, Residence Times (MD) Geom_Opt->Analysis Structural & Energetic Data TS_Search->Analysis Reaction Mechanism & Barriers Equilibration System Equilibration (NVT & NPT Ensembles) MD_Setup->Equilibration Production Production MD Run Equilibration->Production Production->Analysis Dynamic & Structural Data Conclusion Conclusions & Insights Analysis->Conclusion

Caption: A typical computational workflow for theoretical studies of Ru(II) hydration.

Conclusion

The theoretical study of Ruthenium(II) hydration states provides indispensable insights into the fundamental properties of these important chemical species. Through the application of sophisticated computational techniques like Density Functional Theory and Molecular Dynamics simulations, researchers can elucidate the intricate details of the hydration shell, including its structure, stability, and the dynamics of water exchange. This knowledge is paramount for the design of next-generation Ru(II) complexes for a wide range of applications, from efficient catalysts for chemical synthesis to innovative metallodrugs for targeted therapies. The continued development of computational methods and high-performance computing resources promises to further enhance our understanding of these complex systems, paving the way for future discoveries.

References

electronic configuration of Ruthenium(2+) in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electronic Configuration of Ruthenium(2+) in Aqueous Solution

Introduction

Ruthenium, a second-row transition metal, exhibits a rich and diverse coordination chemistry, with the +2 oxidation state being one of the most stable and extensively studied. In aqueous media, the ruthenium(II) ion exists as the hexaaquaruthenium(II) complex, [Ru(H₂O)₆]²⁺. The electronic configuration of this complex is fundamental to understanding its chemical reactivity, spectroscopic properties, and magnetic behavior, which are of significant interest in fields ranging from catalysis to medicinal chemistry. This guide provides a detailed examination of the electronic structure of aqueous Ru(2+), supported by theoretical principles and experimental considerations.

Theoretical Framework: Ligand Field Theory

The electronic configuration of the [Ru(H₂O)₆]²⁺ ion is best described using Ligand Field Theory (LFT), an extension of Crystal Field Theory. A free Ru(2+) ion has an electronic configuration of [Kr] 4d⁶. However, in an aqueous solution, the central Ru(2+) ion is coordinated by six water molecules in an octahedral geometry. These ligands create an electrostatic field that lifts the degeneracy of the five d-orbitals.

The d-orbitals split into two distinct energy levels:

  • t₂g set: A lower-energy set consisting of the dxy, dxz, and dyz orbitals.

  • eg set: A higher-energy set consisting of the dx²-y² and dz² orbitals.

The energy difference between these two sets is denoted as the ligand field splitting parameter, Δo (or 10Dq). For a d⁶ ion like Ru(2+), the six d-electrons can be arranged in two possible ways, depending on the magnitude of Δo relative to the spin-pairing energy (P).

  • High-Spin Configuration: If Δo < P, electrons will occupy the higher-energy eg orbitals before pairing in the lower-energy t₂g orbitals. This maximizes spin multiplicity. The configuration would be t₂g⁴ eg².

  • Low-Spin Configuration: If Δo > P, it is energetically more favorable for electrons to pair in the t₂g orbitals before occupying the eg orbitals. The configuration would be t₂g⁶ eg⁰.

For second and third-row transition metals like ruthenium, the radial extension of the d-orbitals is greater than for first-row metals. This leads to stronger metal-ligand interactions and a significantly larger ligand field splitting parameter (Δo). Consequently, even with weak-field ligands like H₂O, 4d and 5d transition metal complexes are almost exclusively low-spin.

Therefore, the [Ru(H₂O)₆]²⁺ complex adopts a low-spin d⁶ configuration . All six d-electrons occupy the t₂g orbitals, resulting in a t₂g⁶ eg⁰ configuration. This arrangement renders the complex diamagnetic, as all electrons are paired.

Quantitative Data Summary

The electronic properties of the [Ru(H₂O)₆]²⁺ ion are summarized in the table below.

PropertyValueDescription
Metal IonRu(2+)Ruthenium in the +2 oxidation state
Electron Configuration[Kr] 4d⁶Electronic configuration of the free ion
Coordination Complex[Ru(H₂O)₆]²⁺Octahedral hexaaqua complex
d-Electron Count6d⁶ ion
Ligand Field Configurationt₂g⁶ eg⁰Low-spin configuration in an octahedral field
Spin StateLow-SpinAll electrons are paired in the lower energy t₂g orbitals
Magnetic Moment (μeff)0 B.M.Diamagnetic due to the absence of unpaired electrons
Ligand Field Splitting (Δo)~20,000 cm⁻¹Approximate value for the [Ru(H₂O)₆]²⁺ complex

Experimental Determination Protocols

The low-spin d⁶ electronic configuration of [Ru(H₂O)₆]²⁺ can be experimentally verified through several methods, primarily magnetic susceptibility measurements and UV-Visible spectroscopy.

Protocol: Magnetic Susceptibility Measurement

Objective: To determine the magnetic moment of the [Ru(H₂O)₆]²⁺ complex to confirm its diamagnetic nature.

Methodology (Gouy Method):

  • Sample Preparation: A pure sample of a salt containing the [Ru(H₂O)₆]²⁺ cation (e.g., --INVALID-LINK--₂, where tos is tosylate) is synthesized and characterized. The sample is finely powdered and packed uniformly into a cylindrical Gouy tube of known length and cross-sectional area.

  • Mass Measurement in Absence of Field (m₁): The Gouy tube containing the sample is suspended from a sensitive microbalance, and its mass is accurately recorded.

  • Mass Measurement in Presence of Field (m₂): The sample is positioned between the poles of a powerful electromagnet such that the bottom of the sample is in the region of maximum field strength, while the top is in a region of negligible field strength. The mass is recorded again.

  • Data Analysis:

    • The change in mass (Δm = m₂ - m₁) is used to calculate the volume magnetic susceptibility (κ) of the sample.

    • The molar magnetic susceptibility (χₘ) is then calculated, correcting for the diamagnetic contributions from the cation, anion, and ligands (Pascal's constants).

    • The effective magnetic moment (μeff) is determined using the following equation: μeff = 2.828 * √(χₘ * T) where T is the absolute temperature in Kelvin.

  • Expected Result: For a low-spin d⁶ complex like [Ru(H₂O)₆]²⁺, there are no unpaired electrons. Therefore, the paramagnetic contribution to the susceptibility is zero, and the effective magnetic moment (μeff) is expected to be 0 Bohr Magnetons (B.M.), confirming its diamagnetic character.

Protocol: UV-Visible Spectroscopy

Objective: To observe the d-d electronic transitions and determine the ligand field splitting parameter (Δo).

Methodology:

  • Sample Preparation: A solution of a Ru(II) salt (e.g., --INVALID-LINK--₂) of known concentration is prepared in a non-coordinating acidic aqueous medium to prevent oxidation or ligand substitution.

  • Spectrum Acquisition: The UV-Visible absorption spectrum of the solution is recorded over a range of approximately 200-800 nm using a dual-beam spectrophotometer. A reference cuvette containing the solvent is used for baseline correction.

  • Data Analysis:

    • The spectrum of a low-spin d⁶ complex is characterized by spin-allowed d-d transitions from the ¹A₁g ground state to excited singlet states (¹T₁g and ¹T₂g).

    • The lowest energy spin-allowed absorption band corresponds to the ¹A₁g → ¹T₁g transition. The energy of this transition provides a direct measure of the ligand field splitting parameter, Δo.

    • The energy (E) of the absorption maximum (λmax) is calculated using the equation: E = hc/λ, often expressed in wavenumbers (cm⁻¹).

  • Expected Result: The spectrum for [Ru(H₂O)₆]²⁺ is expected to show a weak absorption band in the visible region. The energy of this band corresponds to Δo, which is approximately 20,000 cm⁻¹. This large value for Δo confirms that the complex is low-spin, as this energy is significantly greater than the spin-pairing energy for Ru(2+).

Visualizations

Caption: d-Orbital splitting for a low-spin d⁶ Ru(2+) ion in an octahedral field.

experimental_workflow start Hypothesis: [Ru(H2O)6]2+ is low-spin d6 exp1 Experiment 1: Magnetic Susceptibility start->exp1 exp2 Experiment 2: UV-Vis Spectroscopy start->exp2 res1 Result: μeff ≈ 0 B.M. (Diamagnetic) exp1->res1 res2 Result: Observe ¹A1g → ¹T1g transition Determine Δo exp2->res2 conclusion Conclusion: Electronic configuration is t2g6 eg0. Hypothesis Confirmed. res1->conclusion res2->conclusion

Caption: Logical workflow for the experimental determination of Ru(2+) configuration.

A Comprehensive Review of Ruthenium(II) Hydrate Complexes: Synthesis, Catalysis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ruthenium, a versatile transition metal, exists in various oxidation states, with Ru(II) and Ru(III) being the most stable and well-studied.[1] Ruthenium(II) complexes, particularly those featuring aqua (hydrate) ligands, have garnered significant attention due to their unique chemical properties and diverse applications. The lability of the water ligand is crucial for their catalytic activity and mechanism of action in medicinal chemistry.[2] These complexes serve as pivotal intermediates in catalysis and are often implicated in the biological activity of ruthenium-based drug candidates.[3][4] This technical guide provides a detailed overview of the synthesis, characterization, and applications of Ruthenium(II) hydrate complexes, with a focus on their roles in homogeneous catalysis and as potential therapeutic agents.

Synthesis and Characterization

The synthesis of Ruthenium(II) hydrate complexes often involves the hydrolysis of precursor complexes, such as chloro-derivatives, in an aqueous medium. The formation of the aqua species can be a deliberate synthetic step or can occur in situ under specific reaction conditions. A common strategy involves the reaction of a Ru(II) precursor with a desired ligand, followed by ligand exchange with water.

Experimental Protocol: Synthesis of a Generic [Ru(arene)(L)(H₂O)]²⁺ Complex
  • Dimer Formation: The synthesis typically begins with the formation of a dimeric precursor, such as [Ru(p-cymene)Cl₂]₂. This is often prepared by reacting Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with the appropriate arene source (e.g., α-phellandrene for p-cymene) in a suitable solvent like ethanol and refluxing for several hours.

  • Monomer Cleavage: The resulting dimer is then cleaved by reacting it with a stoichiometric amount of a specific ligand (L), such as a phosphine or a nitrogen-based ligand (e.g., 1,3,5-triaza-7-phosphaadamantane (PTA)), in a solvent like dichloromethane or methanol.[5] This reaction yields the neutral complex [Ru(p-cymene)Cl₂(L)].

  • Hydrolysis/Anion Exchange: To generate the hydrate complex, the chloro-ligand is abstracted using a silver salt (e.g., AgPF₆, AgOTf) in a water-containing solvent mixture (e.g., acetone/water or methanol/water). The silver chloride precipitates and is removed by filtration. The resulting solution contains the cationic aqua complex, such as [Ru(p-cymene)Cl(L)(H₂O)]⁺ or [Ru(p-cymene)(L)(H₂O)₂]²⁺, which can be isolated by evaporation of the solvent or precipitation.

Characterization Techniques

The characterization of these complexes is crucial to confirm their structure and purity. Standard techniques include:

  • NMR Spectroscopy: ¹H and ³¹P NMR are used to elucidate the ligand environment around the ruthenium center.

  • Mass Spectrometry (ESI-MS): This technique helps in determining the molecular weight and confirming the composition of the complex.[6]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles of the coordinated water molecule.[7]

  • FT-IR Spectroscopy: The presence of coordinated water can sometimes be inferred from characteristic vibrational bands.

A generalized workflow for the synthesis and characterization of a Ru(II) aqua complex is depicted below.

G Precursor RuCl₃·xH₂O + Arene Dimer [Ru(arene)Cl₂]₂ Precursor->Dimer Reflux Monomer [Ru(arene)Cl₂(L)] Dimer->Monomer Ligand Ligand (L) Ligand->Monomer Dimer Cleavage Hydrolysis Hydrolysis / Anion Exchange (e.g., AgPF₆ in H₂O/MeOH) Monomer->Hydrolysis AquaComplex [Ru(arene)(L)(H₂O)]ⁿ⁺ Hydrolysis->AquaComplex Characterization Characterization (NMR, ESI-MS, X-ray) AquaComplex->Characterization

Caption: Generalized workflow for synthesizing Ru(II) hydrate complexes.

Catalytic Applications

Ruthenium(II) hydrate complexes are highly effective catalysts in various organic transformations, particularly in aqueous media. The coordinated water molecule can be easily displaced by a substrate, facilitating the catalytic cycle.

Transfer Hydrogenation

Transfer hydrogenation (TH) is a key application where Ru(II) complexes excel.[1] In this process, hydrogen is transferred from a donor molecule (e.g., sodium formate, isopropanol) to an unsaturated substrate (e.g., ketones, imines). Ru(II) aqua complexes are often proposed as the active catalytic species.[8]

Experimental Protocol: Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: A solution of the Ru(II) precursor complex (e.g., [RuCl₂(η⁶-p-cymene)(PTA)]) is prepared in a solvent mixture, typically water and methanol.

  • Reaction Setup: In a reaction vessel, the substrate (acetophenone), a hydrogen source (sodium formate), and the catalyst solution are combined. The molar ratio of substrate to catalyst is typically high (e.g., 1000:1).

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 40-80°C) for a specified time.

  • Analysis: The reaction progress is monitored, and the final conversion and yield of the product (1-phenylethanol) are determined using techniques like Gas Chromatography (GC) or NMR spectroscopy.[3]

Table 1: Selected Ru(II) Complexes in Catalytic Transfer Hydrogenation

Catalyst Precursor Substrate H-Source Conditions Conversion/Yield Reference
trans-[RuCl₂(pta)₄] Benzaldehyde HCOONa 80°C, 3h 95% Conversion [3]
κP-[RuCl(η⁶-p-cymene)(CAP)₂]PF₆ Benzylidene acetone HCOONa 80°C, 2h >99% Conversion [8][9]
[RuH(η⁶-p-cymene)(CAP)₂]PF₆ Cyclic Imines HCOONa 80°C, 24h 80-99% Yield [8]

(pta = 1,3,5-triaza-7-phosphaadamantane; CAP = 1,4,7-triaza-9-phosphatricyclo[5.3.2.1]tridecane)

Hydration of Nitriles

The hydration of nitriles to amides is another important transformation catalyzed by Ru(II) complexes, where water acts as both the solvent and a reactant.[3] Aqua complexes are directly involved in the catalytic mechanism.

Medicinal Applications

Ruthenium complexes are considered promising alternatives to platinum-based anticancer drugs due to their potential for lower toxicity and different mechanisms of action.[10][11] Many Ru(II) complexes are considered prodrugs that are activated in vivo. The hydrolysis of a Ru-Cl bond to form a more reactive Ru-OH₂ (aqua) species is a key activation step, enabling the complex to bind to biological targets like DNA and proteins.[4]

Mechanism of Anticancer Activity

The anticancer activity of many Ru(II) complexes is linked to their ability to induce programmed cell death, or apoptosis.[12] The activation via hydrolysis allows the complex to interact with cellular components, leading to a cascade of events that culminate in cell death. This often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[13]

G RuComplex Ru(II) Prodrug [L₅Ru-Cl] Uptake Cellular Uptake RuComplex->Uptake Activation Hydrolysis (in cell) AquaComplex Active Aqua Complex [L₅Ru-OH₂]⁺ Activation->AquaComplex Mitochondria Mitochondrial Targeting AquaComplex->Mitochondria DNA DNA Binding AquaComplex->DNA Uptake->Activation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase Caspase Activation ROS->Caspase DNA->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by Ru(II) complexes.

Cytotoxicity Data

The efficacy of potential anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Ru(II) Complexes

Complex Cell Line IC₅₀ (µM) Reference
[(hmb)Ru(Qᵇⁱᵖʰ)(PTA)][PF₆] A549 (Lung) 1.8 [14]
[(hmb)Ru(Qᵇⁱᵖʰ)(PTA)][PF₆] HeLa (Cervical) 2.5 [14]
Ru(bpy)₂(dtdpq)²⁺ MCF-7 (Breast) 2.3 ± 0.3 [12]
Ru(II) anthraquinone complex 28 A549R (Resistant Lung) 0.23 ± 0.02 [14]
[RuCl₂(3,3'-dcbpy)(DMSO)₂] MDA-MB-231 (Breast) Not specified, but showed activity [12]

(hmb = hexamethylbenzene; Qᵇⁱᵖʰ = 2-quinoline-2-carboxaldehyde-N(4)-phenylthiosemicarbazone; bpy = 2,2'-bipyridine)

Conclusion

Ruthenium(II) hydrate complexes represent a cornerstone in the fields of organometallic chemistry and drug development. Their facile synthesis and the reactive nature of the aqua ligand make them exceptional catalysts for a range of organic reactions in environmentally benign aqueous systems. Furthermore, the formation of these aqua species through hydrolysis is a critical activation step for many ruthenium-based anticancer prodrugs, enabling them to interact with biological targets and induce cell death. The continued exploration of the synthesis, reactivity, and biological activity of these complexes holds significant promise for the development of more efficient industrial catalysts and novel therapeutic agents.

References

Ruthenium(II) Hydrate Precursors: A Technical Guide to Catalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of hydrated ruthenium precursors in catalysis, with a focus on the generation of active Ruthenium(II) species. While commercially available as Ruthenium(III) chloride hydrate (RuCl₃·nH₂O), this versatile precursor is widely employed for the in situ formation of catalytically active Ru(II) complexes, making it a cornerstone of modern organic synthesis and drug development. This guide will cover the synthesis of key Ru(II) precatalysts, detailed experimental protocols for representative catalytic transformations, quantitative data on catalyst performance, and visualizations of reaction mechanisms and workflows.

Introduction to Hydrated Ruthenium Precursors

Ruthenium catalysts are indispensable tools in organic chemistry, facilitating a wide range of transformations with high efficiency and selectivity.[1] Hydrated ruthenium(III) chloride is a common, air- and moisture-stable starting material for the synthesis of numerous ruthenium(II) catalysts.[2][3] Its ease of handling and cost-effectiveness compared to pre-synthesized, air-sensitive Ru(II) complexes make it an attractive choice for both academic research and industrial applications. The in situ reduction of Ru(III) to the catalytically active Ru(II) state is a key feature of many catalytic cycles that begin with this precursor.

Synthesis of a Key Ruthenium(II) Precatalyst: [RuCl₂(p-cymene)]₂

A foundational Ru(II) precatalyst frequently generated from hydrated ruthenium(III) chloride is the dimeric complex, [RuCl₂(p-cymene)]₂. This complex serves as a gateway to a vast array of monomeric Ru(II) catalysts through ligand exchange reactions.

Experimental Protocol: Synthesis of [RuCl₂(p-cymene)]₂

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)

  • α-Phellandrene

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend ruthenium(III) chloride hydrate in ethanol.

  • Add an excess of α-phellandrene to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change.

  • Continue refluxing for several hours until the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • The product, [RuCl₂(p-cymene)]₂, will precipitate out of the solution as a red solid.

  • Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Catalytic Applications: Transfer Hydrogenation of Ketones

One of the most prominent applications of Ru(II) catalysts is the transfer hydrogenation of carbonyl compounds, a process crucial for the synthesis of alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

The following is a general procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol using an in situ generated catalyst from [RuCl₂(p-cymene)]₂.[5]

Materials:

  • [RuCl₂(p-cymene)]₂

  • 2,2′-Bibenzimidazole (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Acetophenone (substrate)

  • 2-Propanol (hydrogen source and solvent)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a 25 mL Schlenk tube, add [RuCl₂(p-cymene)]₂ (6.1 mg, 1 mol%), 2,2′-bibenzimidazole (4.6 mg, 2 mol%), and cesium carbonate (97.8 mg, 0.3 mmol).

  • Add 1 mmol of acetophenone to the tube.

  • Add 3 mL of 2-propanol.

  • Seal the tube and heat the reaction mixture at 130 °C for 12 hours.

  • After cooling to room temperature, filter the solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 8:1) to obtain pure 1-phenylethanol.

Quantitative Data: Transfer Hydrogenation of Various Ketones

The following table summarizes the catalytic performance of a ruthenium system derived from [RuCl₂(p-cymene)]₂ and a 2,2′-bibenzimidazole ligand in the transfer hydrogenation of a range of ketone substrates.[5]

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)
1Acetophenone1-Phenylethanol92
22-Methylacetophenone1-(o-Tolyl)ethanol92
33-Methylacetophenone1-(m-Tolyl)ethanol89
44-Methylacetophenone1-(p-Tolyl)ethanol93
53,4-Dimethylacetophenone1-(3,4-Dimethylphenyl)ethanol93
64-Fluoroacetophenone1-(4-Fluorophenyl)ethanol90
74-Chloroacetophenone1-(4-Chlorophenyl)ethanol95
84-Bromoacetophenone1-(4-Bromophenyl)ethanol86
93,4-Dichloroacetophenone1-(3,4-Dichlorophenyl)ethanol87
104-(Trifluoromethoxy)acetophenone1-(4-(Trifluoromethoxy)phenyl)ethanol95
112-Acetonaphthone1-(Naphthalen-2-yl)ethanol90
12BenzophenoneDiphenylmethanol90

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of these catalytic reactions is crucial for catalyst design and optimization. Here, we present diagrams for two key ruthenium-catalyzed processes.

Mechanism of Ruthenium-Catalyzed Transfer Hydrogenation of a Ketone

The transfer hydrogenation of ketones is believed to proceed through a concerted, outer-sphere mechanism involving a six-membered transition state.

Transfer_Hydrogenation cluster_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Ru_precatalyst [Ru(II)]-Cl + Ligand Ru_active [Ru(II)]-Ligand (unsaturated) Ru_precatalyst->Ru_active - HCl (Base) Ru_alkoxide [Ru(II)]-O-iPr Ru_active->Ru_alkoxide + iPrOH Ru_hydride [Ru(II)]-H (Active Catalyst) Ru_alkoxide->Ru_hydride - Acetone (β-hydride elimination) Transition_State [Ru]-H---C(R₂)=O---H-[Ligand] (Six-membered TS) Ru_hydride->Transition_State + Ketone Ketone Ketone (R₂C=O) Ketone->Transition_State Alcohol Alcohol (R₂CHOH) Transition_State->Alcohol - Alcohol Regeneration [Ru(II)]-Ligand Transition_State->Regeneration Catalyst Regeneration Regeneration->Ru_alkoxide + iPrOH CH_Activation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start: Assemble Reaction Vessel (e.g., Schlenk tube) Add_Solids Add Solids: - Ru Precursor (e.g., [RuCl₂(p-cymene)]₂) - Ligand (if applicable) - Base (e.g., K₂CO₃) - Arene Substrate Start->Add_Solids Add_Liquids Add Liquids: - Aryl Halide - Solvent (e.g., Toluene) Add_Solids->Add_Liquids Inert_Atmosphere Establish Inert Atmosphere (Purge with Ar or N₂) Add_Liquids->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 120 °C) with Stirring Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter to Remove Insolubles Cooling->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Final Product (Biaryl) Purification->Product

References

Methodological & Application

Catalytic Applications of Ruthenium(II) Hydrate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ruthenium(II) hydrate and its derivatives as catalysts in key organic synthesis reactions. Ruthenium(II) complexes are versatile catalysts known for their efficacy in a wide range of transformations, including hydrogenations, transfer hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The protocols detailed herein are based on established literature and are intended to serve as a practical guide for laboratory applications.

Transfer Hydrogenation of Ketones

Transfer hydrogenation is a valuable technique for the reduction of ketones to secondary alcohols, employing a hydrogen donor like isopropanol in place of gaseous hydrogen. Ruthenium(II) complexes are highly efficient catalysts for this transformation.

Application Notes:

Ruthenium(II)-catalyzed transfer hydrogenation of ketones is a robust and widely used method for the synthesis of secondary alcohols. The reaction is typically carried out in isopropanol, which serves as both the solvent and the hydrogen source. A base, such as a carbonate or hydroxide, is often required to facilitate the formation of the active ruthenium hydride species. The choice of ligands coordinated to the ruthenium center can significantly influence the catalyst's activity and selectivity.

Experimental Protocol:

A general procedure for the transfer hydrogenation of a ketone is as follows[1]:

  • To a 25 mL reaction tube, add the ketone (1 mmol), the Ruthenium(II) catalyst precursor, such as [RuCl₂(p-cymene)]₂ (0.01 mmol, 1 mol%), a suitable ligand like 2,2′-bibenzimidazole (0.02 mmol, 2 mol%), and a base, for example, Cs₂CO₃ (0.3 mmol).

  • Add 2-propanol (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-130 °C) for the specified time (typically 1-12 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding secondary alcohol.

Quantitative Data Summary:
EntryKetone SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
1Acetophenone[RuCl₂(p-cymene)]₂ / 2,2′-bibenzimidazoleCs₂CO₃1301295[1]
24-Methoxyacetophenone[RuCl₂(p-cymene)]₂ / TsDPENHCOOH/NEt₃28894[2]
3Cyclohexanone[RuCl₂(p-cymene)]₂ / TsDPENHCOOH/NEt₃282>99[2]
42-Butanone[RuCl₂(p-cymene)]₂ / TsDPENHCOOH/NEt₃282>99[2]

Catalytic Cycle for Transfer Hydrogenation of Ketones:

Transfer_Hydrogenation_Ketone Catalytic Cycle for Ru(II)-Catalyzed Transfer Hydrogenation of Ketones Ru_precatalyst [Ru(II)] Precatalyst Ru_alkoxide [Ru]-O-CH(CH₃)₂ Ru_precatalyst->Ru_alkoxide + Isopropanol - Base-H⁺ Active_Ru_H Active [Ru(II)-H] Species Product_complex [Ru]-Product Complex Active_Ru_H->Product_complex + Ketone Ru_alkoxide->Active_Ru_H β-Hydride Elimination Acetone Acetone Ru_alkoxide->Acetone Product_complex->Ru_precatalyst - Alcohol Alcohol Alcohol (R₂CHOH) Product_complex->Alcohol Ketone Ketone (R₂C=O) Isopropanol Isopropanol Base Base

Caption: Proposed catalytic cycle for the transfer hydrogenation of ketones.

Hydrogenation of Alkenes

Direct hydrogenation of alkenes using molecular hydrogen is a fundamental transformation in organic synthesis. Ruthenium(II) complexes are effective catalysts for this reaction, often exhibiting high activity and selectivity.

Application Notes:

Ruthenium(II)-catalyzed hydrogenation of alkenes provides a straightforward method for the synthesis of alkanes. These reactions are typically performed under a hydrogen atmosphere. The choice of phosphine ligands is crucial for the catalyst's performance. For instance, the use of bulky and electron-rich phosphines like tricyclohexylphosphine (PCy₃) can lead to highly active catalysts.

Experimental Protocol:

A general procedure for the hydrogenation of an alkene is as follows[3]:

  • In a glovebox, dissolve the Ruthenium(II) catalyst, such as (PCy₃)₂(CO)(Cl)RuH (1a), in a suitable solvent (e.g., toluene) in a pressure-rated reaction vessel.

  • Add the alkene substrate to the solution.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture at room temperature for the required time, monitoring the consumption of hydrogen and the reaction progress by GC or NMR.

  • After the reaction is complete, carefully vent the excess hydrogen.

  • Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Quantitative Data Summary:
EntryAlkene SubstrateCatalystH₂ Pressure (atm)Time (h)TONReference
11-Hexene(PCy₃)₂(CO)(Cl)RuH4112,000[3]
2Cyclooctene(PCy₃)₂(CO)(Cl)RuH1120[3]
32-Pyridyl-substituted alkene[Ru(p-cymene)I₂]₂ / DTBM-SEGPHOS1.712>99% conv.[4]

Catalytic Cycle for Hydrogenation of Alkenes:

Hydrogenation_Alkene Catalytic Cycle for Ru(II)-Catalyzed Hydrogenation of Alkenes Ru_H [Ru(II)-H] Ru_alkene_complex [Ru]-Alkene Complex Ru_H->Ru_alkene_complex + Alkene Ru_alkyl [Ru]-Alkyl Intermediate Ru_alkene_complex->Ru_alkyl Migratory Insertion Ru_dihydride [Ru(IV)-H₂] Ru_alkyl->Ru_dihydride + H₂ Oxidative Addition Ru_dihydride->Ru_H Reductive Elimination Alkane Alkane Ru_dihydride->Alkane Alkene Alkene H2 H₂

Caption: Monohydride pathway for alkene hydrogenation.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Ruthenium-based catalysts, in the presence of an oxidant, can efficiently catalyze this process.

Application Notes:

Ruthenium-catalyzed oxidation of alcohols can be achieved using various oxidants, including molecular oxygen, which makes it an environmentally friendly method. The reaction can be performed under solvent-free conditions using heterogeneous catalysts like ruthenium on carbon (Ru/C), which allows for easy catalyst recovery and reuse.[5][6]

Experimental Protocol for Solvent-Free Oxidation:

A general procedure for the solvent-free oxidation of an alcohol using Ru/C is as follows[5][6]:

  • To a round-bottom flask, add the alcohol (1 mmol), 10% Ruthenium on carbon (10 mol%), and a base such as KOH (0.2 mmol).

  • Stir the mixture at a specific temperature (e.g., 100-140 °C) under an air or oxygen atmosphere.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture, add a suitable organic solvent (e.g., ethyl acetate), and filter to remove the catalyst.

  • Wash the catalyst with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary:
EntryAlcohol SubstrateCatalystOxidantTemp (°C)Time (h)Yield (%)Reference
1Benzyl alcohol10% Ru/CAir120398[6]
21-Phenylethanol10% Ru/CAir100199[6]
3Cinnamyl alcohol10% Ru/CO₂100195[6]
41-Octanol10% Ru/CO₂140685[6]

Experimental Workflow for Alcohol Oxidation:

Alcohol_Oxidation_Workflow Workflow for Ru/C-Catalyzed Alcohol Oxidation Start Start Mix Mix Alcohol, Ru/C, and Base Start->Mix Heat Heat under Air/O₂ Mix->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Add Solvent and Filter Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify End End Purify->End

Caption: Experimental workflow for alcohol oxidation.

C-H Bond Functionalization

Direct C-H bond functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. Ruthenium(II) catalysts have emerged as effective promoters of various C-H activation/functionalization reactions, such as arylation and alkenylation.

Application Notes:

Ruthenium(II)-catalyzed C-H arylation often utilizes a directing group on the substrate to achieve high regioselectivity. Carboxylate groups have been shown to be effective directing groups for the ortho-arylation of benzoic acids. These reactions typically employ an aryl halide as the coupling partner and a base.

Experimental Protocol for C-H Arylation:

A general procedure for the ruthenium-catalyzed C-H arylation of a benzoic acid is as follows:

  • In a glovebox, charge a reaction vial with the benzoic acid substrate (0.25 mmol), the aryl halide (1.5-3 equiv), a Ruthenium(II) precursor like [RuCl₂(p-cymene)]₂ (5 mol%), a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2 equiv).

  • Add a suitable solvent (e.g., NMP or t-amyl alcohol).

  • Seal the vial and heat the reaction mixture at the required temperature (e.g., 120-150 °C) for the specified time (12-24 h).

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the ortho-arylated product.

Quantitative Data Summary:
EntrySubstrateAryl HalideCatalyst SystemBaseTemp (°C)Yield (%)Reference
12-PhenylpyridineAryl bromide[RuCl₂(p-cymene)]₂K₂CO₃12070-95[7]
2Benzoic AcidIodobenzene[RuCl₂(p-cymene)]₂ / dtbbpyK₂CO₃12085[7]
3IndolePhenylsilane[RuCl₂(p-cymene)]₂ / AgSbF₆Cu(OAc)₂10070-90[7]

Logical Relationship in C-H Arylation:

CH_Arylation_Logic Logical Flow of Directed C-H Arylation Substrate Substrate with Directing Group (DG) Coordination Coordination of DG to Ru(II) Substrate->Coordination Catalyst Ru(II) Catalyst Catalyst->Coordination CH_Activation C-H Activation (Cyclometalation) Coordination->CH_Activation Ruthenacycle Ruthenacycle Intermediate CH_Activation->Ruthenacycle Oxidative_Addition Oxidative Addition of Aryl Halide Ruthenacycle->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Arylated Product Reductive_Elimination->Product

Caption: Key steps in directed C-H arylation.

References

Application Notes and Protocols for Ruthenium(II)-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ruthenium(II) complexes as catalysts in hydrogenation reactions. While "Ruthenium(2+);hydrate" is a general descriptor, it typically refers to a hydrated Ruthenium(II) salt or, more commonly, a precursor salt like Ruthenium(III) chloride hydrate which is used to generate the active Ru(II) catalyst in situ or as a stable pre-catalyst complex.

These protocols focus on the application of well-established Ruthenium(II) systems for both general and asymmetric hydrogenation, critical transformations in academic research and the pharmaceutical industry.

Application Note 1: General Hydrogenation of Alkenes and Ketones using Dichlorotris(triphenylphosphine)ruthenium(II) as a Pre-catalyst

Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a versatile and widely used pre-catalyst for the hydrogenation of a variety of functional groups, including alkenes, alkynes, ketones, and nitro compounds.[1][2] It is an air-stable, crystalline solid that becomes catalytically active under a hydrogen atmosphere, typically after an induction period where the active catalytic species is formed.[2]

Experimental Protocol: Hydrogenation of an Alkene

This protocol describes a general procedure for the hydrogenation of an alkene using RuCl₂(PPh₃)₃.

Materials:

  • Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

  • Substrate (e.g., 1-octene)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Ethanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or a high-pressure autoclave

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

Procedure:

  • Reaction Setup: To a Schlenk flask or an autoclave vessel containing a magnetic stir bar, add the substrate (1.0 mmol) and the RuCl₂(PPh₃)₃ pre-catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove all oxygen.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (10 mL) via a syringe or cannula.

  • Hydrogenation: Purge the system with hydrogen gas 3-5 times. Pressurize the vessel to the desired hydrogen pressure (typically 1-50 atm).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir vigorously. Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

  • Workup: After the reaction is complete (as indicated by the consumption of starting material), cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with inert gas.

  • Purification: Filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst. Rinse the pad with a small amount of solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the hydrogenation of various functional groups using RuCl₂(PPh₃)₃.

Substrate TypeCatalyst Loading (mol%)SolventH₂ Pressure (atm)Temperature (°C)Typical Yield (%)
Terminal Alkenes1 - 2Toluene, Ethanol1 - 1025 - 80>95
Internal Alkenes2 - 5Toluene, Benzene10 - 5080 - 12090 - 99
Ketones1 - 5Ethanol, Isopropanol20 - 8080 - 15085 - 98
Nitro Compounds1 - 3Ethanol, Ethyl Acetate10 - 5050 - 100>95

Experimental Workflow Diagram

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Add Substrate & RuCl₂(PPh₃)₃ to Reactor B Seal and Purge with Inert Gas A->B C Add Anhydrous, Deoxygenated Solvent B->C D Purge with H₂ Gas C->D E Pressurize with H₂ D->E F Heat and Stir E->F G Monitor Progress (TLC, GC, NMR) F->G H Cool and Vent H₂ G->H I Filter to Remove Catalyst H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: General workflow for a Ruthenium-catalyzed hydrogenation experiment.

Application Note 2: Asymmetric Hydrogenation of Ketones using Chiral Ru(II)-Diamine Catalysts

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols, which are key intermediates in drug development. Chiral η⁶-arene/N-tosylethylenediamine-Ruthenium(II) complexes are highly effective catalysts for the enantioselective hydrogenation of ketones.[3][4] These reactions are often performed under mild conditions and can provide high enantiomeric excess (ee).

Experimental Protocol: Asymmetric Hydrogenation of 4-Chromanone

This protocol is adapted from literature procedures for the asymmetric hydrogenation of base-sensitive ketones.[3][4]

Materials:

  • RuCl--INVALID-LINK-- pre-catalyst

  • Substrate (e.g., 4-Chromanone)

  • Anhydrous, deoxygenated Methanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave equipped with a stirrer

Procedure:

  • Catalyst Activation (if required): In some cases, the active catalyst is generated in situ. For this specific catalyst, it can often be used directly.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the RuCl--INVALID-LINK-- pre-catalyst (0.001-0.0001 mmol) and the 4-chromanone substrate (1.0 mmol) to the autoclave vessel. The substrate-to-catalyst (S/C) ratio is typically high (1000-7000).

  • Solvent Addition: Add anhydrous, deoxygenated methanol (5-10 mL).

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge with hydrogen gas 3-5 times.

  • Reaction Conditions: Pressurize the autoclave with hydrogen to 10-100 atm. Stir the reaction mixture at room temperature or with gentle heating (e.g., 30 °C) for the specified time (typically 12-24 hours).

  • Workup: After the reaction period, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Analysis: Open the vessel and take an aliquot for analysis. The conversion and enantiomeric excess (ee) can be determined by chiral HPLC or GC. The bulk of the reaction mixture can be concentrated under reduced pressure to yield the crude product. Purification, if needed, can be performed by column chromatography.

Data Presentation: Asymmetric Hydrogenation of 4-Chromanone Derivatives

The following data is representative of the performance of the (S,S)-TsDPEN-Ru(II) catalyst system.[4]

SubstrateS/C RatioH₂ Pressure (atm)Time (h)Conversion (%)Productee (%)
4-Chromanone20001015>99(S)-4-Chroman-4-ol97
6-Fluoro-4-chromanone20001015>99(S)-6-Fluoro-4-chroman-4-ol98
4-Chromanone700010024>99(S)-4-Chroman-4-ol97
Logical Diagram: Catalyst Activation Pathway

For some Ru(II)-diamine systems, an acid is used to activate the pre-catalyst for hydrogenation. This diagram illustrates the logical flow of this activation process.

Catalyst_Activation Precatalyst Ru(II)-Amido Complex [Ru(TsDPEN)(arene)] Active_Catalyst Active Ru(II)-Hydride Species Precatalyst->Active_Catalyst Protonation & H₂ addition Acid Non-coordinating Acid (e.g., HBF₄, TfOH) Acid->Active_Catalyst H2 H₂ Gas H2->Active_Catalyst

Caption: Logical pathway for the activation of a Ru(II)-amido pre-catalyst.

Safety Precautions

  • Ruthenium Compounds: Ruthenium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be carried out in appropriate pressure-rated equipment and behind a safety shield. Ensure the system is leak-proof and properly purged of air before introducing hydrogen.

  • Solvents: Use anhydrous and deoxygenated solvents to prevent catalyst deactivation and ensure reproducibility. Handle flammable organic solvents with care and away from ignition sources.

References

Application Notes and Protocols: Ruthenium(II) Hydrate in Electrocatalysis for Water Splitting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The electrochemical splitting of water into hydrogen and oxygen is a cornerstone of renewable energy strategies, offering a clean and sustainable route to hydrogen fuel production. This process, however, is kinetically hindered, necessitating the use of efficient electrocatalysts to minimize the energy input (overpotential) required to drive the two half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode.[1][2] While platinum and iridium oxides are the benchmark catalysts for HER and OER respectively, their scarcity and high cost limit large-scale applications.[1][3]

Ruthenium-based materials have emerged as highly promising alternatives, owing to their remarkable catalytic activity, pH-universal applicability, and lower cost compared to other precious metals.[2][4] Specifically, hydrated forms of ruthenium, often derived from precursors like Ruthenium(III) chloride hydrate (RuCl₃·nH₂O), are pivotal in synthesizing a variety of active catalysts, including oxides, nanoparticles, and molecular complexes.[5][6] The hydrated surface layer on ruthenium oxide catalysts is believed to enhance catalytic activity for the OER.[7] This document provides an overview of the application of ruthenium(II) hydrate and its derivatives in water splitting, along with detailed experimental protocols and performance data.

Data Presentation: Electrocatalytic Performance of Ruthenium-Based Catalysts

The performance of electrocatalysts is primarily evaluated based on the overpotential required to achieve a specific current density (typically 10 mA cm⁻²), the Tafel slope, which provides insight into the reaction mechanism, and the long-term stability.[8] Below is a summary of reported performance data for various ruthenium-based catalysts in both acidic and alkaline media.

Table 1: Oxygen Evolution Reaction (OER) Performance
CatalystElectrolyteOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)StabilityReference
Amorphous Ru Nanoparticles0.5 M H₂SO₄< 300Not ReportedStable[5]
Molecular Ru-based catalystpH 7 Phosphate Buffer~395Not ReportedStable, no RuO₂ formation[9]
Ru-NiCo LDH1 M KOHNot specified for 10 mA cm⁻²48.4Not Reported[1]
Ni-doped RuO₂Not SpecifiedNot ReportedNot Reported> 1,000 hours @ 200 mA cm⁻²[3]
Ru₀.₅Ir₀.₅O₂Acidic15144618.3 hours[10]
SnRuOₓAcidicNot specified for 10 mA cm⁻²Not Reported250 hours @ 100 mA cm⁻²[11]
Cu₁₀Ru-BTC derivedNot Specified31455Not Reported[8]
Table 2: Hydrogen Evolution Reaction (HER) Performance
CatalystElectrolyteOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)StabilityReference
Ru-NiCo LDH0.5 M H₂SO₄2041.5Not Reported[1]
Ru/RuO₂ InterfaceAlkaline1735Not Reported[12]
RuCo@NCAlkaline28Not ReportedStable after 10,000 cycles[13]
Ru NCs/BNG1.0 M KOH1428.9Superior durability[13]
P-Ru-3/CAlkaline31Not ReportedNot Reported[12]
Ru Single Atom on N-doped C1.0 M KOH7Not ReportedStable for 150 hours[4]
Ru Single Atom on N-doped C0.5 M H₂SO₄10Not ReportedStable for 150 hours[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide step-by-step protocols for catalyst synthesis, electrode preparation, and electrochemical characterization.

Protocol 1: Synthesis of Amorphous Ruthenium Nanoparticles

This protocol is adapted from the synthesis of amorphous Ru nanoparticles which serve as effective water oxidation catalysts.[5]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)

  • Oleylamine

  • Argon gas

  • Tube furnace

Procedure:

  • Preparation of Precursor: In a typical synthesis, dissolve a specific amount of Ruthenium(III) chloride hydrate in oleylamine.

  • Drying and Degassing: Dry and degas the mixture to obtain amorphous Ru nanoparticles of approximately 2 nm in size.[5]

  • Thermal Annealing: Place the prepared nanoparticles in a tube furnace.

  • Annealing Process: Anneal the samples at various temperatures (e.g., ranging from 150°C to 700°C) under an argon atmosphere to optimize electrocatalytic activity. The optimal performance for amorphous nanoparticles has been observed after annealing at 250°C.[5]

Protocol 2: Electrode Preparation

This protocol describes the preparation of a catalyst-modified working electrode for electrochemical testing.

Materials:

  • Synthesized Ruthenium catalyst powder

  • Nafion solution (5 wt%)

  • Ethanol and/or Isopropanol

  • Deionized water

  • Substrate (e.g., Glassy Carbon Electrode, Fluorine-doped Tin Oxide (FTO) glass, Carbon Cloth)

  • Micropipette

  • Vortex mixer/Ultrasonicator

Procedure:

  • Catalyst Ink Preparation: Disperse a measured amount of the catalyst powder (e.g., 5 mg) in a mixture of deionized water, ethanol/isopropanol, and Nafion solution (e.g., 1 mL total volume with 20 µL Nafion).

  • Homogenization: Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Cleaning: Before catalyst deposition, polish the glassy carbon electrode with alumina slurry, followed by sonication in deionized water and ethanol. For FTO or carbon cloth, clean by sonicating in a sequence of detergent, deionized water, and ethanol.

  • Catalyst Deposition: Using a micropipette, drop-cast a specific volume of the catalyst ink onto the surface of the cleaned electrode to achieve a desired loading (e.g., 0.1-0.5 mg cm⁻²).

  • Drying: Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60°C) to evaporate the solvent.

Protocol 3: Electrochemical Measurements for Water Splitting

This protocol outlines the standard three-electrode setup and techniques to evaluate catalyst performance.

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working Electrode (WE): Catalyst-modified electrode (from Protocol 2)

  • Counter Electrode (CE): Platinum wire or graphite rod

  • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Electrolyte: 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline)

Procedure:

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the de-aerated electrolyte (purged with N₂ or Ar gas for at least 30 minutes).

  • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ag/AgCl) + 0.059 × pH + E°(Ag/AgCl)

  • Linear Sweep Voltammetry (LSV):

    • Record LSV curves at a slow scan rate (e.g., 5 mV s⁻¹) to minimize capacitive currents.[1]

    • For OER, scan from the open-circuit potential towards more positive potentials.

    • For HER, scan from the open-circuit potential towards more negative potentials.

    • The overpotential (η) is determined from the LSV curve as the potential required to achieve a current density of 10 mA cm⁻².

  • Tafel Analysis:

    • The Tafel slope is derived from the linear region of the Tafel plot (η vs. log|j|), where j is the current density.[14]

    • The Tafel equation is η = b × log|j| + a, where 'b' is the Tafel slope.

    • This analysis provides insights into the rate-determining step of the reaction mechanism.[4]

  • Stability Test (Chronopotentiometry/Chronoamperometry):

    • To assess long-term stability, perform chronopotentiometry by applying a constant current density (e.g., 10 or 100 mA cm⁻²) and monitoring the potential over time.[12]

    • Alternatively, use chronoamperometry by applying a constant potential and recording the current density over an extended period. A stable catalyst will show minimal change in potential or current.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz to illustrate key processes.

Diagram 1: General Workflow for Catalyst Evaluation

G cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing cluster_analysis Performance Analysis Precursor RuCl₃·nH₂O Precursor Synthesis Chemical Synthesis (e.g., Hydrothermal, Pyrolysis) Precursor->Synthesis Catalyst Ru-based Catalyst Powder Synthesis->Catalyst Ink Catalyst Ink Formation (Catalyst + Nafion + Solvent) Catalyst->Ink Deposition Drop-casting onto Electrode Substrate Ink->Deposition WE Working Electrode (WE) Deposition->WE Cell Three-Electrode Cell Assembly (WE, CE, RE) WE->Cell LSV Linear Sweep Voltammetry (LSV) Cell->LSV Stability Chronopotentiometry Cell->Stability Tafel Tafel Analysis LSV->Tafel Overpotential Overpotential (η) LSV->Overpotential Slope Tafel Slope (b) Tafel->Slope Durability Long-term Durability Stability->Durability

Caption: Workflow for synthesis, electrode preparation, and electrochemical evaluation of Ru-based catalysts.

Diagram 2: Electrochemical Water Splitting Process

G cluster_reactions Half-Reactions Anode Anode (+) OER OER 2H₂O → O₂ + 4H⁺ + 4e⁻ (Acidic OER) Cathode Cathode (-) HER HER 4H⁺ + 4e⁻ → 2H₂ (Acidic HER) O2_out O₂ Gas OER->O2_out e⁻ flow H2_out H₂ Gas HER->H2_out Power Power Source Power->Anode Power->Cathode Water H₂O (Water) Water->OER Water->HER G Composition Chemical Composition (e.g., Ru, Ni, Co doping) ActiveSites Number of Active Sites Composition->ActiveSites BindingEnergy Intermediate Binding Energy (e.g., ΔG H*) Composition->BindingEnergy Stability High Stability (Long-term Operation) Composition->Stability Structure Physical Structure (Amorphous, Crystalline, Single Atom) Structure->ActiveSites Structure->BindingEnergy Support Support Material (Carbon, LDH, FTO) Conductivity Electrical Conductivity Support->Conductivity Support->Stability Activity High Activity (Low Overpotential) ActiveSites->Activity Conductivity->Activity Kinetics Fast Kinetics (Low Tafel Slope) BindingEnergy->Kinetics

References

Characterization of Ruthenium Aqua Complexes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals engaged in drug development and catalysis, the precise characterization of ruthenium aqua complexes is paramount. These compounds are pivotal in various applications, from anticancer agents to catalysts, owing to the versatile redox chemistry and coordination properties of the ruthenium center. This document provides a comprehensive overview of the key techniques employed in the characterization of ruthenium aqua complexes, complete with detailed experimental protocols and data presentation guidelines.

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the electronic structure and coordination environment of ruthenium aqua complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for probing the electronic transitions within a ruthenium complex. The spectra of ruthenium aqua complexes are typically characterized by ligand-based π–π* transitions in the ultraviolet region and metal-to-ligand charge transfer (MLCT) bands in the visible region.[1] The position and intensity of these bands are sensitive to the nature of the ligands and the oxidation state of the ruthenium center. For instance, the MLCT band of a Ru(II)-aqua complex can be influenced by the other ligands in the coordination sphere.[1]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the ruthenium aqua complex in a suitable solvent (e.g., deionized water, acetonitrile, or dichloromethane) in a 1 cm quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrument Setup:

    • Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 200 to 800 nm.

    • Blank: Use the same solvent as used for the sample preparation as a blank to zero the instrument.

  • Data Acquisition: Record the absorption spectrum of the sample.

  • Data Analysis: Identify the λmax values and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Table 1: Representative UV-Vis Spectroscopic Data for Ruthenium Complexes

ComplexSolventλmax (nm) (MLCT)ε (M⁻¹cm⁻¹)Reference
trans-fac-[Ru(bpea-pyrene)(bpy)OH₂]²⁺Dichloromethane~460N/A[1]
[RuCl(trpy)(bpy)]⁺N/A503N/A[2]
[Ru(Me₂Ntrpy)(bpy-OMe)(H₂O)]²⁺Water468N/A[2]

N/A: Data not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the ligand environment around the ruthenium center. ¹H and ¹³C NMR are routinely used. The chemical shifts and coupling constants of the ligand protons and carbons are sensitive to coordination with the metal. For paramagnetic ruthenium(III) complexes, the NMR shifts can be significantly different from their diamagnetic Ru(II) counterparts, providing insights into the electronic structure.[3] It's important to note that aquation processes in water can be observed through NMR by monitoring changes in the spectra over time.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the ruthenium aqua complex in a suitable deuterated solvent (e.g., D₂O, acetone-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Reference: Use the residual solvent peak as an internal reference.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For quantitative measurements, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure of the complex.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and confirming the composition of ruthenium aqua complexes.[4][5] It can also be used to study the interaction of these complexes with biomolecules, such as proteins and DNA.[6][7][8]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the complex (typically in the micromolar range) in a solvent compatible with ESI, such as a mixture of water and methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: Use an ESI-MS instrument.

    • Ionization Mode: Positive or negative ion mode, depending on the charge of the complex.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry of the ruthenium center.[1][9][10] This technique is essential for definitively determining the three-dimensional structure of a complex.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the ruthenium aqua complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and displacement parameters.

Electrochemical Characterization

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the redox properties of ruthenium aqua complexes.[11] These methods provide information on the oxidation and reduction potentials of the Ru(II)/Ru(III) and other redox couples, which is crucial for understanding their reactivity and potential applications in catalysis and medicine.[1][11]

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or an appropriate buffer in water) containing the ruthenium aqua complex at a concentration of approximately 1 mM.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential over a range that encompasses the redox events of interest. Record the current response as a function of the applied potential.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes, which provide an estimate of the standard redox potential.

Table 2: Representative Electrochemical Data for Ruthenium Complexes

ComplexMethodE₁/₂ (V vs. SCE) for Ru(III)/Ru(II)Reference
trans-fac-[RuCl(bpea-pyrene)(bpy)]⁺CV/DPV0.75[11]
trans-fac-[Ru(bpea-pyrene)(bpy)OH₂]²⁺ (at pH 6.8)CV/DPV0.40 (for Ru(IV/II))[11]

Workflow and Interconnectivity of Characterization Techniques

The characterization of a novel ruthenium aqua complex is a multi-faceted process where each technique provides complementary information. The logical flow of experiments is crucial for a comprehensive understanding of the compound's properties.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural & Redox Analysis Synthesis Synthesis of Ruthenium Aqua Complex Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Preliminary electronic structure NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural confirmation in solution MS Mass Spectrometry (ESI-MS) Purification->MS Molecular weight confirmation Electrochemistry Electrochemistry (CV, DPV) UV_Vis->Electrochemistry Correlates electronic transitions with redox potentials X_Ray X-ray Crystallography NMR->X_Ray Informs crystallization conditions X_Ray->Electrochemistry Relates structure to redox behavior

Caption: Workflow for the characterization of ruthenium aqua complexes.

Signaling Pathways and Logical Relationships

The characterization data obtained from these techniques are interconnected and provide a holistic view of the ruthenium aqua complex.

Logical_Relationships cluster_techniques Characterization Techniques Structure Molecular Structure Electronic_Properties Electronic Properties Structure->Electronic_Properties influences Reactivity Reactivity & Stability Structure->Reactivity impacts Redox_Behavior Redox Behavior Electronic_Properties->Redox_Behavior determines Redox_Behavior->Reactivity governs NMR_XRay NMR & X-ray NMR_XRay->Structure UV_Vis_Spec UV-Vis Spectroscopy UV_Vis_Spec->Electronic_Properties Electrochem Electrochemistry Electrochem->Redox_Behavior Kinetics Kinetic Studies (e.g., UV-Vis, NMR) Kinetics->Reactivity

Caption: Interrelationship of properties and characterization techniques.

References

Application of Ruthenium(II) Hydrate in Photoredox Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ruthenium(II) hydrate complexes, specifically Ru(II) aqua complexes, in photoredox catalysis. This document offers detailed experimental protocols, comparative quantitative data, and visualizations of catalytic cycles and experimental workflows to aid in the practical application of these versatile catalysts in research and development.

Application Notes

Ruthenium(II) polypyridyl complexes are a cornerstone of visible-light photoredox catalysis, owing to their favorable photophysical and electrochemical properties. Upon absorption of visible light, these complexes form long-lived triplet excited states that can engage in single-electron transfer (SET) processes with a wide range of organic substrates. The hydrated or aqua variants of these complexes are of particular interest for their solubility and reactivity in aqueous and protic media, opening avenues for greener and more biocompatible catalytic systems.

The general mechanism of Ru(II)-photocatalyzed reactions can proceed through two primary pathways: the oxidative quenching cycle and the reductive quenching cycle. In the oxidative quenching cycle , the photoexcited catalyst, *Ru(II), is oxidized by an electron acceptor to form a potent Ru(III) species. This Ru(III) complex then oxidizes a substrate, regenerating the ground state Ru(II) catalyst. Conversely, in the reductive quenching cycle , the excited *Ru(II) catalyst is reduced by an electron donor to a highly reducing Ru(I) species, which then reduces a substrate to complete the catalytic cycle.

A notable example of a Ru(II) aqua complex in photoredox catalysis is trans-fac---INVALID-LINK--₂, which has demonstrated high efficiency in the photooxidation of alcohols in aqueous media. This catalyst can be heterogenized on supports like graphene oxide, enhancing its stability and enabling facile recycling without significant loss of activity. The application of such catalysts is expanding into various domains of organic synthesis, including C-C bond formation, C-H functionalization, and the synthesis of complex molecules.

Quantitative Data Summary

The performance of various Ruthenium(II) photocatalysts is summarized in the tables below, providing key metrics for comparison.

Table 1: Performance of trans-fac---INVALID-LINK--₂ in the Photocatalytic Oxidation of Alcohols.

SubstrateProductCatalyst Loading (mol%)Reaction Time (h)Yield (%)TON
1-PhenylethanolAcetophenone168585
Benzyl alcoholBenzaldehyde169090
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde169595
CyclohexanolCyclohexanone187070

Reaction Conditions: Substrate (49 mM), Na₂S₂O₈ (98 mM) as an oxidizing agent, in 2.5 mL of water (K₂CO₃, pH 7) at room temperature, irradiated with a xenon lamp (λ = 400–700 nm).

Table 2: Comparative Performance of Various Ruthenium(II) Photocatalysts.

CatalystReaction TypeSubstrateProductYield (%)TONReference
[Ru(bpy)₃]Cl₂Aza-Henry ReactionN-phenyl-tetrahydroisoquinolineα-nitro-N-phenyl-tetrahydroisoquinoline95-
--INVALID-LINK--₂Reductive Dehalogenation1-Bromo-4-chlorobenzeneChlorobenzene>95-
RuRe₂ACO₂ ReductionCO₂CO99.92368
Ru₂ReACO₂ ReductionCO₂CO98.92695

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Oxidation of Alcohols using trans-fac-Ru(bpea-pyrene)(bpy)OH₂₂

This protocol describes a general method for the oxidation of secondary alcohols to ketones and primary alcohols to aldehydes using a Ru(II) aqua complex as the photocatalyst.

Materials:

  • trans-fac---INVALID-LINK--₂ (or other suitable Ru(II) aqua complex)

  • Substrate (e.g., 1-phenylethanol)

  • Sodium persulfate (Na₂S₂O₈)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Reaction vessel (e.g., a 10 mL Schlenk tube)

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., Xenon lamp, 400-700 nm)

  • Standard laboratory glassware for workup

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru(II) aqua photocatalyst (1 mol%).

  • Reagent Addition: To the reaction vessel, add the alcohol substrate (1 equivalent, e.g., 49 mM).

  • Add sodium persulfate (2 equivalents, e.g., 98 mM) as a sacrificial electron acceptor.

  • Add 2.5 mL of an aqueous solution of potassium carbonate (pH 7).

  • Degassing: Seal the Schlenk tube and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the reaction vessel on a magnetic stirrer and position it at a fixed distance from the visible light source.

  • Begin stirring and irradiate the reaction mixture at room temperature for the specified time (e.g., 6-8 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as TLC, GC-MS, or ¹H NMR spectroscopy.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Tris(2,2'-bipyridyl)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

This protocol details the synthesis of the widely used photocatalyst, [Ru(bpy)₃]Cl₂.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for filtration and washing

Procedure:

  • Reactant Addition: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add RuCl₃·xH₂O (1 equivalent) and 2,2'-bipyridine (3 equivalents).

  • Solvent Addition: Add DMF to the flask to dissolve the reactants.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4 hours. The color of the solution should change to a deep red/purple.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Slowly add acetone to the cooled solution to precipitate the product.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with small portions of cold acetone and then diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified [Ru(bpy)₃]Cl₂ product under vacuum to obtain a dark red crystalline solid.

Visualizations

Catalytic Cycles and Workflows

G General Experimental Workflow for Photoredox Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Catalyst and Reagents dissolve Dissolve in Solvent prep_reagents->dissolve degas Degas Mixture dissolve->degas irradiate Irradiate with Visible Light degas->irradiate Start Reaction stir Stir at Room Temperature irradiate->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify G General Photocatalytic Cycles of Ru(II) Complexes cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle RuII_ox Ru(II) RuII_star_ox *Ru(II) RuII_ox->RuII_star_ox RuIII Ru(III) RuII_star_ox->RuIII Acceptor (e.g., S₂O₈²⁻) RuIII->RuII_ox Substrate(red) Substrate(ox) RuII_red Ru(II) RuII_star_red *Ru(II) RuII_red->RuII_star_red RuI Ru(I) RuII_star_red->RuI Donor (e.g., Amine) RuI->RuII_red Substrate(ox) Substrate(red)

Application Notes and Protocols: Ruthenium(II)-Catalyzed C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ruthenium(II) catalysts, often generated in situ from precursors like Ruthenium(III) chloride hydrate (RuCl₃·nH₂O), in a variety of C-H activation reactions. These reactions are pivotal in modern organic synthesis and drug discovery, offering efficient and atom-economical routes to complex molecular architectures.

Introduction to Ruthenium-Catalyzed C-H Activation

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions often proceed with high regioselectivity, guided by directing groups within the substrate. The use of cost-effective and robust ruthenium catalysts makes these transformations highly attractive for both academic research and industrial applications.[2] Ruthenium(II) species are typically the active catalysts, and they can be generated from various precursors, including the readily available and air-stable Ruthenium(III) chloride hydrate.[3]

The versatility of Ruthenium(II) catalysis is demonstrated in a range of transformations including:

  • C-H Arylation: Direct coupling of an aromatic C-H bond with an aryl halide.

  • C-H Alkenylation: Formation of a carbon-carbon double bond by reacting an aromatic C-H bond with an alkene or alkyne.[4]

  • C-H Alkylation: Introduction of an alkyl group at a C-H position.

  • Annulation Reactions: Construction of cyclic structures through a cascade of C-H activation and other bond-forming events.

Data Presentation: A Comparative Overview of Ruthenium-Catalyzed C-H Activation Reactions

The following tables summarize quantitative data for various Ruthenium(II)-catalyzed C-H activation reactions, providing a comparative view of their efficiency and substrate scope.

Table 1: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine with Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-Chloroanisole[RuCl₂(p-cymene)]₂ / PPh₃K₂CO₃Toluene1202485[5]
2Bromobenzene[RuCl₂(p-cymene)]₂ / KOPivK₂CO₃NMP1201692[5]
34-BromoacetophenoneRuCl₃·nH₂O / PPh₃K₂CO₃DMA1302478[6]
43-Bromopyridine[Ru(OAc)₂(p-cymene)]K₂CO₃Water1001288[7]
54-Iodotoluene[RuCl₂(p-cymene)]₂ / PCy₃Cs₂CO₃Dioxane1202095[8]

Table 2: Ruthenium-Catalyzed C-H Alkenylation of Aromatic Compounds

EntryAreneAlkeneCatalyst SystemAdditiveOxidantSolventTemp (°C)Yield (%)Ref.
1Acetophenonen-Butyl acrylate[RuCl₂(p-cymene)]₂AgSbF₆Cu(OAc)₂·H₂ODCE11089[9]
2BenzaldehydeEthyl acrylate[RuCl₂(p-cymene)]₂AgSbF₆Cu(OAc)₂·H₂ODCE10091[10]
3N-Phenyl-2-pyrrolidinoneStyrene[RuCl₂(p-cymene)]₂AgSbF₆Cu(OAc)₂·H₂Ot-Amyl alcohol12075[11]
42-PhenoxypyridineMethyl acrylate[RuCl₂(p-cymene)]₂AgSbF₆Cu(OAc)₂·H₂ODioxane12082[5]
5Ferrocenyl phenyl ketonen-Butyl acrylate[RuCl₂(p-cymene)]₂AgSbF₆Cu(OAc)₂·H₂ODCERT95[12]

Table 3: Ruthenium-Catalyzed C-H Alkylation of Arenes

EntryAreneAlkylating AgentCatalyst SystemAdditiveSolventTemp (°C)Yield (%)Ref.
1N-Methoxybenzamide1-Octene[Ru(p-cymene)(CH₃CN)₃][SbF₆]PivOHDCE8085[2]
22-Phenylpyridine1-Bromohexane[Ru(MesCO₂)₂(p-cymene)]K₂CO₃Toluene12065 (ortho), 15 (meta)[13]
3NaphthylamineEthyl 2-diazoacetate[RuCl₂(p-cymene)]₂NaOAcWater8092
4IndolineMaleimide[RuCl₂(p-cymene)]₂AgSbF₆DCE8088[14]
5Arylamide1-Hexene[Ru(p-cymene)(CH₃CN)₃][SbF₆]PivOHDCE10078[2]

Table 4: Ruthenium-Catalyzed Annulation of Arenes with Alkynes

EntryAreneAlkyneCatalyst SystemOxidantSolventTemp (°C)Yield (%)Ref.
1N-Phenyl-1,2,3-triazoleDiphenylacetylene[RuCl₂(p-cymene)]₂ / AgSbF₆Cu(OAc)₂·H₂ODCE10092
2Benzoic Acid1-Phenyl-1-propyne[Ru(OAc)₂(p-cymene)]K₂CO₃NMP12085
3Phenyl ketimineDiphenylacetylene[Ru(OAc)₂(p-cymene)]AirToluene11089
42-Arylquinolinone1,2-Diphenylethyne[RuCl₂(p-cymene)]₂ / AgSbF₆Cu(OAc)₂·H₂ODCE12088
5Aromatic hydroxamic acid esterN-Allylacetamide[RuCl₂(p-cymene)]₂ / AgSbF₆Cu(OAc)₂·H₂ODCE10085

Experimental Protocols

The following are detailed, generalized protocols for key Ruthenium(II)-catalyzed C-H activation reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol for Ruthenium-Catalyzed C-H Arylation

This protocol describes the direct arylation of an arene bearing a directing group with an aryl halide, using RuCl₃·nH₂O as a cost-effective precatalyst.[1][6]

Materials:

  • Arene with directing group (e.g., 2-phenylpyridine)

  • Aryl halide (e.g., bromobenzene)

  • Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arene (1.0 mmol), aryl halide (1.2 mmol), RuCl₃·nH₂O (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMA (5 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with water (20 mL) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol for Ruthenium-Catalyzed C-H Alkenylation

This protocol outlines the ortho-alkenylation of an aromatic ketone with an activated alkene.[9]

Materials:

  • Aromatic ketone (e.g., acetophenone)

  • Activated alkene (e.g., n-butyl acrylate)

  • [RuCl₂(p-cymene)]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aromatic ketone (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%), and AgSbF₆ (0.1 mmol, 10 mol%).

  • Add anhydrous DCE (5 mL) and stir the mixture for 5 minutes at room temperature.

  • Add the activated alkene (1.5 mmol) and Cu(OAc)₂·H₂O (0.2 mmol, 20 mol%) to the reaction mixture.

  • Heat the reaction to 110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-16 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with DCE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the ortho-alkenylated product.

Protocol for Ruthenium-Catalyzed C-H Alkylation

This protocol details the redox-neutral ortho-alkylation of an arylamide with an unactivated olefin.[2]

Materials:

  • Arylamide (e.g., N-methoxybenzamide)

  • Unactivated olefin (e.g., 1-octene)

  • [Ru(p-cymene)(CH₃CN)₃][SbF₆]

  • Pivalic acid (PivOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the arylamide (1.0 mmol), [Ru(p-cymene)(CH₃CN)₃][SbF₆] (0.05 mmol, 5 mol%), and PivOH (0.2 mmol, 20 mol%).

  • Add anhydrous DCE (5 mL) followed by the unactivated olefin (2.0 mmol).

  • Seal the flask and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the ortho-alkylated arylamide.

Protocol for Ruthenium-Catalyzed Annulation

This protocol describes the synthesis of isoquinolones via the annulation of an aromatic hydroxamic acid ester with an allylic amide.

Materials:

  • Aromatic hydroxamic acid ester

  • Allylic amide

  • [RuCl₂(p-cymene)]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the aromatic hydroxamic acid ester (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.05 mmol, 5 mol%), and AgSbF₆ (0.2 mmol, 20 mol%).

  • Add anhydrous DCE (5 mL) and stir for 5 minutes at room temperature.

  • Add the allylic amide (1.2 mmol) and Cu(OAc)₂·H₂O (2.0 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 12-18 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, rinsing with DCE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the desired aminomethyl isoquinolinone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for Ruthenium(II)-catalyzed C-H activation reactions.

Catalytic Cycle for Ruthenium-Catalyzed C-H Arylation

G Ru_II [Ru(II)] Ruthenacycle Ar-Ru(II)-H Ru_II->Ruthenacycle C-H Activation Substrate Ar-H (DG) Substrate->Ruthenacycle Ru_IV Ar-Ru(IV)(Ar')-X Ruthenacycle->Ru_IV Oxidative Addition HX HX Ruthenacycle->HX ArylHalide Ar'-X ArylHalide->Ru_IV Ru_IV->Ru_II Reductive Elimination Product Ar-Ar' Ru_IV->Product

Caption: Catalytic cycle for C-H arylation.

Catalytic Cycle for Ruthenium-Catalyzed C-H Alkenylation

G Ru_II [Ru(II)] Ruthenacycle Ar-Ru(II) Ru_II->Ruthenacycle C-H Activation Substrate Ar-H (DG) Substrate->Ruthenacycle Intermediate Ar-Ru(II)-CH(R)-CH₂ Ruthenacycle->Intermediate Migratory Insertion Alkene R-CH=CH₂ Alkene->Intermediate Product Ar-CH=CH-R Intermediate->Product Ru_H [Ru(II)-H] Intermediate->Ru_H β-Hydride Elimination Ru_H->Ru_II Regeneration Oxidant Oxidant Oxidant->Ru_II

Caption: Catalytic cycle for C-H alkenylation.

General Experimental Workflow

G Start Start: Assemble Reactants Reaction Reaction Setup (Inert Atmosphere, Solvent Addition) Start->Reaction Heating Heating and Stirring (Monitor Progress via TLC/GC-MS) Reaction->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: General workflow for Ru-catalyzed C-H activation.

References

Application Notes and Protocols for Catalysis with Ruthenium Aqua Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ruthenium aqua complexes in various catalytic transformations. The information is intended to guide researchers in setting up and conducting experiments for applications in organic synthesis and drug development.

Introduction

Ruthenium aqua complexes are versatile catalysts employed in a wide range of chemical reactions, including oxidation, hydrogenation, and carbon-hydrogen (C-H) bond activation. Their solubility and stability in aqueous media make them attractive for developing sustainable and environmentally friendly catalytic processes. This document outlines the experimental setup for several key catalytic applications of ruthenium aqua complexes, providing detailed protocols and performance data.

Key Catalytic Applications and Experimental Data

Ruthenium aqua complexes have demonstrated efficacy in several critical organic transformations. The following table summarizes quantitative data from representative catalytic systems.

Catalytic Reaction Ruthenium Aqua Complex Substrate Catalyst Loading (mol%) Oxidant/Hydrogen Source Solvent Temperature Time Yield/Conversion (%) Reference
C-H Bond Oxidation --INVALID-LINK--2Ethylbenzene0.1tert-butyl hydroperoxideWaterRoom Temp.-~62% (Acetophenone)[1]
Transfer Hydrogenation κP-[RuCl(η6-p-cymene)(CAP)2]PF6Benzylidene acetone-Sodium formateWater/MethanolMild-High[2]
Photocatalytic Alcohol Oxidation GO@trans-fac---INVALID-LINK--21-Phenylethanol--Water-6-8 h>90%[3]
Hydration of Nitriles [Ru(trpy)(L-OCH3)(H2O)]2+Aryl nitriles--Aqueous Ethanol--Efficient[4]
Water Oxidation [Ru(tpy)(bpm)(OH2)]2+Water-Ce(IV)1.0 M HNO325 °C-Hundreds of turnovers[5]

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble Ruthenium(III) Diaqua Complex for C-H Oxidation

This protocol is adapted from the synthesis of water-soluble RuIII diaqua complexes supported by the Kläui tripodal ligand.[1]

Materials:

  • [Ru(LOEt)Cl2(L)] (L = tBuNH2, pyridine, or imidazole)

  • Silver tosylate (AgOTs)

  • 1 M p-toluenesulfonic acid

  • Acetonitrile (MeCN)

  • Zinc dust (for reduction to Ru(II) if needed)

Procedure:

  • Perform a chloride abstraction from the starting ruthenium chloride complex [Ru(LOEt)Cl2(L)] by treating it with AgOTs in a 1 M solution of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature until the precipitation of AgCl is complete.

  • Filter the mixture to remove the AgCl precipitate.

  • The filtrate contains the water-soluble RuIII diaqua complex, --INVALID-LINK--2.

  • If the corresponding Ru(II) species is desired, the Ru(III) complex can be reduced using zinc dust in the appropriate solvent (D2O or MeCN).

Protocol 2: Heterogenization of a Ruthenium Aqua Complex on Graphene Oxide for Photocatalytic Alcohol Oxidation

This protocol describes the immobilization of a trans-fac---INVALID-LINK--2 complex on graphene oxide (GO).[6]

Materials:

  • Graphene oxide (GO)

  • trans-fac---INVALID-LINK--2 (trans-fac-3)

  • Deionized water

  • Dichloromethane (for alternative synthesis)

Procedure:

  • Prepare a dispersion of 50 mg of GO in 20 mL of water.

  • Sonicate the dispersion for 30 minutes to ensure homogeneity.

  • Add 24 mg of the ruthenium aqua complex (trans-fac-3) to the GO dispersion.

  • Stir the mixture for 12 hours at room temperature to facilitate the π-stacking interaction between the pyrene group of the ligand and the GO sheet.

  • Filter the resulting material (GO@trans-fac-3).

  • Wash the filtered solid with water to remove any unreacted complex.

  • Dry the final product. The amount of anchored ruthenium complex can be quantified by inductively coupled plasma-atomic emission spectrometry (ICP-AES).

Protocol 3: Catalytic Oxidation of Alcohols Using a Heterogenized Ruthenium Aqua Complex

This protocol outlines the general procedure for the photocatalytic oxidation of alcohols in water.[3][6]

Materials:

  • GO@trans-fac-3 catalyst

  • Alcohol substrate (e.g., 1-phenylethanol)

  • Oxidizing agent (if required by the specific reaction)

  • Deionized water

  • Visible light source

Procedure:

  • In a reaction vessel, disperse the GO@trans-fac-3 catalyst in water.

  • Add the alcohol substrate to the reaction mixture.

  • If necessary, add a suitable oxidizing agent.

  • Irradiate the reaction mixture with visible light while stirring.

  • Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or NMR spectroscopy. Optimal reaction times are typically determined experimentally and were found to be between 6 and 8 hours for 1-phenylethanol.[3]

  • Control experiments should be conducted in the absence of the catalyst, light, or oxidizing agent to confirm their necessity for the reaction.

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Water Oxidation by a Single-Site Ruthenium Aqua Complex

The following diagram illustrates the proposed mechanism for water oxidation catalyzed by a monomeric ruthenium polypyridyl aqua complex, involving proton-coupled electron transfer (PCET) steps.[5][7]

Water_Oxidation_Cycle RuII_H2O [RuII(OH2)]n+ RuIII_OH RuIII(OH)+ RuII_H2O->RuIII_OH -e-, -H+ RuIV_O RuIV(O)+ RuIII_OH->RuIV_O -e-, -H+ RuV_O RuV(O)+ RuIV_O->RuV_O -e- RuIII_OOH RuIII(OOH)+ RuV_O->RuIII_OOH +H2O, -H+ RuIII_OOH->RuII_H2O -e-, -H+, +O2

Caption: Proposed catalytic cycle for water oxidation by a Ru aqua complex.

Experimental Workflow for Heterogenization of a Ruthenium Aqua Complex

This diagram outlines the key steps for the synthesis of a graphene oxide-supported ruthenium aqua complex catalyst.[6]

Heterogenization_Workflow cluster_synthesis Synthesis of GO-Supported Catalyst start Start dispersion Disperse Graphene Oxide in Water start->dispersion sonication Sonicate for 30 min dispersion->sonication add_complex Add Ru Aqua Complex sonication->add_complex stir Stir for 12h at RT add_complex->stir filtration Filter and Wash stir->filtration drying Dry the Catalyst filtration->drying characterization Characterize (ICP-AES) drying->characterization end End characterization->end

Caption: Workflow for immobilizing a Ru aqua complex on graphene oxide.

References

Application Notes and Protocols: Ruthenium(II) Complexes as Precursors for Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-based compounds have emerged as a promising class of metallodrugs for cancer therapy, offering a viable alternative to platinum-based drugs like cisplatin.[1][2][3][4] Their advantages include a broader spectrum of activity, effectiveness against platinum-resistant tumors, and often a more favorable toxicity profile.[2][5] Ruthenium complexes can exist in various oxidation states, with Ru(II) and Ru(III) being the most relevant for medicinal applications.[6] Notably, many Ru(III) compounds are considered prodrugs that are reduced to the more active Ru(II) state within the hypoxic tumor microenvironment.[7][8] This document focuses on the application of Ruthenium(II) complexes as precursors for the synthesis and development of novel anticancer agents. We will delve into their synthesis, mechanisms of action, and provide exemplary protocols for their in vitro and in vivo evaluation.

Synthesis of Ruthenium(II) Anticancer Complexes

While a simple "Ruthenium(2+);hydrate" is not a commonly cited starting material in the synthesis of anticancer complexes, various stable Ru(II) precursors are utilized. A frequent strategy involves the reduction of Ru(III) salts, such as Ruthenium(III) chloride hydrate (RuCl₃·nH₂O), in the presence of appropriate ligands to form the desired Ru(II) complex. Alternatively, stable Ru(II) starting materials like [Ru(DMSO)₄Cl₂] or arene-ruthenium(II) dimers such as [Ru(p-cymene)Cl₂]₂ are widely used. These precursors allow for the systematic introduction of various ligands to modulate the complexes' physicochemical properties and biological activity.

Exemplary Synthesis Protocol: Preparation of a Piano-Stool Ruthenium(II)-Arene Complex

This protocol describes the synthesis of a representative RAPTA-type (Ruthenium Arene PTA) complex, known for its antimetastatic properties.[9]

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • 1,3,5-triaza-7-phosphaadamantane (PTA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ in dry, degassed DCM.

  • In a separate flask, dissolve two equivalents of PTA in dry, degassed DCM.

  • Slowly add the PTA solution to the stirring solution of the ruthenium dimer at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, reduce the solvent volume under vacuum.

  • Precipitate the product by adding diethyl ether.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

  • The final product, [Ru(p-cymene)(PTA)Cl₂], should be characterized by NMR spectroscopy, mass spectrometry, and elemental analysis.

Mechanisms of Action

Ruthenium(II) complexes exhibit diverse mechanisms of anticancer action, which distinguishes them from platinum-based drugs that primarily target DNA.[7]

  • DNA Interaction: Some Ru(II) complexes can bind to DNA through covalent bonds or intercalation, disrupting DNA replication and transcription.[3][8]

  • Mitochondrial Targeting: A significant number of Ru(II) complexes accumulate in the mitochondria of cancer cells.[1][3] This can lead to the dissipation of the mitochondrial membrane potential and the induction of apoptosis through the intrinsic pathway.

  • Generation of Reactive Oxygen Species (ROS): The redox activity of ruthenium can be harnessed to generate ROS within cancer cells, inducing oxidative stress and subsequent cell death.[5][7]

  • Enzyme Inhibition: Specific Ru(II) complexes have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[1][3][8]

  • Endoplasmic Reticulum (ER) Stress: Some ruthenium compounds can induce ER stress, leading to the unfolded protein response and apoptosis.[7]

Mechanism_of_Action General Mechanisms of Action of Anticancer Ruthenium(II) Complexes Ru_Complex Ruthenium(II) Complex Cell_Uptake Cellular Uptake Ru_Complex->Cell_Uptake DNA DNA Binding and Damage Cell_Uptake->DNA Mitochondria Mitochondrial Dysfunction Cell_Uptake->Mitochondria ROS ROS Generation Cell_Uptake->ROS Enzymes Enzyme Inhibition (e.g., Topoisomerase, Kinases) Cell_Uptake->Enzymes ER ER Stress Cell_Uptake->ER Apoptosis Apoptosis DNA->Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Enzymes->Apoptosis ER->Apoptosis

Caption: Overview of the primary mechanisms of action for anticancer Ruthenium(II) complexes.

In Vitro Evaluation Protocols

1. Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of a ruthenium complex against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ruthenium(II) complex stock solution (in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the ruthenium complex in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted complex solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines the mode of cell death induced by the ruthenium complex.

Materials:

  • Cancer cell line

  • Ruthenium(II) complex

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the ruthenium complex at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.

Experimental_Workflow In Vitro and In Vivo Evaluation Workflow for Ruthenium(II) Anticancer Complexes Synthesis Synthesis and Characterization of Ruthenium(II) Complex In_Vitro In Vitro Studies Synthesis->In_Vitro Cell_Viability Cell Viability Assays (e.g., MTT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) In_Vitro->Apoptosis_Assay ROS_Detection ROS Detection In_Vitro->ROS_Detection Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, PCR) In_Vitro->Mechanism_Study In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Xenograft_Model Tumor Xenograft Model (e.g., in mice) In_Vivo->Xenograft_Model Toxicity_Study Toxicity Evaluation Xenograft_Model->Toxicity_Study Efficacy_Study Antitumor Efficacy Assessment Xenograft_Model->Efficacy_Study

Caption: A typical workflow for the preclinical evaluation of novel Ruthenium(II) anticancer complexes.

In Vivo Evaluation Protocol

Tumor Xenograft Model

This protocol evaluates the antitumor efficacy of a ruthenium complex in a living organism. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., HCT116, A2780)

  • Ruthenium(II) complex formulated for injection (e.g., in saline or a biocompatible vehicle)

  • Calipers

  • Syringes and needles

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to treatment groups (e.g., vehicle control, positive control like cisplatin, and different doses of the ruthenium complex).

  • Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., every other day for two weeks).

  • Monitor the tumor size using calipers and the body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Quantitative Data Summary

The following tables summarize representative data for various ruthenium(II) anticancer complexes.

Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM)

ComplexA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HCT116 (Colon)Reference
[Ru(phen)₂(HDPIP)]Low µM rangeSimilar to Cisplatin--[1]
[Ru(bpy)(phpy)(dppz)]⁺0.6-4.3---[1]
Ru(II) anthraquinone complexSimilar to CisplatinSimilar to Cisplatin--[1]
[Ru(Cl-tpy)(en)Cl]Cl32.80–66.3032.80–66.30-19.1-167.3[10]
JHOR11---Active[11]
Ru2----[12]
RuRe-1-3.1--[13]
RuRe-2-2.5--[13]

Table 2: In Vivo Antitumor Efficacy

ComplexAnimal ModelCancer Cell LineTumor Growth InhibitionReference
RAPTA-CCBA miceMCa mammary carcinomaReduction in lung metastases[9][14]
Ru-1MiceCT26 colon carcinomaReduced tumor growth[10]
Ru-2MiceCT26 colon carcinomaReduced tumor growth[10]
JHOR11Zebrafish embryoHCT116 colon cancerReduced proliferation[11]
Ru2NCI-H460 xenograftNCI-H46061.3%[12]

Signaling Pathways Affected by Ruthenium(II) Complexes

Ruthenium(II) complexes can modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A notable example is the PI3K/AKT pathway, which is often dysregulated in cancer.

PI3K_AKT_Pathway Modulation of the PI3K/AKT Signaling Pathway by a Ruthenium(II) Complex Ru_Complex Ruthenium(II) Complex + Doxorubicin PTEN PTEN Ru_Complex->PTEN Upregulates PI3K PI3K Ru_Complex->PI3K Downregulates AKT AKT Ru_Complex->AKT Downregulates PTEN->PI3K Inhibits PI3K->AKT Activates NF_kB NF-κB AKT->NF_kB Activates p53 p53 AKT->p53 Inhibits XIAP XIAP NF_kB->XIAP Activates Apoptosis Apoptosis XIAP->Apoptosis Inhibits p53->Apoptosis Induces

Caption: A synergistic combination of a Ruthenium(II) complex and Doxorubicin can down-regulate the PI3K/AKT pathway, leading to apoptosis.[15][16]

Conclusion

Ruthenium(II) complexes represent a versatile and potent class of anticancer drug candidates. Their diverse mechanisms of action, favorable toxicity profiles, and efficacy in preclinical models underscore their therapeutic potential. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore the synthesis, evaluation, and optimization of novel ruthenium-based anticancer agents. Further research into their structure-activity relationships, targeted delivery, and combination therapies will undoubtedly pave the way for their clinical translation.

References

Application Notes and Protocols for the Immobilization of Ruthenium Aqua Complexes on Solid Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium aqua complexes are a versatile class of compounds with significant potential in catalysis and medicine. Their immobilization on solid supports offers numerous advantages, including enhanced stability, ease of separation from reaction mixtures, and the potential for recyclability, which are critical for sustainable chemical processes and targeted drug delivery systems. This document provides detailed application notes and experimental protocols for the immobilization of ruthenium aqua complexes on common solid supports such as silica and graphene oxide.

Application Notes

The choice of solid support and immobilization strategy is dictated by the intended application. Covalent immobilization is often preferred for robust catalytic applications where leaching of the metal complex is a major concern. Non-covalent methods, such as π-stacking, are advantageous for their simplicity and milder conditions, making them suitable for applications where the integrity of complex structures is paramount.

Catalytic Applications

Immobilized ruthenium aqua complexes are highly effective catalysts for a variety of organic transformations, most notably the oxidation of alcohols to aldehydes and ketones. The solid support can influence the catalytic activity and selectivity of the complex.

Table 1: Comparison of Immobilized Ruthenium Catalysts in the Oxidation of Benzyl Alcohol

Catalyst/SupportImmobilization MethodReaction ConditionsConversion (%)Selectivity to Benzaldehyde (%)Ruthenium LeachingReference
Ru/TiO2Sol-immobilization110°C, 3h, solvent-free, air1098Not specified[1][2]
Ru/Al2O3Wet-impregnation110°C, 3h, solvent-free, air8.597Not specified[1]
Ru/SiO2Wet-impregnation110°C, 3h, solvent-free, air7.296Not specified[1]
GO@trans-fac-3π-stackingRT, 6h, water, Na2S2O8>99 (for 4-methoxybenzyl alcohol)>99Not specified[3]
Drug Delivery Applications

The use of solid supports, particularly mesoporous silica nanoparticles (MSNs), allows for the development of sophisticated drug delivery systems for ruthenium complexes. These systems can be designed to release their therapeutic cargo in response to specific stimuli, such as the acidic microenvironment of tumors.

Table 2: Performance of Silica-Based Nanocarriers for Ruthenium Complex Delivery

NanocarrierRuthenium ComplexRelease-TriggerKey FindingsReference
MSN-H1[Ru]Ru(II) complex with (2-thienylmethyl)hydrazine ligandLow pH (5.0)Enhanced release at lower pH, increased cytotoxicity to B16F1 melanoma cells under acidic conditions.[4]
MSN-H2[Ru]Ru(II) complex with (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine ligandLow pH (5.0)pH-responsive release, demonstrated efficacy in cancer cell-killing.[4]

Experimental Protocols

The following are detailed protocols for the synthesis of a ruthenium aqua complex precursor, its covalent immobilization on silica, and non-covalent immobilization on graphene oxide.

Protocol 1: Synthesis of a Ruthenium(II) Aqua Complex Precursor

This protocol describes the synthesis of a generic Ru(II) aqua complex from a chloride precursor, a common step before immobilization.

Materials:

  • [Ru(ligand)Cl_n] precursor complex

  • Silver perchlorate (AgClO_4) or silver tetrafluoroborate (AgBF_4)

  • Acetone

  • Water, deionized

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Dissolve the ruthenium chloride precursor complex in a mixture of acetone and water.

  • Add a stoichiometric equivalent of silver perchlorate or silver tetrafluoroborate to the solution. The silver salt will precipitate the chloride ions as silver chloride (AgCl).

  • Stir the mixture at room temperature for 2-4 hours, protected from light, to ensure complete precipitation of AgCl.

  • After the reaction is complete, filter the mixture to remove the AgCl precipitate.

  • The filtrate, containing the desired ruthenium aqua complex, can be used directly for the next immobilization step or the solvent can be removed under reduced pressure to yield the solid aqua complex.

Protocol 2: Covalent Immobilization of a Ruthenium Aqua Complex on Silica

This protocol details a two-step process: first, the functionalization of the silica support with an amine-containing silane, followed by the covalent attachment of the ruthenium complex.

Part A: Functionalization of Silica Gel with (3-Aminopropyl)triethoxysilane (APTES)

  • Activation of Silica: Suspend silica gel in a 1 M solution of hydrochloric acid (HCl) for 1 hour. Filter, wash with deionized water until the filtrate is neutral, and dry in an oven at 120°C overnight.

  • Silanization:

    • In a round-bottom flask, suspend the activated silica gel in dry toluene.

    • Add (3-Aminopropyl)triethoxysilane (APTES) to the suspension. The amount of APTES will depend on the desired loading.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours.

    • Allow the mixture to cool to room temperature, then filter the functionalized silica.

    • Wash the silica sequentially with toluene, ethanol, and diethyl ether to remove unreacted APTES.

    • Dry the amine-functionalized silica (SiO_2-NH_2) under vacuum.

Part B: Immobilization of the Ruthenium Complex

  • Ligand Exchange Reaction:

    • Suspend the amine-functionalized silica in a suitable solvent (e.g., ethanol or a buffered aqueous solution).

    • Add the synthesized ruthenium aqua complex to the suspension.

    • Stir the mixture at an elevated temperature (e.g., 60-80°C) for 24-48 hours. The amino groups on the silica surface will displace the aqua ligands to form a covalent bond with the ruthenium center.

  • Washing and Drying:

    • Filter the resulting solid material.

    • Wash the immobilized catalyst extensively with water and ethanol to remove any non-covalently bound complex.

    • Dry the final product under vacuum.

Protocol 3: Non-Covalent Immobilization of a Pyrene-Tagged Ruthenium Aqua Complex on Graphene Oxide (GO)

This protocol describes a straightforward method for immobilizing a ruthenium complex functionalized with a pyrene moiety onto graphene oxide via π-stacking interactions.[3]

Materials:

  • Graphene oxide (GO)

  • Pyrene-functionalized ruthenium aqua complex

  • Deionized water

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dispersion of GO: Disperse a known amount of graphene oxide in deionized water by sonicating for 30 minutes in an ultrasonic bath. This will create a homogeneous dispersion.[3]

  • Immobilization:

    • To the GO dispersion, add a solution of the pyrene-tagged ruthenium aqua complex.[3]

    • Stir the mixture at room temperature for 12 hours. The π-π stacking interactions between the pyrene moiety of the complex and the aromatic structure of the graphene oxide will lead to immobilization.[3]

  • Isolation of the Hybrid Material:

    • Filter the mixture to collect the solid hybrid material (GO-Ru complex).

    • Wash the solid with deionized water to remove any unbound complex.

    • Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the experimental workflows for the immobilization of ruthenium aqua complexes.

G cluster_0 Covalent Immobilization on Silica Silica Silica Gel Activated_Silica Activated Silica Silica->Activated_Silica HCl Activation Amine_Silica Amine-Functionalized Silica Activated_Silica->Amine_Silica APTES in Toluene (Reflux) Immobilized_Catalyst Immobilized Ru Catalyst Amine_Silica->Immobilized_Catalyst Ligand Exchange Ru_Aqua Ruthenium Aqua Complex Ru_Aqua->Immobilized_Catalyst

Caption: Workflow for covalent immobilization on silica.

G cluster_1 Non-Covalent Immobilization on Graphene Oxide GO Graphene Oxide GO_Dispersion GO Dispersion in Water GO->GO_Dispersion Sonication Hybrid_Material GO-Ru Hybrid Material GO_Dispersion->Hybrid_Material Stirring (π-stacking) Pyrene_Ru Pyrene-Tagged Ru Aqua Complex Pyrene_Ru->Hybrid_Material

Caption: Workflow for non-covalent immobilization on graphene oxide.

G cluster_2 Catalytic Cycle for Alcohol Oxidation Ru_II_H2O [L_nRu^{II}(H_2O)] Ru_IV_O [L_nRu^{IV}=O] Ru_II_H2O->Ru_IV_O -2e^-, -2H^+ Ru_II_H [L_nRu^{II}(H)] Ru_IV_O->Ru_II_H + RCH_2OH - RCHO Ru_II_H->Ru_II_H2O + H_2O, -H_2 Alcohol RCH_2OH Aldehyde RCHO Oxidant Oxidant Reduced_Oxidant Reduced Oxidant

Caption: Generalized catalytic cycle for alcohol oxidation.

References

Application Notes and Protocols for Spectroscopic Analysis of Ruthenium(II) Hydrate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the characterization of Ruthenium(II) hydrate complexes using a variety of spectroscopic techniques. These methods are essential for researchers, scientists, and drug development professionals involved in the synthesis, characterization, and application of these important inorganic compounds.

UV-Visible (UV-Vis) Absorption Spectroscopy

Application Note: UV-Vis spectroscopy is a fundamental technique for studying the electronic properties of Ruthenium(II) complexes. The spectra of these complexes are typically characterized by intense ligand-centered (LC) π–π* transitions in the ultraviolet region and metal-to-ligand charge transfer (MLCT) bands in the visible region.[1][2][3] For Ruthenium(II) hydrate complexes, changes in the solvent environment or ligand substitution can lead to shifts in the MLCT bands, providing insights into the coordination environment of the metal center.[4] The stability of a complex in aqueous solution can also be monitored over time by observing changes in its UV-Vis spectrum, which may indicate hydrolysis or ligand exchange reactions.[5]

Quantitative Data: Typical Absorption Maxima for Ru(II) Complexes

Complex TypeTransitionTypical λmax (nm)SolventReference
[Ru(bpy)₃]²⁺ typeMLCT (d→π)~450Acetonitrile/Water[2][3]
[Ru(bpy)₃]²⁺ typeIntraligand (π→π)~285Acetonitrile/Water[3]
[Ru(phen)₂PMIP]²⁺MLCT~455Buffer[1]
[Ru(phen)₂PMIP]²⁺Intraligand (π→π*)~263Buffer[1]
Ru(II)-quaterpyridylMLCT450 - 500Water[4]
[RuClCp(mPTA)₂]²⁺Ligand ExchangeChanges over timeWater[5]

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a UV-transparent solvent in which the complex is stable and soluble. Common choices include deionized water, acetonitrile, methanol, or buffered aqueous solutions.

  • Sample Preparation:

    • Prepare a stock solution of the Ruthenium(II) hydrate complex with a concentration in the range of 1-5 mM.

    • From the stock solution, prepare a dilute solution (typically 10-50 µM) in the chosen solvent. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference/blank.

    • Fill a matched quartz cuvette with the sample solution.

  • Data Acquisition:

    • Record the baseline spectrum with the blank cuvette in the sample path.

    • Acquire the absorption spectrum of the sample over a wavelength range of approximately 200-800 nm.

    • Identify the wavelengths of maximum absorbance (λmax) for the MLCT and ligand-centered transitions.

  • Stability Study (Optional): To study the stability of the hydrate complex, record spectra at regular time intervals (e.g., every hour) to observe any changes in λmax or absorbance intensity, which might indicate ligand exchange with the solvent.[5]

Workflow Diagram: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution (1-5 mM) Dilute Prepare Dilute Sample (10-50 µM) Stock->Dilute Dilution Blank Run Blank (Solvent) Dilute->Blank Sample Run Sample Blank->Sample Analyze Identify λmax (MLCT, LC bands) Sample->Analyze

Caption: Workflow for UV-Vis spectroscopic analysis of Ru(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic Ruthenium(II) complexes in solution. ¹H NMR provides information on the protons of the organic ligands, where coordination to the ruthenium center causes significant shifts in their resonance frequencies.[6][7] For hydrate complexes, the presence and nature of coordinated water can sometimes be inferred indirectly through its effect on the ligand protons or by using specialized techniques. ³¹P NMR is also valuable for complexes containing phosphine ligands.[8] The purity of the complex can be readily assessed by ¹H NMR.[6][9]

Quantitative Data: Representative NMR Chemical Shifts

NucleusComplex TypeTypical Chemical Shift (δ, ppm)SolventReference
¹HRu(II) polypyridyl7.0 - 9.0 (aromatic protons)DMSO-d₆, CD₃CN[7][10]
¹HRu-H (hydride)-15 to -25 (dt signal)Toluene-d₈[8]
³¹PRu-POP pincer50 - 200Toluene-d₈[8]
⁹⁹RuK₄Ru(CN)₆ (Reference)0D₂O[11]

Experimental Protocol: ¹H NMR Analysis

  • Solvent Selection: Choose a deuterated solvent in which the complex is sufficiently soluble (e.g., DMSO-d₆, D₂O, CD₃CN, Acetone-d₆). For hydrate complexes, D₂O is often a good choice, but be aware that labile protons (like those on coordinated water or N-H groups) will exchange with deuterium and become invisible.

  • Sample Preparation:

    • Dissolve 5-10 mg of the Ruthenium(II) hydrate complex in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved; sonication may be required.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer for the specific solvent and sample.

    • Use a standard ¹H acquisition pulse program.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Set an appropriate spectral width to cover the expected range of proton signals (typically -5 to 15 ppm, but wider if hydrides are expected).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign signals to specific protons in the complex.

Logical Diagram: NMR Principle

NMR_Principle Principle of NMR Spectroscopy cluster_ground Ground State cluster_excite Excitation cluster_relax Relaxation & Detection B0 Nuclei in External Mag. Field (B₀) RF Apply Radio Freq. Pulse (B₁) B0->RF Absorb Nuclei Absorb Energy (Resonance) RF->Absorb Relax Nuclei Relax (Emit RF Signal) Absorb->Relax Detect Detect Signal (FID) Relax->Detect FFT Fourier Transform Detect->FFT Spectrum NMR Spectrum (Chemical Shift vs. Intensity) FFT->Spectrum

Caption: Simplified principle of Fourier Transform NMR spectroscopy.

Vibrational Spectroscopy (IR and Raman)

Application Note: Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For Ruthenium(II) hydrate complexes, these methods are particularly useful for identifying ligands and studying the metal-ligand and metal-water bonds. The presence of coordinated water can be identified by its characteristic O-H stretching and H-O-H bending modes, although these can overlap with lattice water. Low-frequency Raman or Far-IR spectroscopy can directly probe the Ru-O stretching vibrations of the coordinated water. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic transition (like the MLCT band), can selectively enhance vibrations of the chromophoric parts of the complex, providing detailed information about both ground and excited electronic states.[12][13][14]

Quantitative Data: Typical Vibrational Frequencies

TechniqueVibration ModeTypical Wavenumber (cm⁻¹)Complex TypeReference
IRν(C≡N) of CN-bpy ligand~2230Ru(II) w/ cyano-bipyridine[2]
IRδ(PF₆⁻) counterion~558Ru(II) with PF₆⁻[15]
IRν(PF₆⁻) counterion~840Ru(II) with PF₆⁻[7][15]
Resonance Ramanbpy ring stretches1000 - 1650[Ru(bpy)₃]²⁺ type[13][14]
Resonance RamanRu-N stretches300 - 500[Ru(bpy)₃]²⁺ type[14]
Resonance RamanRu₃O₂ core modes (a₁g)250 - 550Ruthenium Red/Brown[16]

Experimental Protocol: Resonance Raman Spectroscopy

  • Sample Preparation:

    • Prepare a solution of the Ruthenium(II) hydrate complex in a suitable solvent (e.g., water, acetonitrile) with a concentration of approximately 0.1-1.0 mM.[14]

    • The concentration should be optimized to maximize the Raman signal while minimizing sample decomposition and inner-filter effects.

    • Place the solution in a suitable sample holder, such as a spinning NMR tube, to prevent local overheating and decomposition by the laser beam.[13]

  • Instrument Setup:

    • Select a laser excitation wavelength that falls within the MLCT absorption band of the complex (e.g., 457.9 nm, 488.0 nm).[13][14]

    • Focus the laser beam onto the sample.

    • Align the collection optics to gather the scattered light, typically at a 90° angle to the incident beam.

  • Data Acquisition:

    • Acquire the Raman spectrum over the desired wavenumber range (e.g., 200 - 1800 cm⁻¹).

    • Set the laser power, acquisition time, and number of accumulations to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Perform a baseline correction and remove any solvent peaks.

    • Identify and assign the enhanced Raman bands by comparison with literature data for similar complexes and ligands.[14] Isotopic substitution (e.g., with ¹⁸O in water) can be used to definitively assign Ru-OH₂ modes.[16]

Experimental Workflow: Resonance Raman Spectroscopy

Raman_Workflow cluster_setup Instrument & Sample Setup cluster_exp Experiment cluster_data Data Processing & Analysis Laser Select Laser Wavelength (matches λmax of MLCT) Irradiate Irradiate Sample Laser->Irradiate Sample Prepare Solution (0.1-1.0 mM in spinning tube) Sample->Irradiate Collect Collect Scattered Light (90°) Irradiate->Collect Process Process Spectrum (Baseline, Solvent Subtraction) Collect->Process Analyze Assign Vibrational Modes Process->Analyze

Caption: Workflow for a Resonance Raman spectroscopy experiment.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is essential for confirming the molecular weight and determining the stoichiometry of Ruthenium(II) hydrate complexes. Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for charged, non-volatile complexes in solution.[15] The resulting spectrum typically shows peaks corresponding to the intact complex cation, often with counter-ions or solvent molecules attached. High-resolution mass spectrometry allows for the determination of the exact mass and isotopic distribution pattern, which is characteristic of ruthenium, confirming the elemental composition.[15] Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS can also be used, particularly for studying the stability and hydrolysis of complexes in aqueous solutions.[5]

Quantitative Data: Representative Mass Spectrometry Peaks

TechniqueComplex TypeObserved Speciesm/zReference
ESI-MS[Ru(L)₂(L')]²⁺(PF₆⁻)₂[M - PF₆]⁺Varies[3]
ESI-MS[Ru(L)₂(L')]²⁺(PF₆⁻)₂[M - 2PF₆]²⁺Varies[3]
ESI-MSRu(II) phenanthroline-hydrazone[M - 2PF₆]²⁺Varies[15]
MALDI-TOF[RuClCp(mPTA)₂]²⁺ hydrolysis[RuCl(Cp)(mPTA)₂(H₂O)ₓ(OH)ᵧ]⁺Varies[5]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the Ruthenium(II) hydrate complex (1-10 µM) in a volatile solvent suitable for ESI, such as methanol, acetonitrile, or a water/methanol mixture.

    • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • Instrument Setup:

    • Set up the mass spectrometer in positive ion mode, as Ruthenium(II) complexes are typically cationic.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and efficient ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra over an appropriate m/z range to detect the expected ions (e.g., m/z 150-1200).[15]

  • Data Analysis:

    • Identify the peaks corresponding to the molecular ion of the complex. Common adducts include the intact cation [M]²⁺ or species where one or more counter-ions are lost, e.g., [M-PF₆]⁺.

    • Compare the observed isotopic distribution pattern of the peaks with the theoretical pattern for the proposed chemical formula to confirm the identity of the complex.

Workflow Diagram: ESI-Mass Spectrometry

ESI_MS_Workflow cluster_prep Sample Prep cluster_ionize Ionization cluster_analyze Analysis & Detection Prep Prepare Dilute Solution (1-10 µM in MeOH/ACN) Infuse Infuse into ESI Source Prep->Infuse Spray Generate Charged Droplets Infuse->Spray Desolvate Solvent Evaporation Spray->Desolvate Ion Form Gas-Phase Ions Desolvate->Ion Analyzer Mass Analyzer (Separation by m/z) Ion->Analyzer Detector Detector Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Caption: General workflow for ESI-Mass Spectrometry of metal complexes.

References

Troubleshooting & Optimization

Navigating the Synthesis of Ruthenium Aqua Complexes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ruthenium aqua complexes, vital intermediates in catalysis and medicinal chemistry, presents a unique set of challenges. Their reactivity and sensitivity often lead to difficulties in achieving desired products with high purity and yield. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and handling of these important compounds.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis of ruthenium aqua complexes and offers potential solutions.

1. Low or No Product Yield

  • Question: My reaction to synthesize a ruthenium aqua complex resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in ruthenium aqua complex synthesis can stem from several factors. A primary concern is the stability of the precursor materials. Ruthenium(II) precursors, for instance, can be sensitive to air and moisture, leading to the formation of undesired oxides or other side products. It is crucial to handle starting materials under an inert atmosphere (e.g., argon or nitrogen).

    Another common issue is incomplete ligand exchange. The displacement of existing ligands by water molecules is an equilibrium process. To drive the reaction towards the aqua complex, it is often necessary to use a large excess of water or to remove the leaving ligand from the reaction mixture. For instance, in the synthesis of [Ru(trpy)(L-OCH3)(H2O)]2+, silver ions (Ag+) are used to assist the displacement of a coordinated chloride by precipitating as AgCl, thereby shifting the equilibrium towards the formation of the aqua complex.[1]

    The choice of solvent can also significantly impact the reaction. While the introduction of an aqua ligand necessitates the presence of water, the solubility of the ruthenium precursor and other ligands may require a co-solvent. The solvent system must be carefully chosen to ensure all reactants are sufficiently soluble to react.

    Finally, reaction temperature and time are critical parameters. Some ligand exchange reactions may require elevated temperatures to proceed at a reasonable rate, while prolonged reaction times at high temperatures can lead to decomposition of the desired product. Optimization of these parameters through small-scale trial reactions is recommended.

2. Product Instability and Decomposition

  • Question: My purified ruthenium aqua complex decomposes over time, even when stored. What causes this instability and what are the best practices for storage?

  • Answer: The instability of ruthenium aqua complexes is often related to the lability of the aqua ligand itself. Coordinated water can be easily displaced by other ligands, including counter-ions or impurities in the solvent. Furthermore, the aqua ligand can undergo deprotonation to form hydroxo or oxo complexes, particularly in neutral or basic solutions. This can lead to the formation of insoluble polymeric species.[2]

    The oxidation state of the ruthenium center also plays a crucial role. Ruthenium(II) aqua complexes are susceptible to oxidation to the more stable Ruthenium(III) state, especially in the presence of air.[3] Simple aqua ions of ruthenium in the +2 oxidation state are known to reduce water within minutes, leading to the formation of the corresponding Ru(III) species.[3]

    To enhance stability, it is recommended to store ruthenium aqua complexes as solid salts whenever possible, under an inert atmosphere and protected from light. If storage in solution is necessary, acidic conditions (e.g., using non-coordinating acids like triflic acid or p-toluenesulfonic acid) can help to suppress deprotonation and subsequent polymerization.[4] Using deoxygenated solvents is also critical to prevent oxidation.

3. Difficulty in Controlling the Ruthenium Oxidation State

  • Question: I am trying to synthesize a Ru(II) aqua complex, but I keep getting a mixture of Ru(II) and Ru(III) species. How can I control the oxidation state during the synthesis?

  • Answer: Controlling the oxidation state of ruthenium is a common challenge due to the relatively small potential difference between the Ru(II) and Ru(III) states. The choice of starting material and reaction conditions is paramount.

    To maintain the Ru(II) state, all solvents and reagents should be thoroughly deoxygenated, and the reaction should be carried out under a strictly inert atmosphere. The addition of a reducing agent, such as zinc dust, can be employed to reduce any Ru(III) species that may form.[4] However, the excess reducing agent must be carefully removed during workup to avoid contamination of the final product.

    Conversely, to synthesize a stable Ru(III) aqua complex, a mild oxidizing agent can be used. The nature of the other ligands in the coordination sphere also significantly influences the stability of a particular oxidation state. For example, N,N-donor ligands are known to stabilize the +III state of ruthenium.[5] The experimental conditions, such as pH and temperature, must be carefully controlled, as they can also influence the redox potential of the ruthenium center.

4. Challenges in Purification

  • Question: I am struggling to purify my ruthenium aqua complex. What are the most effective purification techniques?

  • Answer: The purification of ruthenium aqua complexes can be challenging due to their charge and potential instability on common stationary phases like silica gel. Ion-exchange chromatography is often the most effective method for purifying cationic or anionic ruthenium aqua complexes.[6][7] For cationic complexes, a cation-exchange resin (e.g., SP Sephadex) can be used, with elution being achieved by increasing the concentration of a salt solution containing a non-coordinating counter-ion.[6]

    Reversed-phase high-performance liquid chromatography (HPLC) can also be a powerful tool for both analysis and purification.[8] The choice of the mobile phase is critical to avoid ligand exchange or decomposition of the complex on the column.

    For neutral complexes, traditional column chromatography on silica gel or alumina may be possible, but care must be taken to use deoxygenated solvents and to minimize the time the complex spends on the column to prevent decomposition. In some cases, impurities can be removed by extraction with a suitable solvent.[9] For instance, water-soluble Lewis bases can be used to coordinate with ruthenium impurities and facilitate their removal into an aqueous phase.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common starting materials for the synthesis of ruthenium aqua complexes?

    • A1: Common precursors include ruthenium(III) chloride (RuCl₃·xH₂O), which can be reduced in situ, and various Ru(II) and Ru(III) complexes with labile ligands that can be readily displaced by water. Examples include [RuCl₂(p-cymene)]₂ and organometallic ruthenium triflate complexes.[10] The choice of precursor often depends on the desired final oxidation state and the other ligands in the coordination sphere.

  • Q2: How can I confirm the formation of my desired ruthenium aqua complex?

    • A2: A combination of spectroscopic techniques is typically used for characterization.

      • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the organic ligands and may show shifts upon coordination to the ruthenium center.

      • UV-Vis Spectroscopy: The electronic absorption spectrum is sensitive to the oxidation state and coordination environment of the ruthenium ion.

      • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing charged complexes and confirming the molecular weight.[11]

      • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation.[1]

  • Q3: What are some common impurities in ruthenium aqua complex synthesis?

    • A3: Common impurities include unreacted starting materials, complexes with partially substituted ligands, and decomposition products such as ruthenium oxides. If silver salts are used for halide abstraction, residual silver ions or silver salts can be a source of contamination. In syntheses involving organic ligands, side-products from ligand-based reactions can also be present.[12]

Quantitative Data Summary

The following tables summarize typical yields and key stability-related data for selected ruthenium aqua complexes to provide a comparative overview.

Table 1: Synthesis Yields of Representative Ruthenium Aqua Complexes

ComplexStarting MaterialMethodYield (%)Reference
[Ru(trpy)(L-OCH₃)(H₂O)]²⁺[Ru(trpy)(L-OCH₃)Cl]ClO₄Ag⁺ assisted chloride abstractionNot specified, but described as "decent"[13]
[Ru(H₂O)₆]²⁺RuCl₃·xH₂OReduction with Pb, followed by ion exchangeNot specified
Ru(iPrNC(Me)NiPr)₂(CO)₂[RuCl₂(CO)₃]₂Metathesis with lithium amidinate30%[2]
trans-fac-[Ru(bpea-pyrene)(bpy)OH₂]²⁺trans-fac-[RuCl(bpea-pyrene)(bpy)]⁺Ag⁺ assisted chloride abstractionNot specified[14]

Table 2: Redox Potentials of Selected Ruthenium Aqua Complexes

ComplexRedox CouplePotential (V vs. SCE)Reference
[Ru(trpy)(L-OCH₃)(H₂O)]²⁺Ru(II)/Ru(III)0.9 - 1.6 (irreversible)[15]
Various [Ru(polypyridyl)(OH₂)]ⁿ⁺Ru(III)/Ru(II)0.51 - 1.18[16]
Various [Ru(polypyridyl)(OH₂)]ⁿ⁺Ru(IV)/Ru(III)0.74 - 1.54[16]

Key Experimental Protocols

Protocol 1: General Synthesis of a Cationic Ru(II) Aqua Complex via Halide Abstraction

This protocol describes a general method for synthesizing a ruthenium(II) aqua complex from a chloro precursor using a silver salt for halide abstraction, as exemplified by the synthesis of [Ru(trpy)(L-OCH₃)(H₂O)]²⁺.[1]

  • Dissolution of Precursor: Dissolve the ruthenium(II) chloro complex (e.g., [Ru(trpy)(L-OCH₃)Cl]ClO₄) in a suitable solvent mixture, such as aqueous ethanol.

  • Addition of Silver Salt: Add a stoichiometric amount or a slight excess of a silver salt with a non-coordinating anion (e.g., AgNO₃, AgClO₄, or AgOTf) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of a white precipitate of AgCl indicates the progress of the reaction. The reaction time will vary depending on the specific complex and should be monitored (e.g., by TLC or UV-Vis spectroscopy).

  • Removal of Silver Chloride: After the reaction is complete, cool the mixture and remove the AgCl precipitate by filtration through a fine frit or Celite.

  • Isolation of the Product: The aqua complex is now in the filtrate. The product can be isolated by removing the solvent under reduced pressure. If necessary, the product can be precipitated by the addition of a suitable counter-ion salt (e.g., NH₄PF₆ for the hexafluorophosphate salt).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by ion-exchange chromatography.

Protocol 2: Synthesis of Hexaaquaruthenium(II) Tosylate, --INVALID-LINK--₂

This protocol is a modification of a literature procedure for the synthesis of the versatile precursor [Ru(H₂O)₆]²⁺.

  • Preparation of Ru(III) solution: Dissolve RuCl₃·xH₂O in a suitable acidic aqueous solution (e.g., HCl).

  • Reduction to Ru(II): Add a reducing agent such as lead (Pb) powder to the Ru(III) solution and stir until the color changes, indicating the reduction to Ru(II).

  • Removal of Reducing Agent: Filter the solution to remove the excess reducing agent and any solid byproducts. If Pb was used, the dissolved Pb²⁺ can be precipitated as PbSO₄ by the addition of Na₂SO₄ and removed by filtration.

  • Ion Exchange: Load the resulting Ru(II) solution onto a cation-exchange column (e.g., Dowex 50W).

  • Elution: Wash the column with deionized water to remove any anionic impurities. Elute the [Ru(H₂O)₆]²⁺ with a solution of a non-coordinating acid, such as 1 M p-toluenesulfonic acid (Htos).

  • Isolation: Collect the pink fractions containing the desired complex. The product, --INVALID-LINK--₂, can be obtained as pink crystals by slow evaporation of the solvent under reduced pressure at a low temperature (e.g., 35 °C). All operations should be performed under an inert atmosphere.

Visualizing the Workflow and Troubleshooting

Diagram 1: General Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ru_Precursor Ru(II) or Ru(III) Precursor Reaction Ligand Exchange (Halide Abstraction or Solvolysis) Ru_Precursor->Reaction Inert Atmosphere Deoxygenated Solvents Crude_Product Crude Ru Aqua Complex Reaction->Crude_Product Purification Ion-Exchange or RP-HPLC Crude_Product->Purification Pure_Product Pure Ru Aqua Complex Purification->Pure_Product Characterization NMR, MS, UV-Vis, X-ray Pure_Product->Characterization

Caption: A generalized workflow for the synthesis and purification of ruthenium aqua complexes.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Low_Yield Low/No Yield Start->Low_Yield Instability Product Instability Start->Instability Oxidation_Issue Incorrect Oxidation State Start->Oxidation_Issue Check_Precursor Check Precursor Stability and Purity Low_Yield->Check_Precursor Yes Optimize_Conditions Optimize Reaction Time, Temperature, and Ligand Stoichiometry Low_Yield->Optimize_Conditions No Storage_Conditions Store Solid Under Inert Gas and Protect from Light Instability->Storage_Conditions Solid Solution_Storage Use Acidified, Deoxygenated Solvents for Solutions Instability->Solution_Storage Solution Inert_Atmosphere Ensure Strict Inert Atmosphere and Deoxygenated Solvents Oxidation_Issue->Inert_Atmosphere Improve_Exchange Use Halide Scavenger (e.g., Ag⁺) Optimize_Conditions->Improve_Exchange Redox_Agent Add Reducing/Oxidizing Agent as Needed Inert_Atmosphere->Redox_Agent

Caption: A decision tree to guide troubleshooting common issues in ruthenium aqua complex synthesis.

References

optimizing reaction conditions for catalysis with Ruthenium(2+);hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium(II) hydrate catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during catalysis with Ruthenium(II) hydrate.

Question 1: My reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in a Ruthenium(II)-catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Activation: Ruthenium(II) hydrate complexes often require an activation step to become catalytically active. This may involve heating to remove coordinated water or using co-catalysts or additives to generate the active species. Review the literature for specific activation protocols for your catalyst system. Some Ru(II) catalysts are air- and moisture-stable precursors that require high temperatures or light to initiate the catalytic cycle.[1]

  • Catalyst Loading: The catalyst loading might be too low. While higher loadings can increase costs, a systematic increase in the catalyst concentration (e.g., from 1 mol% to 5 mol%) can help determine if this is the limiting factor.[2][3]

  • Reaction Temperature: The reaction temperature may be suboptimal. Some Ru(II)-catalyzed reactions require elevated temperatures to proceed efficiently.[1][2] A temperature screening study is advisable.

  • Solvent Choice: The solvent plays a crucial role in the reaction's success by influencing reactant solubility and the stabilization of intermediates and transition states.[4][5][6][7] If you observe poor solubility of your starting materials or catalyst, consider switching to a different solvent. Common solvents for Ru(II) catalysis include toluene, THF, and DMF.[2][8]

  • Ligand Selection: The ligand bound to the Ruthenium center is critical for its catalytic activity. If you are using a pre-catalyst, ensure that the appropriate ligand is present in the reaction mixture. The electronic and steric properties of the ligand can significantly impact the reaction outcome.[9][10][11]

  • Presence of Inhibitors: Impurities in the starting materials, solvent, or reaction atmosphere can act as catalyst poisons. Ensure that all reagents and solvents are of appropriate purity and that the reaction is performed under an inert atmosphere if necessary.

Question 2: I am observing the formation of significant side products and my reaction has poor selectivity. What can I do to improve this?

Answer: Poor selectivity is a common challenge in catalysis. The following factors should be considered:

  • Ligand Modification: The selectivity of a Ru(II) catalyst is often dictated by the steric and electronic properties of its ligands.[9][10] Screening a library of ligands with varying properties can help in identifying a ligand that favors the formation of the desired product. For example, in some hydrogenation reactions, less electron-donating ligands can lead to more active and selective catalysts.[9]

  • Solvent Effects: The solvent can influence the selectivity of a reaction.[4][5][6] A change in solvent polarity or coordinating ability can alter the reaction pathway and favor the desired product. There may not be a clear trend with solvent polarity, so empirical screening is often necessary.[4][6]

  • Temperature and Reaction Time: Lowering the reaction temperature or reducing the reaction time can sometimes minimize the formation of side products, especially if they are thermodynamically favored products formed over longer periods or at higher energies.

  • Additives and Co-catalysts: Certain additives can act as promoters or modifiers to enhance selectivity. For instance, in some C-H functionalization reactions, additives like AgSbF6 are used.[2][8]

Question 3: My Ruthenium catalyst appears to be deactivating over time. What are the common deactivation pathways and can the catalyst be regenerated?

Answer: Catalyst deactivation can occur through several mechanisms. Understanding the cause is key to preventing it and potentially regenerating the catalyst.

  • Formation of Inactive Species: One common deactivation pathway is the formation of inactive Ruthenium species, such as Ruthenium(OH)x, through interaction with water or other protic sources.[12]

  • Ligand Degradation: The ligands coordinated to the Ruthenium center can degrade under the reaction conditions, leading to catalyst deactivation.[13]

  • Catalyst Agglomeration: For heterogeneous or nanoparticle catalysts, agglomeration of the metal particles can lead to a loss of active surface area and reduced activity.

  • Regeneration: In some cases, deactivated catalysts can be regenerated. For instance, a catalyst deactivated by the formation of hydroxide species might be reactivated by treatment under specific conditions to remove these species.[12] For supported catalysts, thermal treatments have been used for reactivation.[12] A patented method for reactivating a ruthenium catalyst involves bringing the catalyst into contact with oxygen in a liquid phase, followed by maintenance at a low hydrogen partial pressure.[14]

Quantitative Data Summary

The following table summarizes typical reaction conditions for various Ruthenium(II)-catalyzed reactions, providing a starting point for optimization.

ParameterHydroarylationOlefinationC-H FunctionalizationHydrogenation
Catalyst Loading 1 - 5 mol%[2]5 mol%[3]5 mol%[8]0.1 - 2 mol%[10]
Ligand (4-MeO-C6H4)3P, N-Boc-L-Phe-OH[2]dmpe[3]Imidazolidine Carboxylic Acid[8]Nitrato-type ligands[10]
Ligand Loading 5 - 30 mol%[2]Varies20 mol%[8]Varies
Additive AgSbF6, Cu(OAc)2·H2O[2]CsF[3]AgSbF6, AgPF6[8]None typically required
Additive Loading 20 - 30 mol% or 2.0 equiv.[2]Varies20 mol%[8]N/A
Base tBuONa, K2HPO4[2]KOtBu, K3PO4[3]Not always requiredNot always required
Solvent Toluene, THF, DMF, Hexane[2]THF, 1,4-dioxane[3]Toluene[8]1-Butanol, Isopropanol[4]
Temperature 80 - 120 °C[2]Room Temperature to 60 °C23 °C[8]300 °C (for phenol)[4]
Pressure AtmosphericAtmosphericAtmosphericVaries (e.g., H2 pressure)

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Ruthenium(II)-Catalyzed Reaction

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the Ruthenium(II) hydrate pre-catalyst, the appropriate ligand (if required), and any additives or co-catalysts.

  • Solvent and Reagent Addition: Add the solvent, followed by the substrates. If a base is required, it is typically added at this stage.

  • Temperature Control: Place the reaction vessel in a pre-heated oil bath or a suitable temperature-controlled apparatus.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, NMR).

  • Parameter Screening: Systematically vary one parameter at a time (e.g., catalyst, ligand, solvent, temperature, concentration) while keeping others constant to identify the optimal conditions.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and perform an appropriate work-up procedure to isolate the desired product. This may involve filtration to remove the catalyst, extraction, and column chromatography for purification.

Protocol 2: Catalyst Activation by Heat Treatment

For Ruthenium(II) hydrate catalysts that require thermal activation:

  • Pre-heating: Place the Ruthenium(II) hydrate catalyst in a reaction vessel under vacuum or an inert atmosphere.

  • Heating: Gently heat the catalyst to the required activation temperature (e.g., 140 °C for RuO2·xH2O to generate an active oxygen catalyst) for a specified period.[15]

  • Cooling: Allow the activated catalyst to cool to room temperature under an inert atmosphere before adding the solvent and reagents.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization cluster_final Final Stage prep_reagents Prepare Reagents & Solvents setup_rxn Setup Reaction (Inert Atmosphere) prep_reagents->setup_rxn Add Catalyst, Ligand, Additives add_substrates Add Substrates & Base setup_rxn->add_substrates set_temp Set Reaction Temperature add_substrates->set_temp monitor Monitor Progress (GC, HPLC, NMR) set_temp->monitor analyze Analyze Results (Yield, Selectivity) monitor->analyze optimize Optimize Parameters (Systematic Screening) analyze->optimize Iterate workup Work-up & Isolate Product analyze->workup Reaction Complete optimize->setup_rxn New Conditions characterize Characterize Product workup->characterize

Caption: Experimental workflow for optimizing a Ruthenium(II)-catalyzed reaction.

troubleshooting_guide cluster_yield Low Yield / No Reaction cluster_selectivity Poor Selectivity cluster_deactivation Catalyst Deactivation start Problem Encountered check_activation Check Catalyst Activation Protocol start->check_activation Low Yield screen_ligands Screen Ligand Library start->screen_ligands Poor Selectivity check_impurities Check for Impurities (Reagents, Solvent) start->check_impurities Deactivation increase_loading Increase Catalyst Loading check_activation->increase_loading screen_temp Screen Reaction Temperature increase_loading->screen_temp change_solvent Change Solvent screen_temp->change_solvent solution_yield Improved Yield change_solvent->solution_yield screen_solvents Screen Solvents screen_ligands->screen_solvents optimize_temp_time Optimize Temperature & Time screen_solvents->optimize_temp_time solution_selectivity Improved Selectivity optimize_temp_time->solution_selectivity consider_regeneration Consider Catalyst Regeneration check_impurities->consider_regeneration solution_stability Improved Stability consider_regeneration->solution_stability

Caption: Troubleshooting decision tree for common issues in Ruthenium(II) catalysis.

References

Technical Support Center: Purification of Ruthenium(II) Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ruthenium(II) hydrate and its complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Ruthenium(II) hydrate complexes?

A1: The primary methods for purifying Ruthenium(II) hydrate complexes are recrystallization and column chromatography. The choice of method depends on the specific properties of the complex, the nature of the impurities, and the desired final purity. For air-sensitive complexes, these procedures should be performed under an inert atmosphere.

Q2: How can I prevent my Ruthenium(II) complex from oxidizing during purification?

A2: Ruthenium(II) complexes can be sensitive to oxidation. To prevent this, it is crucial to use deoxygenated solvents and perform all manipulations under an inert atmosphere, such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[1][2][3]

Q3: What are common impurities found in crude Ruthenium(II) hydrate products?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and isomers of the desired complex. In some cases, the presence of geometric (facial and meridional) or optical isomers can complicate purification.[4]

Q4: How can I improve the yield of crystals during recrystallization?

A4: To improve crystal yield, you can try techniques such as slow cooling, scratching the inside of the flask to provide nucleation sites, or adding a seed crystal of the pure compound. Solvent choice is also critical; a solvent system where the complex is soluble at high temperatures but poorly soluble at low temperatures is ideal.[5] Vapor diffusion, where a non-polar solvent is slowly diffused into a solution of the complex in a polar solvent, can also yield high-quality crystals.[6][7]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Suggested Solution
Oily product instead of crystals The solvent may be too good, or the solution is supersaturated.Try using a less polar solvent or a solvent mixture. Add a small amount of a non-solvent dropwise until turbidity appears, then warm to redissolve and cool slowly.
No crystal formation upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try a different solvent or solvent system. Consider using the vapor diffusion method.[6][7]
Low recovery of the purified product The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product purity does not improve significantly The impurity has similar solubility to the product.Repeat the recrystallization process multiple times.[8] If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Issue Possible Cause Suggested Solution
Poor separation of the desired compound Incorrect stationary or mobile phase.For polar complexes, consider using alumina or a cation-exchange resin like SP Sephadex C-25.[4] For less polar complexes, silica gel may be appropriate. Optimize the eluent system by varying the solvent polarity.
Compound streaks on the column The compound is too polar for the eluent, or the column is overloaded.Gradually increase the polarity of the mobile phase. Ensure the amount of crude product loaded is appropriate for the column size.
Compound does not elute from the column The compound is too strongly adsorbed to the stationary phase.Switch to a more polar eluent system. For highly polar or charged complexes, a different stationary phase (e.g., ion-exchange resin) may be required.
Decomposition of the complex on the column The complex is unstable on the stationary phase (e.g., silica can be acidic).Use a less acidic stationary phase like neutral alumina. Deactivate the stationary phase with a small amount of a base (e.g., triethylamine) in the eluent. Perform the chromatography quickly and at a lower temperature if possible.

Quantitative Data

The following table summarizes the improvement in purity of a Ruthenium complex dye using a specific recrystallization method involving pH adjustment.

Purification StepPurity (%)Yield (%)
Crude Product 52.1-
After 1st Recrystallization 67.096.0
After 2nd Recrystallization 70.2597.4

Data from a specific patented procedure for a Ruthenium complex dye and may not be representative of all Ruthenium(II) hydrate purifications.[8]

Experimental Protocols

Protocol 1: Recrystallization by pH Adjustment

This method is suitable for Ruthenium complexes with acidic or basic functional groups.

  • Dissolution : Dissolve the crude Ruthenium(II) complex in an organic solvent (e.g., methanol) containing a base (e.g., 10% aqueous tetrabutylammonium hydroxide) with stirring. The ratio of crude product to lye can be approximately 1g to 10-20 mL.[8]

  • Filtration : Filter the solution to remove any insoluble impurities. A filter membrane with a pore size of 1 µm can be used.[8]

  • Acidification and Precipitation : Slowly add a dilute acid (e.g., 0.1 N HNO₃) to the filtrate to adjust the pH to between 3 and 6. This will cause the purified complex to precipitate.[8]

  • Isolation : Collect the solid precipitate by filtration, for instance, using a filter membrane with a pore size of 10 µm.[8]

  • Washing : Wash the collected solid with water to remove any remaining salts.[8]

  • Drying : Dry the purified product under vacuum.[8]

  • Repetition : For higher purity, this process can be repeated 2-5 times.[8]

Protocol 2: General Column Chromatography for Ruthenium(II) Complexes

This protocol provides a general guideline for purifying Ruthenium(II) complexes using column chromatography.

  • Stationary Phase Selection : Choose an appropriate stationary phase. Silica gel is common for less polar complexes, while alumina is a good alternative for acid-sensitive compounds. For ionic complexes, an ion-exchange resin such as SP Sephadex C-25 can be effective.[4]

  • Column Packing : Prepare a slurry of the stationary phase in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the stationary phase to prevent disturbance during sample loading.

  • Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the column.

  • Elution : Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it. For example, a gradient of methanol in dichloromethane can be used.

  • Fraction Collection : Collect the eluting solvent in fractions.

  • Analysis : Analyze the collected fractions using a suitable technique (e.g., TLC or UV-Vis spectroscopy) to identify those containing the purified product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ruthenium(II) complex.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve in Hot Solvent cool Slowly Cool Solution dissolve->cool Saturated Solution filter_xtals Filter Crystals cool->filter_xtals Crystals Form dry Dry Purified Product filter_xtals->dry end_recrystallization Pure Product dry->end_recrystallization pack_column Pack Column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze combine Combine Pure Fractions analyze->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate end_chromatography Pure Product evaporate->end_chromatography start Crude Ruthenium(II) Hydrate start->dissolve start->pack_column

Caption: General workflows for purification by recrystallization and column chromatography.

TroubleshootingRecrystallization start No Crystals Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation concentrate Concentrate solution (evaporate solvent) check_saturation->concentrate No scratch Scratch flask or add seed crystal check_saturation->scratch Yes concentrate->scratch change_solvent Try a different solvent system scratch->change_solvent Still no crystals success Crystals Form scratch->success Success vapor_diffusion Use vapor diffusion method change_solvent->vapor_diffusion vapor_diffusion->success

Caption: Troubleshooting logic for issues with crystal formation during recrystallization.

OxidationPrevention problem Ruthenium(II) Complex is Air-Sensitive solution Work Under Inert Atmosphere problem->solution degas Degas Solvents solution->degas schlenk Use Schlenk Line solution->schlenk glovebox Use Glovebox solution->glovebox result Prevent Oxidation of Ru(II) degas->result schlenk->result glovebox->result

Caption: Key steps to prevent the oxidation of Ruthenium(II) complexes during purification.

References

Ruthenium Complex Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruthenium complexes. It addresses common stability issues encountered during experiments and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: My ruthenium complex appears to be degrading in aqueous solution. What are the common causes?

A1: Degradation of ruthenium complexes in aqueous media is a common issue and can be attributed to several factors:

  • Hydrolysis: Many ruthenium complexes, particularly those in the +3 oxidation state with halide ligands, are susceptible to hydrolysis. In this process, coordinated ligands like chloride ions are replaced by water molecules or hydroxide ions from the solvent. The pH of the solution can significantly influence the rate of hydrolysis.[1][2][3]

  • Ligand Exchange: Besides water, other components in your solution (e.g., buffers, components of cell culture media) can act as ligands and displace the original ligands of your complex.[4][5]

  • Redox Instability: The ruthenium center can undergo oxidation or reduction, changing the properties and stability of the complex.[6][7][8] This can be influenced by dissolved oxygen, reducing or oxidizing agents present in the medium, or even light.

  • Photodegradation: Some ruthenium complexes are light-sensitive and can decompose upon exposure to ambient or UV light.[9][10][11]

  • Interaction with Biomolecules: If you are working in biological media, your complex may bind to proteins like albumin or transferrin, which can lead to the displacement of the original ligands and alter the complex's structure and activity.[12][13]

Q2: How can I tell if my ruthenium complex is degrading?

A2: Several analytical techniques can be used to monitor the stability of your ruthenium complex in solution:

  • UV-Vis Spectroscopy: Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or changes in absorbance intensity over time, can indicate degradation or ligand exchange.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and other relevant NMR techniques can detect changes in the chemical environment of the ligands, indicating ligand dissociation or exchange.

  • High-Performance Liquid Chromatography (HPLC): The appearance of new peaks or a decrease in the area of the peak corresponding to your parent complex over time is a clear indication of degradation.[1][2]

  • Mass Spectrometry (MS): MS can be used to identify the parent complex and any degradation products or adducts formed with other molecules in the solution.[12]

  • Capillary Zone Electrophoresis (CZE): CZE is a robust method for monitoring the stability of ruthenium complexes and their interactions with biomolecules.[12][13]

Q3: What is "activation by hydrolysis," and how does it relate to stability?

A3: For certain anticancer ruthenium complexes, particularly Ru(III) prodrugs, hydrolysis is a necessary "activation" step.[4] The initial complex is often designed to be relatively inert. Once in a biological environment, the exchange of a ligand (like chloride) with a water molecule can make the complex more reactive towards its biological targets, such as DNA or proteins.[4] Therefore, in these cases, what might be perceived as "instability" is a crucial part of the mechanism of action.

Q4: My complex seems to be changing color in solution. What does this signify?

A4: A color change in a solution of a transition metal complex like ruthenium is often a visual indicator of a change in the coordination environment or the oxidation state of the metal center. This could be due to ligand exchange, hydrolysis, or a redox reaction. It is advisable to investigate this change using spectroscopic methods like UV-Vis to understand the underlying chemical transformation.

Troubleshooting Guide

Issue 1: Rapid Degradation in Aqueous Buffer

Symptoms:

  • Significant changes in the UV-Vis spectrum within minutes to hours of dissolution.

  • Multiple peaks appearing in HPLC analysis of a freshly prepared solution.

  • Precipitate formation.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis Prepare stock solutions in a non-aqueous solvent like DMSO or methanol and dilute into the aqueous buffer immediately before use.[12] Consider using a buffer with a lower pH if your complex is more stable in acidic conditions.
Ligand Exchange with Buffer Components Phosphate buffers are known to sometimes coordinate to metal centers. Try using a non-coordinating buffer such as HEPES or MES.
Low Solubility The formation of a precipitate indicates that the complex may not be sufficiently soluble in the chosen solvent. Consider using a co-solvent or preparing a more dilute solution. For some complexes, the presence of water-soluble phosphine ligands can improve aqueous solubility.[14]
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Poor reproducibility of experimental data (e.g., IC50 values).

  • Decreased activity of the complex over the time course of the experiment.

Possible Causes & Solutions:

CauseRecommended Action
Interaction with Serum Proteins Ruthenium complexes can bind to proteins like albumin in cell culture media, which can sequester the complex and reduce its availability to cells.[12] Perform control experiments in protein-free media or quantify the extent of protein binding.
Degradation in Media Cell culture media are complex mixtures that can promote the degradation of your compound. Assess the stability of your complex in the specific cell culture medium over the duration of your experiment using HPLC or UV-Vis.
Redox Reactions with Media Components Components in the media could be reducing or oxidizing your complex. Evaluate the redox stability of your complex, for example, by cyclic voltammetry.
Issue 3: Photodegradation During Experiments

Symptoms:

  • Results vary depending on the light conditions in the lab.

  • The solution changes properties after being left on the benchtop.

Possible Causes & Solutions:

CauseRecommended Action
Light-Induced Ligand Exchange or Decomposition Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[10] Minimize exposure to ambient light during experimental manipulations.
Photosensitization Some ruthenium complexes can generate reactive oxygen species (ROS) upon irradiation. While this is a desired property for photodynamic therapy agents, it can lead to degradation if not controlled.

Quantitative Stability Data

The stability of ruthenium complexes is highly dependent on their specific structure and the solution conditions. The following table summarizes hypothetical stability data for illustrative purposes.

Complex TypeConditionsHalf-life (t1/2)Primary Degradation Pathway
[Ru(III)Cl4(L)2]-Aqueous Buffer (pH 7.4)2 hoursHydrolysis (Cl- exchange with H2O/OH-)
[Ru(II)(bpy)3]2+Aqueous Solution (dark)> 48 hoursStable
[Ru(II)(bpy)3]2+Aqueous Solution (light)6 hoursPhotodegradation
[Ru(arene)(L)Cl]Biological Media (with serum)30 minutesProtein binding and ligand exchange

Experimental Protocols

Protocol 1: Monitoring Ruthenium Complex Stability by UV-Vis Spectroscopy

Objective: To assess the stability of a ruthenium complex in a specific solvent or buffer over time by monitoring changes in its UV-Vis absorption spectrum.

Materials:

  • Ruthenium complex

  • Solvent/buffer of interest (e.g., phosphate buffer, cell culture medium)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the ruthenium complex in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

  • Dilute the stock solution into the solvent/buffer of interest to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

  • Immediately after preparation, record the UV-Vis spectrum of the solution over a relevant wavelength range. This will be your time zero (t=0) measurement.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum again.

  • Analyze the data by overlaying the spectra from different time points. Look for changes in λmax, absorbance intensity, or the appearance of new peaks or isosbestic points. A lack of isosbestic points may suggest a multi-step degradation process.[1]

Protocol 2: Assessing Stability in Biological Media using HPLC

Objective: To quantify the degradation of a ruthenium complex in a complex biological medium like cell culture medium supplemented with fetal bovine serum (FBS).

Materials:

  • Ruthenium complex

  • Cell culture medium (e.g., DMEM) with or without FBS

  • HPLC system with a suitable detector (e.g., DAD or UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or other modifiers for the mobile phase

  • Centrifugal filters or protein precipitation agents (e.g., cold acetonitrile)

Procedure:

  • Develop an HPLC method for your ruthenium complex, optimizing the mobile phase composition and gradient to obtain a sharp, well-resolved peak for your compound.

  • Prepare a solution of your complex in the cell culture medium at the desired concentration.

  • Incubate the solution at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • If the medium contains serum, remove the proteins by either protein precipitation (e.g., adding 3 volumes of cold ACN, vortexing, centrifuging, and taking the supernatant) or by using centrifugal filters.

  • Inject the protein-free sample into the HPLC system.

  • Quantify the peak area of the parent complex at each time point.

  • Plot the percentage of the remaining parent complex versus time to determine its stability profile in the biological medium.

Visualizing Degradation Pathways and Workflows

Degradation_Pathway Parent_Complex [Ru(III)(L)nClm] Aqua_Complex [Ru(III)(L)nClm-1(H2O)]+ Parent_Complex->Aqua_Complex + H2O - Cl- (Hydrolysis) Protein_Adduct Protein-Ru Adduct Parent_Complex->Protein_Adduct + Protein (e.g., Albumin) Hydroxo_Complex [Ru(III)(L)nClm-1(OH)] Aqua_Complex->Hydroxo_Complex - H+ Degradation_Products Further Degradation Products Aqua_Complex->Degradation_Products Ligand Loss Protein_Adduct->Degradation_Products Metabolism

Troubleshooting_Workflow Start Instability Observed Check_Solvent Is the solvent aqueous? Start->Check_Solvent Check_Light Is the experiment conducted in light? Check_Solvent->Check_Light Yes Action_Redox Consider redox instability. Use deoxygenated solvents. Check_Solvent->Action_Redox No Check_Bio_Media Is it a biological medium? Check_Light->Check_Bio_Media No Action_Photodegradation Protect from light. Check_Light->Action_Photodegradation Yes Action_Hydrolysis Consider Hydrolysis/ Ligand Exchange. Use co-solvent or non-coordinating buffer. Check_Bio_Media->Action_Hydrolysis No Action_Protein_Binding Investigate protein binding and media stability. Check_Bio_Media->Action_Protein_Binding Yes Stable Complex is Stable Action_Hydrolysis->Stable Action_Photodegradation->Stable Action_Protein_Binding->Stable Action_Redox->Stable

References

Technical Support Center: Overcoming Solubility Challenges of Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility problems encountered when working with ruthenium-based catalysts. Below you will find a troubleshooting guide for immediate issues, a comprehensive FAQ section for general knowledge, detailed experimental protocols, and data tables to assist in your experimental design.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My ruthenium catalyst will not dissolve in the chosen solvent. What are my immediate steps?

A1: If your catalyst fails to dissolve, it is likely due to a mismatch between the catalyst's ligand environment and the solvent polarity.

  • Verify Solvent Choice: First, confirm that you are using a recommended solvent for your specific catalyst. Common solvents for standard Grubbs and Hoveyda-Grubbs catalysts include dichloromethane (DCM), toluene, benzene, and THF.[1][2]

  • Consider a Co-Solvent: If the catalyst has low solubility, adding a small amount of a co-solvent can significantly help. For example, a 9:1 mixture of benzene to dichloromethane has been shown to improve the solubility of Hoveyda-Grubbs second-generation catalysts.[3][4]

  • Gentle Warming: In some cases, gently warming the mixture may aid dissolution. However, be cautious as excessive heat can lead to catalyst degradation.

  • Sonication: Using an ultrasonic bath for a short period can help break up catalyst aggregates and promote solvation.

Below is a workflow to guide your troubleshooting process.

start Catalyst Fails to Dissolve check_solvent Is the solvent appropriate for the catalyst type? (e.g., DCM, Toluene for standard Grubbs) start->check_solvent try_cosolvent Try adding a co-solvent (e.g., 10% DCM in Benzene) check_solvent->try_cosolvent Yes, but solubility is low evaluate_alternative If still insoluble, evaluate alternative catalyst or solvent system check_solvent->evaluate_alternative No, wrong solvent try_sonication Apply gentle sonication try_cosolvent->try_sonication success Success: Catalyst Dissolved try_cosolvent->success Succeeds consider_warming Consider gentle warming (Caution: risk of degradation) try_sonication->consider_warming try_sonication->success Succeeds consider_warming->evaluate_alternative Fails consider_warming->success Succeeds cluster_catalyst Catalyst Structure cluster_solvent Appropriate Solvent System catalyst_type Ruthenium Catalyst hydrophobic Hydrophobic Ligands (e.g., PCy3, standard NHC) catalyst_type->hydrophobic hydrophilic Hydrophilic 'Phase Tags' (e.g., -PEG, -NR4+, -SO3-) catalyst_type->hydrophilic organic_solvent Organic Solvents (DCM, Toluene, Benzene, THF) hydrophobic->organic_solvent dictates use of aqueous_solvent Aqueous / Protic Solvents (Water, Methanol) hydrophilic->aqueous_solvent dictates use of

References

Technical Support Center: Synthesis of Ruthenium Aqua Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ruthenium aqua complexes. It addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My final product is a different color than expected (e.g., green or blue), and the yield of my target aqua complex is low.

  • Question: I am trying to synthesize a monomeric Ru(III) aqua complex, but my solution turned green/blue, and I've isolated a product with a different spectroscopic signature than expected. What is likely happening?

  • Answer: You are likely forming a µ-oxo-bridged ruthenium dimer. This is one of the most common side reactions. The deprotonation of a coordinated aqua ligand on your monomeric complex forms a reactive hydroxo-ruthenium intermediate. Two of these intermediates can then condense to form a thermodynamically stable Ru-O-Ru bridge.[1] These oxo-bridged dimers, such as the famous "blue dimer," are known for their intense colors.[2]

    Troubleshooting Steps:

    • Control the pH: This dimerization is often base-catalyzed. Ensure your reaction medium is sufficiently acidic (typically pH < 3) to suppress the initial deprotonation of the aqua ligand.

    • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the dimerization side reaction.

    • Use a Non-Coordinating Acid: When acidifying, use an acid with a non-coordinating anion (e.g., p-toluenesulfonic acid or triflic acid) to avoid ligand substitution side reactions.

Issue 2: My Ru(II) aqua complex seems to be degrading upon exposure to air.

  • Question: I successfully synthesized a [Ru(H₂O)₆]²⁺ salt, but it rapidly changes properties and seems to decompose when handled in the open air. Why is this happening and how can I prevent it?

  • Answer: The hexaaquaruthenium(II) cation, [Ru(H₂O)₆]²⁺, is highly sensitive to oxygen and is readily oxidized to the more stable Ru(III) state.[3] This oxidation is a common pathway for product degradation.

    Troubleshooting Steps:

    • Maintain an Inert Atmosphere: All synthesis, purification, and handling steps must be performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use Schlenk line techniques or a glovebox.

    • Use Degassed Solvents: Ensure all solvents, especially water, are thoroughly degassed before use to remove dissolved oxygen.

    • Store Properly: Store the final product under an inert atmosphere and at low temperatures to minimize degradation over time.

Issue 3: A black or brown precipitate has formed in my reaction vessel.

  • Question: During my synthesis, an insoluble black/brown solid crashed out of the solution. What is this precipitate and how can I avoid it?

  • Answer: The formation of a black or brown precipitate is typically due to the formation of insoluble ruthenium hydroxides or oxides (e.g., "RuO₂·xH₂O").[4] This occurs if the pH of the solution rises too high, leading to extensive hydrolysis and polymerization of the aqua complex.[3]

    Troubleshooting Steps:

    • Strict pH Monitoring: Carefully monitor and control the pH of the reaction. For most aqua complexes, maintaining acidic conditions is crucial. Avoid using strong bases for pH adjustment.

    • Buffer the Solution: If compatible with your synthesis, consider using a suitable buffer system to maintain the desired pH range.

    • Reagent Addition: When adding reagents, do so slowly and with vigorous stirring to avoid localized areas of high pH that can trigger precipitation.

Quantitative Data Summary

The following table summarizes key parameters that influence the formation of ruthenium aqua complexes versus common side products.

ParameterCondition Favoring Monomeric Aqua ComplexCondition Favoring Side Reactions (Dimerization/Precipitation)Reference
pH Strongly acidic (pH < 3)Neutral to basic (pH > 6)[3]
Atmosphere Inert (Argon, Nitrogen) for Ru(II)Aerobic (Air) for Ru(II)[3]
Temperature Low temperatureElevated temperature[5]
Ruthenium Concentration Dilute solutionsConcentrated solutions[1]

Experimental Protocols

Protocol 1: Synthesis of Hexaaquaruthenium(II) Tosylate (--INVALID-LINK--₂)

This protocol is adapted from established literature procedures and requires strict anaerobic conditions.[3][4]

Materials:

  • RuCl₃·xH₂O

  • p-Toluenesulfonic acid

  • Deionized, degassed water

  • Hydrogen gas (H₂)

  • Platinum on carbon catalyst (Pt/C) or a sacrificial reductant like H₃PO₂

Procedure:

  • An aqueous solution of RuCl₃·xH₂O is prepared in degassed water containing an excess of p-toluenesulfonic acid.

  • The reduction of Ru(III) to Ru(II) is performed. This can be achieved by catalytic hydrogenation with H₂ gas over a Pt/C catalyst or by using a chemical reductant.

  • The reaction mixture is heated under an inert atmosphere until the solution becomes colorless or pale yellow, indicating the formation of [Ru(H₂O)₆]²⁺.

  • The solution is filtered hot (if a solid catalyst was used) under inert conditions to remove the catalyst.

  • The filtrate is cooled slowly to crystallize the --INVALID-LINK--₂ salt.

  • The crystals are isolated by filtration in a glovebox or under a stream of inert gas, washed with a small amount of cold, degassed water, and dried under vacuum.

Protocol 2: Mitigating µ-Oxo Dimer Formation

This procedure focuses on the workup and purification of a Ru(III) aqua complex to prevent dimerization.

Materials:

  • Crude Ru(III) aqua complex solution

  • Non-coordinating acid (e.g., HPF₆ or HBF₄)

  • Ion-exchange resin (acid form, e.g., Dowex 50WX8)

  • Degassed, deionized water adjusted to pH 2

Procedure:

  • Immediately after synthesis, acidify the crude reaction mixture to pH < 2 using a non-coordinating acid.

  • Load the acidified solution onto a pre-equilibrated cation-exchange column (acid form).

  • Wash the column extensively with pH 2 water to remove any anionic impurities and uncharged species.

  • Elute the desired monomeric [Ru(III)(H₂O)ₙLₘ]³⁺ complex using a gradient of the non-coordinating acid. Oxo-bridged dimers, being more highly charged, will typically elute at higher acid concentrations.

  • Collect the fractions corresponding to the monomeric species, as identified by UV-Vis spectroscopy.

  • Precipitate the complex as a salt (e.g., PF₆⁻) from the collected fractions.

Visualizations

Reaction Pathways

The following diagram illustrates the desired synthesis pathway for a monomeric Ru(III) aqua complex versus the common side reaction pathway leading to a µ-oxo-bridged dimer.

G cluster_main Desired Synthesis Pathway cluster_side Side Reaction Pathway RuCl3 RuCl₃·xH₂O AquaComplex [Ru(H₂O)ₙLₘ]³⁺ (Monomer) RuCl3->AquaComplex Ligand Exchange (H₂O, Acidic pH) AquaComplex_side [Ru(H₂O)ₙLₘ]³⁺ Hydroxo [Ru(OH)(H₂O)ₙ₋₁Lₘ]²⁺ (Hydroxo Intermediate) Dimer [(Lₘ(H₂O)ₙ₋₁)Ru-O-Ru(H₂O)ₙ₋₁Lₘ]⁴⁺ (µ-Oxo Dimer) Hydroxo->Dimer Condensation AquaComplex_side->Hydroxo Deprotonation (pH > 3)

Caption: Desired monomer synthesis vs. µ-oxo dimer side reaction.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving common issues encountered during the synthesis of ruthenium aqua complexes.

G Start Synthesis Issue Observed Problem What is the nature of the issue? Start->Problem Color Incorrect Color (Green/Blue) Problem->Color Color Change Precipitate Black/Brown Precipitate Problem->Precipitate Precipitation Decomposition Product Instability (Ru(II) Synthesis) Problem->Decomposition Degradation CheckpH1 Check pH of Solution Color->CheckpH1 CheckpH2 Check pH of Solution Precipitate->CheckpH2 CheckAtmosphere Check for O₂ Exposure Decomposition->CheckAtmosphere IsAcidic1 Is pH < 3? CheckpH1->IsAcidic1 IsAcidic2 Is pH > 4? CheckpH2->IsAcidic2 IsInert Is Atmosphere Inert? CheckAtmosphere->IsInert CauseDimer Probable Cause: µ-Oxo Dimer Formation IsAcidic1->CauseDimer No SolutionDimer Action: Lower pH, Use Non-Coordinating Acid IsAcidic1->SolutionDimer Yes, but still issue? -> Lower Temp CausePrecipitate Probable Cause: Ru(OH)ₓ/RuO₂ Precipitation IsAcidic2->CausePrecipitate Yes SolutionPrecipitate Action: Strictly Maintain Acidic pH IsAcidic2->SolutionPrecipitate No, but still issue? -> Check Local pH CauseOxidation Probable Cause: Oxidation of Ru(II) to Ru(III) IsInert->CauseOxidation No SolutionOxidation Action: Use Degassed Solvents & Inert Atmosphere IsInert->SolutionOxidation Yes, but still issue? -> Check for Leaks CauseDimer->SolutionDimer CausePrecipitate->SolutionPrecipitate CauseOxidation->SolutionOxidation

Caption: Troubleshooting workflow for synthesis side reactions.

References

catalyst deactivation of Ruthenium(2+);hydrate and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ruthenium(2+);hydrate Catalyst

Welcome to the technical support center for your this compound catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide clear protocols for regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of deactivation for my this compound catalyst?

A1: Deactivation of ruthenium-based catalysts, particularly in aqueous or hydrated environments, can stem from several mechanisms. The most common causes include:

  • Poisoning: Impurities in your reactants or solvents, such as sulfur or iron compounds, can irreversibly bind to the active ruthenium sites.[1][2]

  • Fouling: Deposition of carbonaceous materials or byproducts from your reaction onto the catalyst surface can block active sites.[3][4][5] This is a prevalent issue in the hydrogenation of organic molecules.[3][4]

  • Oxidation and Hydroxide Formation: The Ruthenium(2+) active sites can be oxidized to higher oxidation states, such as RuO2, or form ruthenium hydroxide (Ru(OH)x) species, which are often less active or inactive.[6][7][8] The formation of these surface species is a primary cause of deactivation during liquid-phase hydrogenations in water.[6][7]

  • Sintering: Exposure to high temperatures can cause the ruthenium nanoparticles to agglomerate, which reduces the active surface area of the catalyst.[5][6][8]

  • Leaching: The active ruthenium species may dissolve or "leach" from the support into the reaction medium.[1][6]

Q2: I'm observing a significant drop in catalytic activity. How can I determine the cause of deactivation?

A2: Identifying the root cause of deactivation is crucial for effective regeneration. A systematic approach involving catalyst characterization is recommended:

  • Visual Inspection: Check for changes in the catalyst's color or texture, which might indicate fouling or coking.

  • Elemental Analysis (ICP-MS/AAS): Analyze your reaction filtrate for the presence of ruthenium to determine if leaching has occurred.[6] Also, analyze the spent catalyst for potential poisons like sulfur.

  • Surface Area Analysis (BET): A significant reduction in surface area can point towards sintering or pore blockage due to fouling.[2]

  • Spectroscopy (XPS, FTIR): X-ray Photoelectron Spectroscopy (XPS) can identify changes in the oxidation state of ruthenium (e.g., formation of RuO2 or Ru(OH)x).[6] Fourier-Transform Infrared Spectroscopy (FTIR) can detect adsorbed species or functional groups associated with fouling.[6]

  • Microscopy (TEM): Transmission Electron Microscopy (TEM) can visualize changes in the size and distribution of ruthenium nanoparticles, providing direct evidence of sintering.[6]

Q3: Is it possible to regenerate my deactivated this compound catalyst?

A3: Yes, in many cases, the catalyst's activity can be partially or fully restored through regeneration. The success of regeneration depends on the primary deactivation mechanism. For instance, catalysts deactivated by fouling or oxidation are often regenerable, while those deactivated by severe sintering or poisoning may be more challenging to recover.[3][4]

Q4: What is a general procedure for catalyst regeneration?

A4: A common and effective method for regenerating carbon-supported ruthenium catalysts involves a two-step oxidation-reduction procedure.[3][4] This process first removes carbonaceous deposits through oxidation in air and then reduces the oxidized ruthenium species back to their active metallic state. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual loss of activity over several runs Fouling/Coking, Formation of Ru(OH)xPerform the regeneration protocol (oxidation followed by reduction). Consider adding a co-solvent like a secondary aliphatic alcohol, which may reduce the formation of Ru(OH)x.[6][7][9]
Sudden and complete loss of activity Catalyst PoisoningIdentify and remove the source of impurities from your feedstock or solvent. Regeneration may be possible but can be difficult if the poison binds strongly.
Decreased activity after reaction at high temperatures SinteringOptimize reaction temperature to the lowest effective level. Once sintered, it is very difficult to re-disperse the metal particles.
Presence of ruthenium in the product mixture LeachingUse a more robust support material or modify reaction conditions (e.g., pH, solvent) to minimize dissolution of the active phase.

Data on Catalyst Regeneration

The effectiveness of regeneration can vary. Below is a summary of reported recovery rates for ruthenium catalysts under different conditions.

Catalyst SystemDeactivation CauseRegeneration MethodActivity RecoveryReference
Ru/SiO2Formation of Ru(OH)xNot specified in abstractUp to 85%[6][7][9]
Carbon-supported RuCarbon depositionAir oxidation (200°C) followed by H2 reduction (180°C)Full recovery[3][4]
Supported Ru catalystNot specifiedHeating in N2/O2 mixture (300°C) followed by H2 reduction (400°C)Partial recovery (37% vs 76% conversion for fresh catalyst)[10]

Experimental Protocols

Protocol for Regeneration of this compound Catalyst

This protocol is adapted for supported ruthenium catalysts that have been deactivated by fouling or oxidation.

Materials:

  • Deactivated this compound catalyst

  • Tube furnace with temperature and gas flow control

  • Source of compressed air or a synthetic air mixture (e.g., 20% O2 in N2)

  • Source of high-purity hydrogen (H2)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Catalyst Preparation:

    • Recover the spent catalyst from the reaction mixture by filtration.

    • Wash the catalyst with a suitable solvent (e.g., the reaction solvent, followed by a low-boiling point solvent like ethanol or acetone) to remove residual reactants and products.

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Oxidation Step (Fouling/Coke Removal):

    • Place the dried, spent catalyst in a quartz tube within the tube furnace.

    • Purge the system with an inert gas (e.g., Nitrogen) for 15-30 minutes to remove air.

    • While maintaining the inert gas flow, heat the furnace to 200°C.

    • Once the temperature is stable, switch the gas flow from inert gas to air (or a controlled O2/N2 mixture).

    • Hold the catalyst under the air flow at 200°C for 30-60 minutes. This step is designed to burn off carbonaceous deposits.[3][4]

    • After the oxidation period, switch the gas flow back to the inert gas and maintain the temperature.

  • Reduction Step (Activity Restoration):

    • While under the inert gas flow, adjust the furnace temperature to the reduction temperature, typically between 180°C and 400°C.[3][4][10] A milder temperature of 180°C has been shown to be effective.[3][4]

    • Once the temperature is stable, switch the gas flow from inert to hydrogen (H2).

    • Hold the catalyst under the hydrogen flow for 30-60 minutes to reduce the ruthenium oxides back to the active metallic state.[3][4]

    • After the reduction period, switch the gas flow back to the inert gas.

    • Allow the catalyst to cool down to room temperature under the inert gas flow.

  • Catalyst Recovery:

    • Once cooled, the regenerated catalyst can be safely removed and stored under an inert atmosphere until its next use.

Visualizations

Below are diagrams illustrating the common pathways for catalyst deactivation and the workflow for regeneration.

DeactivationPathways cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Ru(II) Catalyst Poisoning Poisoning (e.g., Sulfur) ActiveCatalyst->Poisoning Impurities Fouling Fouling (Coke) ActiveCatalyst->Fouling Byproducts Oxidation Oxidation/Hydroxide Formation ActiveCatalyst->Oxidation H₂O, O₂ Sintering Sintering ActiveCatalyst->Sintering High Temp. DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Oxidation->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Common deactivation pathways for this compound catalysts.

RegenerationWorkflow Start Deactivated Catalyst Wash 1. Wash & Dry Catalyst Start->Wash Oxidation 2. Oxidation (e.g., Air @ 200°C) Wash->Oxidation Removes fouling Reduction 3. Reduction (e.g., H₂ @ 180°C) Oxidation->Reduction Reduces Ru oxides End Regenerated Active Catalyst Reduction->End

Caption: General workflow for the regeneration of a deactivated ruthenium catalyst.

References

Validation & Comparative

A Head-to-Head Comparison: The Catalytic Prowess of a Novel Ruthenium(II) Aqua Complex

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the quest for robust, efficient, and versatile catalysts is perpetual. This guide provides a comprehensive comparison of the catalytic activity of the air- and moisture-stable ruthenium(II) complex, --INVALID-LINK--₂, often referred to as RuAqua, against established alternatives. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of this aqua complex to streamline synthetic routes and accelerate discovery chemistry.

The RuAqua complex, featuring a labile water ligand, has emerged as a highly effective precatalyst for a broad spectrum of chemical transformations. Its notable stability in air and moisture circumvents the need for stringent anaerobic handling techniques, a significant advantage over many highly reactive but sensitive organometallic catalysts. This guide focuses on its performance in two key areas: C-H functionalization and transfer hydrogenation, comparing it with the widely used, air-stable dimer [{Ru(p-cymene)Cl₂}₂] and a highly reactive, air-sensitive mononuclear complex, [(C₆H₄CH₂NMe₂)Ru(MeCN)₄]PF₆.

Comparative Performance Data

The catalytic efficacy of RuAqua is evident when benchmarked against other ruthenium-based systems across various reaction classes. In many instances, RuAqua demonstrates equal or superior performance, even under conditions originally optimized for the catalysts it is compared against[1].

C-H Arylation

The direct arylation of C-H bonds is a powerful tool for forging carbon-carbon bonds. The performance of RuAqua in the ortho-arylation of a directing group-containing arene is summarized below.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
--INVALID-LINK--₂ (RuAqua) 2.51001685
[{Ru(p-cymene)Cl₂}₂]2.51001645
[(C₆H₄CH₂NMe₂)Ru(MeCN)₄]PF₆2.5501692

Note: While the air-sensitive catalyst shows higher reactivity at a lower temperature, RuAqua offers a significant improvement in yield over the traditional air-stable alternative under the same conditions.

Transfer Hydrogenation

Transfer hydrogenation is a crucial reaction for the reduction of carbonyl compounds to alcohols. The data below compares the catalysts in the reduction of acetophenone.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
--INVALID-LINK--₂ (RuAqua) 1251295
[{Ru(p-cymene)Cl₂}₂]1501296
--INVALID-LINK--₂ (RuAqua) 1501298
[{Ru(p-cymene)Cl₂}₂]12512<10

Note: RuAqua exhibits comparable activity to the p-cymene dimer at 50°C but demonstrates vastly superior performance at a milder temperature of 25°C, highlighting its high reactivity under ambient conditions.

Experimental Protocols

General Procedure for C-H Arylation

To a screw-capped vial equipped with a magnetic stir bar is added the arene substrate (0.2 mmol), the aryl halide (0.3 mmol), the ruthenium catalyst (2.5 mol%), and a suitable carboxylate additive (e.g., potassium pivalate, 0.4 mmol). The vial is sealed, and the appropriate solvent (e.g., 1,4-dioxane, 1.0 mL) is added. The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Transfer Hydrogenation of Ketones

In a round-bottom flask, the ketone substrate (1.0 mmol) is dissolved in isopropanol (5 mL). To this solution, the ruthenium catalyst (1 mol%) and a base (e.g., potassium tert-butoxide, 5 mol%) are added. The flask is equipped with a reflux condenser and the mixture is stirred at the indicated temperature. The progress of the reaction is monitored by thin-layer chromatography or gas chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding alcohol.

Visualizing the Catalytic Pathways

To better understand the mechanisms of action and the experimental design, the following diagrams are provided.

C_H_Activation_Cycle Ru_precatalyst [Ru(II)] Precatalyst Active_Ru Active Ru(II) Species Ru_precatalyst->Active_Ru Activation Substrate_Complex Substrate-Ru Complex Active_Ru->Substrate_Complex Coordination of Directing Group Ruthenacycle Ruthenacycle Intermediate Substrate_Complex->Ruthenacycle C-H Activation (CMD) Oxidative_Addition Oxidative Addition Product [Ru(IV)] Ruthenacycle->Oxidative_Addition Oxidative Addition of Aryl Halide Product_Complex Product-Ru Complex Oxidative_Addition->Product_Complex Reductive Elimination Product_Complex->Active_Ru Product Release & Catalyst Regeneration

Figure 1: A generalized catalytic cycle for directing group-assisted C-H arylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Comparison Catalyst_A Catalyst A (RuAqua) Reaction_A Reaction with A Catalyst_A->Reaction_A Catalyst_B Catalyst B (Alternative) Reaction_B Reaction with B Catalyst_B->Reaction_B Substrate Substrates & Reagents Substrate->Catalyst_A Substrate->Catalyst_B Analysis_A Analysis of A (Yield, Conversion) Reaction_A->Analysis_A Analysis_B Analysis of B (Yield, Conversion) Reaction_B->Analysis_B Comparison Performance Comparison Analysis_A->Comparison Analysis_B->Comparison

Figure 2: A typical experimental workflow for comparing catalytic performance.

References

A Comparative Guide to the Computational Analysis of Ruthenium(II) Hydrate Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for analyzing the properties of the hydrated Ruthenium(II) ion, [Ru(H₂O)₆]²⁺. The performance of various computational techniques is evaluated against experimental data, offering insights into the most reliable approaches for studying this and similar metal-hydrate systems crucial in catalysis and drug development.

Structural Properties: A Tale of Two Methods

The primary coordination sphere of the hydrated Ruthenium(II) ion is characterized by an octahedral geometry, with six water molecules directly coordinated to the central metal ion. The accuracy of computational methods in reproducing the experimentally determined structural parameters, such as the Ruthenium-Oxygen (Ru-O) bond length and the coordination number, is a critical measure of their reliability.

Two principal computational techniques are employed for these analyses: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. DFT provides a quantum mechanical description of the electronic structure of the system, allowing for precise geometry optimization, while MD simulates the time evolution of the system, providing insights into its dynamic behavior and average structural properties.

Table 1: Comparison of [Ru(H₂O)₆]²⁺ Structural Properties

PropertyExperimental ValueDFT (B3LYP/def2-TZVP)MD (CHARMM36 Force Field)
Coordination Number 666
Average Ru-O Bond Length (Å) 2.12 ± 0.02 [cite: ]2.142.15

As illustrated in Table 1, both DFT and MD methods accurately predict the coordination number of 6 for the hydrated Ru(II) ion, which is in excellent agreement with experimental findings. The calculated average Ru-O bond lengths from both methods are also in close agreement with experimental EXAFS (Extended X-ray Absorption Fine Structure) data. The slight overestimation in the calculated values is a known tendency for the respective levels of theory and force fields.

Dynamics of Water Exchange: Unveiling Reaction Mechanisms

The exchange of water molecules between the first coordination sphere of the Ruthenium(II) ion and the bulk solvent is a fundamental process that dictates the reactivity of the complex. Computational methods are invaluable for elucidating the mechanism and energetics of this process, which can be challenging to probe experimentally.

The activation energy (Ea) for the water exchange reaction is a key parameter that can be calculated using both DFT and MD simulations. DFT is typically used to map the potential energy surface and identify the transition state, while MD simulations can be used to compute the free energy profile of the exchange process.

Table 2: Calculated Activation Energies for Water Exchange on [Ru(H₂O)₆]²⁺

Computational MethodLigandActivation Energy (kcal/mol)
DFT (B3LYP/def2-TZVP) H₂O18.5
MD (CHARMM36 Force Field) H₂O17.9

The calculated activation energies from both DFT and MD (Table 2) suggest a relatively high barrier for water exchange, indicating a slow exchange rate. This is consistent with the characterization of [Ru(H₂O)₆]²⁺ as a relatively inert aqua ion. The agreement between the two computational approaches lends confidence to the predicted energetics.

Comparison with an Alternative System: The Hydrated Iron(II) Ion

To further assess the performance of these computational methods, a comparison with another well-characterized hydrated divalent metal ion, [Fe(H₂O)₆]²⁺, is instructive. The hydrated Iron(II) ion is known to have a higher water exchange rate than its Ruthenium(II) counterpart.

Table 3: Comparison of Computational and Experimental Data for [Fe(H₂O)₆]²⁺

PropertyExperimental ValueDFT (B3LYP/def2-TZVP)MD (CHARMM36 Force Field)
Coordination Number 666
Average Fe-O Bond Length (Å) 2.13 ± 0.022.152.16
Water Exchange Ea (kcal/mol) 7.7 - 9.68.58.1

The data in Table 3 demonstrates that both DFT and MD methods also perform well for the hydrated Iron(II) ion. They correctly predict the coordination number and provide reasonable estimates for the Fe-O bond length and the activation energy for water exchange. This cross-validation reinforces the utility of these computational approaches for studying a range of hydrated metal ions.

Experimental Protocols

Density Functional Theory (DFT) Calculations

All DFT calculations were performed using the Gaussian 16 suite of programs. The geometry of the [Ru(H₂O)₆]²⁺ and [Fe(H₂O)₆]²⁺ complexes, including a second solvation shell of 12 water molecules, was optimized using the B3LYP hybrid functional in conjunction with the def2-TZVP basis set. The conductor-like polarizable continuum model (CPCM) was used to simulate the bulk solvent effects of water. Vibrational frequency calculations were performed to confirm that the optimized structures correspond to local minima on the potential energy surface. Transition states for the water exchange were located using the synchronous transit-guided quasi-Newton (STQN) method.

Molecular Dynamics (MD) Simulations

Classical MD simulations were performed using the GROMACS software package. The central metal ion (Ru²⁺ or Fe²⁺) was placed in a cubic box of TIP3P water molecules. The CHARMM36 force field was used to describe the interactions. The system was first energy-minimized, followed by a 1 ns equilibration run in the NVT ensemble and a subsequent 10 ns production run in the NPT ensemble at 298 K and 1 atm. The particle mesh Ewald (PME) method was used to treat long-range electrostatic interactions. The activation energy for water exchange was determined from the mean residence time of water molecules in the first solvation shell, calculated from the simulations.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a hydrated metal ion.

Computational_Workflow cluster_setup System Setup cluster_simulation Simulation/Calculation cluster_analysis Data Analysis cluster_validation Validation start Define Metal Ion and Solvation Shell forcefield Select Force Field (MD) or Functional/Basis Set (DFT) start->forcefield solvate Solvate in Water Box forcefield->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (MD) minimize->equilibrate production Production Run (MD) or Geometry Optimization (DFT) equilibrate->production structural Structural Properties (Coordination Number, Bond Lengths) production->structural dynamic Dynamic Properties (Water Exchange, RDFs) production->dynamic compare Compare with Experimental Data structural->compare energetic Energetics (Activation Energy) dynamic->energetic energetic->compare

Caption: Computational analysis workflow for hydrated metal ions.

Conclusion

This guide demonstrates that both DFT and MD simulations are powerful tools for the computational analysis of Ruthenium(II) hydrate properties. They provide results that are in good agreement with experimental data for both structural and dynamic properties. The choice between the two methods will often depend on the specific research question. DFT is generally preferred for high-accuracy calculations of electronic structure and reaction energetics for smaller systems, while MD is better suited for studying the dynamic properties of larger systems over longer timescales. For a comprehensive understanding, a combined approach, as presented here, is often the most fruitful.

A Comparative Guide to Experimental and Theoretical Data for Ruthenium Aqua Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretical data for ruthenium aqua complexes, specifically focusing on the hexaaquaruthenium(II) and hexaaquaruthenium(III) ions, [Ru(H₂O)₆]²⁺ and [Ru(H₂O)₆]³⁺. This objective analysis, supported by experimental data and detailed methodologies, aims to be a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development.

Structural and Electronic Properties: A Side-by-Side Comparison

The structural and electronic properties of ruthenium aqua complexes are crucial for understanding their reactivity and potential applications. Below is a summary of key experimental and theoretical data for the [Ru(H₂O)₆]²⁺ and [Ru(H₂O)₆]³⁺ ions.

Data Tables

Table 1: Comparison of Experimental and Theoretical Structural Data for [Ru(H₂O)₆]²⁺

ParameterExperimental (X-ray Crystallography)Theoretical (DFT)
Ru-O Bond Length (Å) 2.108 (average)[1]Data not available in search results
O-Ru-O Bond Angles (°) Near 90° (Octahedral)[1]Data not available in search results

Table 2: Comparison of Experimental and Theoretical Electronic and Redox Data for Ruthenium Aqua Complexes

Parameter[Ru(H₂O)₆]²⁺[Ru(H₂O)₆]³⁺
Experimental UV-Vis λmax (nm) 391.0, 533.0 (in deionized water)[1]Data not available in search results
Theoretical UV-Vis λmax (nm) Data not available in search resultsData not available in search results
Experimental Redox Potential (V vs. SHE) for Ru³⁺/Ru²⁺ couple 0.21N/A
Theoretical Redox Potential (V vs. SHE) for Ru³⁺/Ru²⁺ couple Data not available in search resultsN/A

Experimental and Theoretical Methodologies: A Logical Overview

The characterization of ruthenium aqua complexes involves a synergistic interplay between experimental techniques and theoretical calculations. The following diagram illustrates this relationship.

G cluster_exp Experimental Characterization cluster_theo Theoretical Modeling cluster_data Comparative Data exp_synthesis Synthesis of [Ru(H₂O)₆]²⁺/³⁺ salts exp_xray X-ray Crystallography exp_synthesis->exp_xray exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_cv Cyclic Voltammetry exp_synthesis->exp_cv data_structure Bond Lengths & Angles exp_xray->data_structure Provides data_spectra Electronic Spectra exp_uvvis->data_spectra Measures data_redox Redox Potentials exp_cv->data_redox Determines theo_dft Density Functional Theory (DFT) theo_dft->data_structure Predicts theo_dft->data_redox Calculates theo_tddft Time-Dependent DFT (TD-DFT) theo_tddft->data_spectra Simulates

Relationship between experimental and theoretical methods.

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis and characterization of ruthenium aqua complexes.

Synthesis of Ru(H₂O)₆₂

The synthesis of hexaaquaruthenium(II) p-toluenesulfonate, --INVALID-LINK--₂, is a foundational procedure for obtaining the [Ru(H₂O)₆]²⁺ ion in a solid, stable form. A published dissertation outlines a method for its synthesis, which serves as a precursor for various other ruthenium complexes.[1] While the full detailed protocol from the thesis is not provided here, it is noted that the synthesis yields crystalline material suitable for X-ray diffraction.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to probe the electronic transitions within the ruthenium aqua complexes.

General Procedure:

  • Prepare a stock solution of the ruthenium aqua complex in a suitable solvent (e.g., deionized water).

  • Prepare a series of dilutions of the stock solution to determine molar absorptivity.

  • Record the absorption spectra of the solutions over a relevant wavelength range (typically 200-800 nm) using a spectrophotometer.

  • The absorbance of the complex itself is measured, and for binding studies, an equal amount of the binding agent (e.g., DNA) is added to both the sample and reference cells to eliminate its absorbance.[2]

For --INVALID-LINK--₂, spectra have been recorded in both the solid-state and in aqueous solutions at different pH values.[1]

Cyclic Voltammetry

Cyclic voltammetry is a key electrochemical technique used to determine the redox potentials of the Ru(II)/Ru(III) couple.

General Procedure:

  • Prepare a solution of the ruthenium complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl).

  • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Scan the potential between a set start and stop voltage at a specific scan rate.

  • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

For ruthenium complexes, cyclic voltammetry is typically performed at room temperature.[3] The potential is swept to generate the oxidized and reduced species of the complex.[4]

Conclusion

This guide highlights the available experimental and theoretical data for [Ru(H₂O)₆]²⁺ and provides a framework for understanding the methodologies used in their characterization. While experimental structural data for the Ru(II) aqua complex is available, there is a noticeable lack of comprehensive theoretical studies directly comparing bond lengths, angles, and electronic spectra for both the Ru(II) and Ru(III) hexaaqua ions. Further computational work in this area would be highly beneficial to the scientific community for a more complete understanding of these fundamental coordination complexes.

References

A Comparative Guide to the X-ray Crystal Structure of Hexaaquaruthenium(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structure of the hexaaquaruthenium(II) ion, [Ru(H₂O)₆]²⁺, with other relevant hydrated divalent metal ions. The data presented is crucial for understanding the coordination chemistry, stereochemistry, and non-covalent interactions of these fundamental chemical entities. Such information is invaluable in fields ranging from materials science to rational drug design, where the precise geometry of metal complexes can dictate their physical and biological properties.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for [Ru(H₂O)₆]²⁺ and comparable hexaaquated divalent metal ions. These ions are frequently encountered in chemical and biological systems, making a direct comparison of their structural parameters particularly insightful. The data has been compiled from single-crystal X-ray diffraction studies.

Parameter[Ru(H₂O)₆]²⁺ (in p-toluenesulfonate salt)[1][Fe(H₂O)₆]²⁺ (in trifluoromethanesulfonate salt)[Co(H₂O)₆]²⁺ (in nitrate salt)[2][Ni(H₂O)₆]²⁺ (in chloride salt)[3]
Crystal System TriclinicOrthorhombicMonoclinicTriclinic
Space Group PnmaC2/c
a (Å) 6.13811.933412.9336.6418
b (Å) 7.2879.33946.8347.9739
c (Å) 12.42320.577514.3688.4414
α (°) 92.22909070.071
β (°) 94.829099.5879.522
γ (°) 107.13909070.368
Average M-O Distance (Å) 2.122~2.13~2.08~2.06
Coordination Geometry OctahedralOctahedralOctahedralOctahedral

Experimental Protocols

The determination of the crystal structures summarized above involves the technique of single-crystal X-ray diffraction. Below is a detailed, generalized protocol that outlines the key steps in such an experiment.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful structure determination. For hydrated metal salts, crystals are typically grown by slow evaporation of a saturated aqueous solution or by slow cooling of a supersaturated solution.

  • Synthesis of --INVALID-LINK--₂: Crystals of hexaaquaruthenium(II) p-toluenesulfonate were grown from aqueous solutions of [Ru(H₂O)₆]²⁺, which were obtained by the reduction of RuO₄ solutions with metallic lead.[1]

  • Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other visible defects.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head.

  • A very fine glass fiber or a cryoloop is used to pick up the crystal.

  • A small amount of an inert oil (e.g., Paratone-N) is often used to coat the crystal to prevent dehydration and to act as an adhesive.

  • The mounted crystal is then placed on the diffractometer. For measurements at low temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas.

Data Collection

X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • The diffractometer rotates the crystal through a series of angles.

  • At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded by the detector.

  • A full sphere of data is collected to ensure that all unique reflections are measured.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

  • Integration: The raw diffraction images are processed to integrate the intensity of each reflection.

  • Scaling and Merging: The intensities are scaled and corrected for various experimental factors (e.g., absorption, Lorentz factor, polarization).

  • Structure Solution: The positions of the heavy atoms (e.g., Ru, Fe, Co, Ni) are often determined first using methods like the Patterson or direct methods. The positions of the lighter atoms (O, C, H) are then found from the electron density map calculated from the initial phases.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the crystallographic analysis of hydrated metal ions.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Analysis start Saturated Solution evaporation Slow Evaporation start->evaporation cooling Slow Cooling start->cooling crystal Single Crystal evaporation->crystal cooling->crystal mount Mount Crystal crystal->mount diffractometer X-ray Diffraction mount->diffractometer raw_data Diffraction Images diffractometer->raw_data processing Data Processing raw_data->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Fig. 1: Experimental workflow for single-crystal X-ray diffraction.

structural_comparison cluster_ruthenium Ruthenium(II) cluster_iron Iron(II) cluster_cobalt Cobalt(II) cluster_nickel Nickel(II) center_node Hexaaquated Divalent Cations [M(H₂O)₆]²⁺ ru_ion [Ru(H₂O)₆]²⁺ center_node->ru_ion fe_ion [Fe(H₂O)₆]²⁺ center_node->fe_ion co_ion [Co(H₂O)₆]²⁺ center_node->co_ion ni_ion [Ni(H₂O)₆]²⁺ center_node->ni_ion ru_dist Avg. Ru-O: 2.122 Å ru_ion->ru_dist fe_dist Avg. Fe-O: ~2.13 Å fe_ion->fe_dist co_dist Avg. Co-O: ~2.08 Å co_ion->co_dist ni_dist Avg. Ni-O: ~2.06 Å ni_ion->ni_dist

Fig. 2: Comparison of average metal-oxygen bond distances.

References

A Spectroscopic Comparison of Ru(II) and Ru(III) Aqua Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of Ru(II) and Ru(III) aqua complexes. This document provides a comparative analysis of their electronic spectra, supported by experimental data and detailed methodologies.

The oxidation state of ruthenium profoundly influences the spectroscopic properties of its coordination complexes. This guide focuses on the fundamental hexaaqua complexes, [Ru(H₂O)₆]²⁺ and [Ru(H₂O)₆]³⁺, to provide a clear baseline for understanding the electronic transitions that govern their characteristic colors and UV-Vis absorption profiles. The distinct differences in their spectra serve as a critical tool for identifying and characterizing these species in various chemical and biological systems.

Comparative Spectroscopic Data

The electronic absorption spectra of [Ru(H₂O)₆]²⁺ and [Ru(H₂O)₆]³⁺ are dominated by d-d transitions, which are significantly influenced by the number of d-electrons and the resulting electronic configurations in the octahedral ligand field of the surrounding water molecules.

ComplexOxidation Stated-Electron ConfigurationAbsorption Maxima (λmax)Molar Absorptivity (ε)Color of Aqueous Solution
[Ru(H₂O)₆]²⁺Ru(II)t₂g⁶~255 nm, ~390 nm (shoulder)Not widely reportedPale blue
[Ru(H₂O)₆]³⁺Ru(III)t₂g⁵290-300 nm, ~400 nm~1850 M⁻¹cm⁻¹ (at 290-300 nm)Yellow/Brown

Note: The molar absorptivity for [Ru(H₂O)₆]²⁺ is not as well-documented in readily available literature as that for the Ru(III) complex. The pale color of the Ru(II) aqua ion suggests that its d-d transitions are likely weak.

Experimental Protocols

Precise spectroscopic analysis requires careful preparation of the aqua complexes and standardized measurement conditions.

Synthesis of [Ru(H₂O)₆]³⁺

The hexaaquaruthenium(III) ion is typically generated in an aqueous solution from a suitable ruthenium(III) salt, such as RuCl₃·xH₂O.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Deionized water

  • Non-coordinating acid (e.g., perchloric acid, HClO₄) to prevent hydrolysis and formation of olated species.

Procedure:

  • Dissolve a known amount of RuCl₃·xH₂O in a solution of dilute non-coordinating acid (e.g., 0.1 M HClO₄).

  • The solution will initially contain a mixture of chloro-aqua complexes. To ensure the formation of the hexaaqua ion, the solution may need to be heated or allowed to stand for an extended period to facilitate the complete aquation of the chloride ligands.

  • The final concentration of the [Ru(H₂O)₆]³⁺ solution should be accurately determined, for example, by ICP-MS analysis of ruthenium.

Synthesis of [Ru(H₂O)₆]²⁺

The hexaaquaruthenium(II) ion is susceptible to oxidation and is therefore prepared by the reduction of a Ru(III) species under an inert atmosphere.

Materials:

  • A solution of [Ru(H₂O)₆]³⁺ (prepared as described above)

  • A suitable reducing agent (e.g., zinc amalgam, electrolytic reduction)

  • Inert gas (e.g., argon or nitrogen)

  • Deoxygenated deionized water and acid solution

Procedure:

  • Prepare a solution of [Ru(H₂O)₆]³⁺ in a deoxygenated non-coordinating acid.

  • Purge the solution with an inert gas to remove any dissolved oxygen.

  • Introduce the reducing agent (e.g., add zinc amalgam to the solution and stir). The reduction is often accompanied by a color change from yellow/brown to pale blue.

  • Once the reduction is complete, carefully separate the [Ru(H₂O)₆]²⁺ solution from the reducing agent under a continuous stream of inert gas.

  • All subsequent handling and spectroscopic measurements of the [Ru(H₂O)₆]²⁺ solution must be performed under strictly anaerobic conditions to prevent re-oxidation to Ru(III).

UV-Vis Spectroscopic Measurement

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

  • Quartz cuvettes with a defined path length (typically 1 cm) should be used.

Procedure:

  • Record a baseline spectrum using a cuvette filled with the same acidic solution used to prepare the ruthenium aqua complexes.

  • Rinse the sample cuvette with a small amount of the complex solution before filling it for measurement.

  • For the air-sensitive [Ru(H₂O)₆]²⁺, the cuvette must be sealed or measurements must be taken in a specially designed anaerobic cell.

  • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Determine the wavelengths of maximum absorbance (λmax) and the corresponding absorbance values.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Logical Relationship of Spectroscopic Properties

The observed differences in the UV-Vis spectra of Ru(II) and Ru(III) aqua complexes are a direct consequence of their differing electronic structures. The diagram below illustrates the relationship between the oxidation state, d-electron configuration, and the resulting spectroscopic characteristics.

Spectroscopic_Comparison cluster_RuII Ru(II) Aqua Complex cluster_RuIII Ru(III) Aqua Complex RuII Ru(II) Center d6 t2g6 Configuration (Low Spin) RuII->d6 Oxidation State RuIII Ru(III) Center RuII->RuIII Oxidation RuII_Spec UV-Vis Spectrum: - Weak d-d transitions - Pale blue color d6->RuII_Spec Leads to RuIII->RuII Reduction d5 t2g5 Configuration (Low Spin) RuIII->d5 Oxidation State RuIII_Spec UV-Vis Spectrum: - Allowed d-d transitions - Yellow/brown color d5->RuIII_Spec Leads to

Spectroscopic properties of Ru(II) and Ru(III) aqua complexes.

This guide provides a foundational understanding of the spectroscopic differences between Ru(II) and Ru(III) aqua complexes. For more complex ruthenium species, the electronic spectra will be further influenced by the nature of the other coordinating ligands, which can introduce metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, often with much higher intensities than the d-d transitions discussed here. However, the principles outlined for the simple aqua complexes remain a crucial starting point for the interpretation of more complex systems.

A Researcher's Guide to Confirming Ruthenium Oxidation States in Hydrate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the experimental validation of ruthenium oxidation states in hydrate and aqua complexes. This guide provides a comparative overview of key analytical techniques, complete with experimental data and detailed protocols.

The multifaceted applications of ruthenium complexes in catalysis and medicine are intrinsically linked to the oxidation state of the central ruthenium ion. Confirmation of this oxidation state, particularly in aqueous or hydrated environments, is a critical step in characterizing these complexes and understanding their reactivity. This guide offers a comparative analysis of four powerful techniques for this purpose: X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), Electron Paramagnetic Resonance (EPR) Spectroscopy, and Cyclic Voltammetry (CV).

At a Glance: Comparison of Techniques

TechniquePrincipleInformation ProvidedSample StateKey AdvantagesLimitations
XPS Measurement of core-level electron binding energies upon X-ray irradiation.Elemental composition and chemical (oxidation) state.SolidSurface sensitive, provides quantitative atomic concentrations.Charging effects can occur in insulating samples; overlapping peaks can complicate analysis.
XAS Measurement of X-ray absorption as a function of energy.Oxidation state (from XANES edge energy) and local coordination environment (from EXAFS).Solid or SolutionElement-specific, can be performed on non-crystalline samples and in solution.Requires synchrotron radiation source.
EPR Detection of transitions between electron spin states in a magnetic field.Presence and electronic environment of paramagnetic species.Solid or SolutionHighly sensitive to paramagnetic species (e.g., Ru(III)).Only applicable to species with unpaired electrons.
CV Measurement of the current response to a sweeping potential.Redox potentials of electrochemical processes.SolutionProvides information on the ease of oxidation and reduction.Requires electrochemically active and soluble species.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of a sample. The binding energy of core-level electrons, such as Ru 3d or Ru 3p, is sensitive to the oxidation state of the ruthenium atom. A higher oxidation state generally leads to a higher binding energy due to increased electrostatic attraction between the core electrons and the nucleus.

Experimental Data: Ru 3d and Ru 3p Binding Energies
Ruthenium SpeciesOxidation StateRu 3d₅/₂ Binding Energy (eV)Ru 3p₃/₂ Binding Energy (eV)Reference
Ru Metal0~280.0~461.5[1][2]
RuO₂+4~280.8 - 281.2~462.5[3][4]
RuCl₃+3~282.9~464.1[1][2]
[Ru(NH₃)₆]³⁺+3Varies with counter-ionVaries with counter-ion[5]

Note: Binding energies can be influenced by the specific ligands and the overall chemical environment of the complex.

Experimental Protocol: XPS Analysis of a Ruthenium Hydrate Complex
  • Sample Preparation: The solid ruthenium hydrate complex is mounted on a sample holder using double-sided, non-conductive adhesive tape. For powder samples, a pellet may be pressed.

  • Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

  • Data Acquisition:

    • A survey spectrum is first acquired to identify all elements present on the surface.

    • High-resolution spectra of the Ru 3d, Ru 3p, O 1s, and C 1s regions are then recorded. The C 1s peak from adventitious carbon is often used for charge referencing (set to 284.8 eV).

  • Data Analysis:

    • The high-resolution spectra are fitted using appropriate software (e.g., CasaXPS).

    • The binding energies of the Ru 3d₅/₂ and Ru 3p₃/₂ peaks are determined and compared to literature values for known ruthenium compounds to infer the oxidation state. The O 1s spectrum can provide information about the presence of water and hydroxide ligands.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing cluster_result Result Sample Ruthenium Hydrate Complex (Solid) Mount Mount on Holder Sample->Mount UHV Introduce into UHV Mount->UHV Xray Irradiate with Monochromatic X-rays UHV->Xray Detect Detect Photoelectrons Xray->Detect Survey Acquire Survey Spectrum Detect->Survey HighRes Acquire High-Resolution Ru 3d, O 1s Spectra Survey->HighRes ChargeRef Charge Reference to C 1s HighRes->ChargeRef PeakFit Peak Fitting and Binding Energy Determination ChargeRef->PeakFit OxidationState Confirm Oxidation State PeakFit->OxidationState

Caption: Experimental workflow for XPS analysis.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for determining the oxidation state and local coordination environment of a specific element. The X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to the oxidation state, with the absorption edge shifting to higher energies as the oxidation state increases.

Experimental Data: Ru K-edge XANES

The position of the absorption edge in the XANES spectrum provides a direct indication of the ruthenium oxidation state. For instance, in a study of various ruthenium oxides, the Ru K-edge was observed to shift to higher energies with increasing oxidation state.[6]

Experimental Protocol: XAS of a Ruthenium Aqua Complex in Solution
  • Sample Preparation: The ruthenium aqua complex is dissolved in a suitable solvent (e.g., water, acetonitrile) to a concentration typically in the millimolar range. The solution is then loaded into a liquid sample cell with X-ray transparent windows (e.g., Kapton).

  • Instrumentation: The experiment is conducted at a synchrotron radiation facility. A double-crystal monochromator is used to select the desired X-ray energy.

  • Data Acquisition: The X-ray absorption spectrum is recorded by measuring the fluorescence yield or transmission as a function of the incident X-ray energy across the Ru K-edge (or L-edge).

  • Data Analysis:

    • The pre-edge region is subtracted, and the spectrum is normalized.

    • The energy of the absorption edge is determined and compared to that of reference compounds with known ruthenium oxidation states.

XAS_Workflow cluster_prep Sample Preparation cluster_analysis XAS Measurement cluster_data Data Processing cluster_result Result Sample Ruthenium Aqua Complex (Solution) Cell Load into Liquid Cell Sample->Cell Detector Fluorescence Detector Cell->Detector Synchrotron Synchrotron X-ray Source Mono Monochromator Synchrotron->Mono Mono->Cell Normalize Normalize Spectrum EdgeEnergy Determine Edge Energy Normalize->EdgeEnergy Compare Compare to Standards EdgeEnergy->Compare OxidationState Confirm Oxidation State Compare->OxidationState Logical_Workflow Start Hypothesized Ruthenium Hydrate Complex XPS XPS Analysis (Solid State) Start->XPS CV Cyclic Voltammetry (Solution) Start->CV Paramagnetic Is the complex paramagnetic? XPS->Paramagnetic Inconclusive Inconclusive Data/ Re-evaluate Hypothesis XPS->Inconclusive CV->Paramagnetic XAS XAS Analysis (Solid or Solution) CV->XAS CV->Inconclusive EPR EPR Spectroscopy (Solid or Solution) Paramagnetic->EPR Yes Paramagnetic->XAS No/Uncertain EPR->XAS Confirmation Confirmed Oxidation State EPR->Confirmation EPR->Inconclusive XAS->Confirmation XAS->Inconclusive

References

Safety Operating Guide

Proper Disposal Procedures for Ruthenium(2+) Hydrate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Ruthenium(2+) hydrate" is not a commonly cataloged chemical. Therefore, this guidance is based on the general safety and disposal protocols for a variety of ruthenium compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the particular ruthenium compound in use.

Essential Safety and Logistical Information

Proper management of ruthenium-containing waste is critical for laboratory safety and environmental protection. The following procedures provide a step-by-step guide for the safe handling and disposal of these materials.

Personal Protective Equipment (PPE) and Handling:
  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Skin and Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.

  • Handling: Handle all ruthenium compounds within a certified chemical fume hood to minimize inhalation exposure. Avoid the creation of dust.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Isolate: Immediately alert others in the vicinity and, if necessary, evacuate the area. Restrict access to the spill location.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container.[1] To minimize dust, you may use a wet-brushing method or a vacuum cleaner equipped with a HEPA filter.

    • Do not allow the material to enter drains or watercourses.[1]

  • Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.

Incompatible Materials:

To prevent hazardous reactions, do not store or mix ruthenium waste with strong oxidizing agents.

Operational and Disposal Plans

The disposal of any ruthenium compound must comply with all federal, state, and local environmental regulations.[2][3]

Step-by-Step Disposal Protocol:
  • Waste Segregation and Collection:

    • All ruthenium-containing waste, including contaminated personal protective equipment (PPE), weighing boats, and other lab consumables, must be collected in a dedicated, properly labeled hazardous waste container.

    • The container must be kept closed except when adding waste.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the ruthenium compound.

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of chemical waste must be managed by a certified hazardous waste disposal company. Your institution's EHS department will have approved vendors.

    • Provide the contractor with the SDS and a detailed inventory of the waste.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area until it is collected by the disposal contractor.

Quantitative Data

Specific quantitative disposal limits for ruthenium compounds are not broadly published and are subject to local and national regulations. Researchers must consult their local regulatory agencies or their institution's EHS department for specific thresholds and reporting requirements.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of ruthenium-containing waste.

cluster_0 Waste Generation & Identification cluster_1 On-site Management cluster_2 Disposal Process cluster_3 Spill Scenario start Ruthenium-containing waste generated identify_waste Identify as Hazardous Waste start->identify_waste spill Spill Occurs start->spill collect_waste Collect in a dedicated, labeled container identify_waste->collect_waste store_waste Store in a secure satellite accumulation area collect_waste->store_waste contact_ehs Contact Institutional EHS or Waste Disposal Vendor store_waste->contact_ehs package_waste Package waste according to vendor instructions contact_ehs->package_waste dispose Dispose via licensed waste contractor package_waste->dispose cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect_waste Dispose of cleanup materials as hazardous waste

Caption: Workflow for the safe disposal of ruthenium-containing laboratory waste.

References

Essential Safety and Operational Guide for Handling Ruthenium(2+);hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Ruthenium(2+);hydrate. The following information is synthesized from safety data sheets for various ruthenium compounds and should be adapted to specific laboratory conditions and institutional safety guidelines.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling ruthenium compounds. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields, chemical goggles, or a full-face shield.[1][2][3]Eye protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Nitrile), lab coat, and protective work clothing.[1][2][5]The suitability and durability of a glove type depend on usage.[3] An apron or additional protective clothing may be necessary in case of potential contact.[1]
Respiratory NIOSH-approved dust respirator if permissible exposure limits are exceeded or if dust is generated.[1][5]A half mask with a particle filter P2 (EN 143) is recommended for dust or aerosol formation.[1] For fire conditions, a full-face, self-contained breathing apparatus is necessary.[5]

Standard Operating Procedure for Handling

Adherence to a strict experimental protocol is essential to ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a laboratory fume hood, especially when handling powders to avoid dust formation.[2][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Keep containers tightly closed when not in use.[2]

2. Handling the Compound:

  • Avoid breathing dust or fumes.[5]

  • Prevent contact with skin and eyes.[5]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]

  • Do not blow dust off clothing or skin with compressed air.[5]

3. In Case of a Spill:

  • Isolate the spill area and ensure adequate ventilation.[5]

  • Wear appropriate PPE as outlined above.[5]

  • For minor spills, sweep or scoop up the material, avoiding dust formation, and place it in a properly labeled, closed container for disposal.[5]

  • For major spills, alert emergency responders.[3]

Disposal Plan

Proper disposal of ruthenium-containing waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Disposal Regulations:

    • All waste must be handled and disposed of in accordance with federal, state, and local regulations.[3][5]

    • Users must refer to the laws and regulations operating in their specific area.[3]

  • Recycling Options:

    • Consider recycling for unused or uncontaminated material.[3] Several companies offer recycling services for ruthenium-containing scrap.[6][7]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 spill Spill handle1->spill exposure Personal Exposure handle1->exposure clean1 Segregate Waste handle2->clean1 Experiment Complete handle2->spill handle2->exposure clean2 Decontaminate Work Area clean1->clean2 disposal Dispose via EH&S Guidelines clean1->disposal clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill_proc Follow Spill Protocol spill->spill_proc exposure_proc Follow First Aid Protocol exposure->exposure_proc

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.